AZ9482
Description
Properties
IUPAC Name |
2-[4-[3-[(4-oxo-3H-phthalazin-1-yl)methyl]benzoyl]piperazin-1-yl]pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N6O2/c27-17-20-7-4-10-28-24(20)31-11-13-32(14-12-31)26(34)19-6-3-5-18(15-19)16-23-21-8-1-2-9-22(21)25(33)30-29-23/h1-10,15H,11-14,16H2,(H,30,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDDPBFWHZOJFHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=CC=N2)C#N)C(=O)C3=CC=CC(=C3)CC4=NNC(=O)C5=CC=CC=C54 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
AZ9482: A Technical Guide to a Novel PARP1/2/6 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
AZ9482 is a potent and selective triple inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes PARP1, PARP2, and PARP6.[1][2] Primarily a tool for preclinical research, this compound has demonstrated significant activity in inducing a multipolar spindle (MPS) phenotype in cancer cells, leading to mitotic catastrophe and apoptosis.[3][4] This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative data from key experiments, detailed experimental protocols, and a review of its known signaling pathways. The information presented herein is intended to support further investigation into the therapeutic potential of targeting PARP6 and the unique mechanism of action of this compound.
Introduction
The Poly(ADP-ribose) polymerase (PARP) enzyme family plays a critical role in various cellular processes, including DNA repair, transcriptional regulation, and cell death.[3] While inhibitors targeting PARP1 and PARP2 have shown clinical success, particularly in cancers with homologous recombination deficiencies, the therapeutic potential of inhibiting other PARP family members is an active area of research.[3] this compound is a small molecule inhibitor with high affinity for PARP1 and PARP2, and a unique inhibitory activity against PARP6.[1][2] Its ability to induce a multipolar spindle phenotype distinguishes it from many other PARP inhibitors and suggests a novel anti-cancer strategy.[3][4]
Mechanism of Action
This compound exerts its cytotoxic effects through the induction of multipolar spindle formation during mitosis, a phenomenon linked to its inhibition of PARP6.[3][4] The proposed mechanism involves the disruption of the normal regulation of Checkpoint Kinase 1 (CHK1), a key protein in cell cycle control.[3] PARP6 is known to directly mono-ADP-ribosylate (MARylate) CHK1.[3] Inhibition of PARP6 by this compound or its analog AZ0108 prevents this MARylation, leading to hyperphosphorylation of CHK1 at serine 345 (p-S345).[3] This aberrant CHK1 activation is associated with defects in mitotic signaling, ultimately resulting in the formation of multipolar spindles, mitotic catastrophe, and apoptosis in cancer cells.[3][4]
Quantitative Data
The following tables summarize the key quantitative data reported for this compound and its analog, AZ0108.
Table 1: In Vitro Inhibitory Activity of this compound [1][2]
| Target | IC50 (nM) |
| PARP1 | 1 |
| PARP2 | 1 |
| PARP6 | 640 |
Table 2: Cellular Activity of this compound and Analogs [2][5]
| Compound | Cell Line | Assay Type | Endpoint | Value (nM) |
| This compound | MDA-MB-468 | Cell Viability (MTS) | EC50 | 24 |
| AZ0108 | MDA-MB-468 | Cell Viability | EC50 | 140 |
| AZ0108 | HCC1806 | Multipolar Spindle Assay | EC50 | 46 |
| PARPYnD | MDA-MB-468 | Cell Viability | EC50 | 300 |
Table 3: In Vivo Pharmacokinetics of this compound in Mice
| Parameter | Value |
| Half-life (t½) | ~7.3 hours |
Note: This data is from a conference abstract and further details on the experimental conditions are limited.
Experimental Protocols
Immunofluorescent Multipolar Spindle Assay
This protocol is adapted from a study using the closely related compound AZ0108 and can be used to assess the induction of multipolar spindles by this compound.[1][3]
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-468, HCC1806)
-
96-well plates
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
4% Formaldehyde (B43269) in PBS
-
Ice-cold Methanol (B129727)
-
Phosphate-Buffered Saline (PBS)
-
Blocking buffer (e.g., 5% BSA in PBS with 0.1% Triton X-100)
-
Primary antibodies:
-
Anti-α-tubulin (to visualize microtubules)
-
Anti-pericentrin or anti-γ-tubulin (to visualize centrosomes)
-
-
Fluorescently labeled secondary antibodies
-
DAPI or Hoechst stain (for nuclear counterstaining)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells in a 96-well plate at a density of approximately 7,000 cells per well and incubate overnight at 37°C.
-
Treat the cells with a serial dilution of this compound (e.g., 0-10 µM) for 48 hours. Include a DMSO vehicle control.
-
Fix the cells by first incubating with 4% formaldehyde at room temperature for 10 minutes, followed by ice-cold methanol for 10 minutes.
-
Wash the cells four times with PBS.
-
Block non-specific antibody binding by incubating with blocking buffer for 1 hour at room temperature.
-
Incubate the cells with primary antibodies diluted in blocking buffer overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with fluorescently labeled secondary antibodies and a nuclear counterstain for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Mount the coverslips using an antifade mounting medium.
-
Visualize the cells using a fluorescence microscope and quantify the percentage of mitotic cells with more than two centrosomes.
Western Blot for CHK1 Phosphorylation
This protocol can be used to detect the hyperphosphorylation of CHK1 at Serine 345 upon treatment with this compound.
Materials:
-
Cancer cell line of interest
-
Cell culture dishes
-
This compound stock solution (in DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Anti-phospho-CHK1 (Ser345)
-
Anti-total CHK1
-
Anti-GAPDH or β-actin (loading control)
-
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in culture dishes and grow to 70-80% confluency.
-
Treat cells with this compound at the desired concentration and for the desired time. Include a DMSO vehicle control.
-
Lyse the cells in ice-cold RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-CHK1 (Ser345) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and a chemiluminescence imager.
-
Strip the membrane and re-probe for total CHK1 and a loading control to ensure equal protein loading.
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action Signaling Pathway
The following diagram illustrates the proposed signaling pathway affected by this compound.
Experimental Workflow for Investigating this compound
The following diagram outlines a typical experimental workflow to characterize the effects of this compound.
In Vivo Studies
Limited in vivo data for this compound is publicly available. A conference abstract reported that this compound demonstrated anti-tumor efficacy in an OCI-LY19 diffuse large B-cell lymphoma xenograft model. The reported half-life in mice was approximately 7.3 hours. Further details regarding the dosing regimen, tumor growth inhibition, and a complete pharmacokinetic profile (including Cmax and AUC) are not extensively published.
Toxicology and Safety
There are no dedicated, publicly available preclinical toxicology or safety studies for this compound. The related compound, AZ0108, has been noted to display in vivo toxicity, the molecular basis of which was undefined, limiting its pharmacological evaluation.[2]
Clinical Development
A thorough search of clinical trial registries and scientific literature indicates that this compound has not entered human clinical trials. It remains a preclinical research compound.
Conclusion
This compound is a valuable research tool for investigating the biological roles of PARP6 and the consequences of its inhibition. Its unique mechanism of action, centered on the induction of multipolar spindle formation via modulation of CHK1 activity, presents a novel approach to targeting cancer cells. While in vivo efficacy has been suggested, a more comprehensive characterization of its pharmacokinetic and safety profiles would be necessary to fully assess its therapeutic potential. The detailed protocols and data summarized in this guide are intended to facilitate further research into this intriguing compound and the broader implications of PARP6 inhibition in oncology.
References
An In-Depth Technical Guide to the Mechanism of Action of AZ9482
For Researchers, Scientists, and Drug Development Professionals
Abstract
AZ9482 is a potent small molecule inhibitor targeting multiple members of the Poly(ADP-ribose) polymerase (PARP) family. This document provides a comprehensive technical overview of the mechanism of action of this compound, detailing its primary targets, the downstream cellular consequences of inhibition, and the experimental methodologies used to elucidate its function. Quantitative data from key studies are summarized, and critical signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of this compound's biological activity.
Core Mechanism of Action: Triple PARP Inhibition
This compound functions as a triple inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes, with high potency against PARP1 and PARP2, and additional activity against PARP6.[1][2] The phthalazinone core of this compound mimics the adenine (B156593) moiety of NAD+, the natural substrate for PARP enzymes, allowing it to competitively bind to the catalytic domain and inhibit their enzymatic activity.[3]
The inhibition of these specific PARP isoforms leads to two distinct, yet complementary, anti-cancer effects: the disruption of DNA damage repair (primarily through PARP1/2 inhibition) and the induction of mitotic catastrophe (through PARP6 inhibition).
Quantitative Potency and Cellular Efficacy
The inhibitory activity of this compound has been quantified through various biochemical and cell-based assays. The following tables summarize the key quantitative data available for this compound and its close analogue, AZ0108.
| Target | Assay Type | IC50 (nM) |
| PARP1 | Biochemical | 1 |
| PARP2 | Biochemical | 1 |
| PARP6 | Biochemical | 640 |
| TNKS1 | Biochemical | 9 |
| TNKS2 | Biochemical | 160 |
| PARP3 | Biochemical | 46 |
| Table 1: Biochemical inhibitory activity of this compound against various PARP family members.[1][2] |
| Cell Line | Assay Type | Endpoint | EC50 (nM) |
| MDA-MB-468 | Cell Viability | Growth Inhibition | 24 |
| HeLa | Immunofluorescence | Multipolar Spindle Formation | < 18 |
| Table 2: Cellular activity of this compound in cancer cell lines.[1][4] |
Signaling Pathways and Cellular Consequences
The mechanism of action of this compound can be understood through its impact on two major cellular processes: the DNA Damage Response (DDR) and mitosis.
Inhibition of PARP1/2 and the DNA Damage Response
PARP1 and PARP2 are key players in the repair of single-strand DNA breaks (SSBs) through the Base Excision Repair (BER) pathway.[5] Inhibition of PARP1/2 by this compound prevents the recruitment of DNA repair machinery to sites of SSBs. These unrepaired SSBs can collapse replication forks during DNA synthesis, leading to the formation of more cytotoxic double-strand breaks (DSBs).[2][6] In cancer cells with pre-existing defects in homologous recombination (HR), a major DSB repair pathway (e.g., those with BRCA1/2 mutations), the accumulation of DSBs leads to genomic instability and ultimately cell death through a mechanism known as synthetic lethality.[7][8]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Phospho-Chk1 (Ser345) Antibody | Cell Signaling Technology [cellsignal.com]
- 4. Phospho-CHK1 (Ser345) Monoclonal Antibody (S.48.4) (MA5-15145) [thermofisher.com]
- 5. PARP1: Structural Insights and Pharmacological Targets for Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. PARP Inhibitors: The First Synthetic Lethal Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The underlying mechanism for the PARP and BRCA synthetic lethality: Clearing up the misunderstandings - PMC [pmc.ncbi.nlm.nih.gov]
AZ9482 PARP Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZ9482 is a potent small molecule inhibitor targeting multiple members of the Poly (ADP-ribose) polymerase (PARP) family of enzymes. Initially identified through a high-content screen for compounds inducing a multipolar spindle (MPS) phenotype, this compound has been characterized as a triple inhibitor of PARP1, PARP2, and PARP6.[1][2] Its unique mechanism of action, particularly its potent inhibition of PARP6, has revealed a novel role for this enzyme in mitotic regulation and presents a potential therapeutic strategy for cancers with specific vulnerabilities, such as those with supernumerary centrosomes.[2][3] This document provides a comprehensive technical overview of this compound, including its mechanism of action, available preclinical data, and detailed experimental methodologies.
Core Mechanism of Action
This compound exerts its primary anti-cancer effects through the inhibition of PARP enzymes, which are crucial for various cellular processes, including DNA damage repair and mitotic spindle formation.[2][3] The phthalazinone core of this compound mimics NAD+, the natural substrate of PARP enzymes, enabling it to bind to the catalytic domain and block their enzymatic activity.[2]
While its inhibition of PARP1 and PARP2 contributes to the well-established mechanism of synthetic lethality in cancers with homologous recombination deficiencies, the most distinct feature of this compound is its potent inhibition of PARP6. This activity is directly linked to the induction of a multipolar spindle (MPS) phenotype, a catastrophic mitotic event that leads to apoptosis in cancer cells.[4][5][6]
The underlying signaling pathway involves the direct mono-ADP-ribosylation (MARylation) of Checkpoint Kinase 1 (CHK1) by PARP6. This post-translational modification is critical for maintaining centrosome integrity. By inhibiting PARP6, this compound prevents CHK1 MARylation, leading to an upregulation of CHK1 phosphorylation at the S345 residue.[4][5][6] This hyperphosphorylation disrupts the normal G2-M transition and spindle pole clustering, resulting in the formation of multipolar spindles and subsequent cell death.[2][4][5]
Quantitative Data
The following tables summarize the available quantitative data for this compound, providing insights into its potency and cellular activity.
Table 1: In Vitro Enzymatic Inhibition
| Target | IC50 (nM) | Source(s) |
| PARP1 | 1 | [1] |
| PARP2 | 1 | [1] |
| PARP3 | 46 | [4] |
| TNKS1 | 9 | [4] |
| TNKS2 | 160 | [4] |
| PARP6 | 640 | [1] |
Table 2: Cellular Activity
| Cell Line | Assay | Endpoint | Value (nM) | Source(s) |
| MDA-MB-468 | Cell Viability | EC50 | 24 | [1] |
Preclinical In Vivo & Pharmacokinetic Profile
Publicly available in vivo data for this compound is limited, as subsequent development focused on an optimized analog, AZ0108, which possesses a more favorable pharmacokinetic profile.[4][7] However, initial studies with this compound indicated its potential for in vivo activity.
An abstract from a 2013 conference reported that this compound demonstrated "suitable pharmacokinetics in vivo" and "anti-tumor efficacy in vivo" in sensitive hematological and solid tumor models.[3] Specifically, in a xenograft model using OCI-LY19 cells, a single intraperitoneal administration of this compound led to a measurable increase in cleaved caspase 3, a marker of apoptosis, in the tumor tissue.[8] This suggests that this compound can achieve sufficient exposure in vivo to exert its biological effects. However, another source describes this compound as having "poor pharmacokinetic properties," which prompted the development of AZ0108.[3] This suggests that while active, its properties were likely suboptimal for extensive preclinical or clinical development.
Table 3: In Vivo Pharmacodynamic Marker
| Model | Dosing | Time Point | Marker | Result | Source(s) |
| OCI-LY19 Xenograft | Single IP dose | 6, 12, 24, 72h | Cleaved Caspase 3 (IHC) | Time-dependent increase | [8] |
Experimental Protocols
Detailed protocols for key assays relevant to the characterization of this compound are provided below. These are based on published methodologies and general best practices.
PARP Enzymatic Inhibition Assay (General Protocol)
This protocol describes a general method for determining the IC50 of an inhibitor against a PARP enzyme.
-
Reagents and Materials: Recombinant PARP enzyme, activated DNA, NAD+, biotinylated-NAD+, streptavidin-coated plates, wash buffers, blocking buffers, anti-PAR antibody conjugated to HRP, TMB substrate, stop solution, and a microplate reader.
-
Procedure:
-
Coat streptavidin-coated microplates with biotinylated-NAD+.
-
In a separate plate, prepare a reaction mixture containing the PARP enzyme, activated DNA, and varying concentrations of this compound.
-
Initiate the PARPylation reaction by adding NAD+.
-
Incubate the reaction mixture to allow for the formation of poly(ADP-ribose) (PAR) chains.
-
Transfer the reaction mixture to the biotin-NAD+ coated plates and incubate to capture the PARylated enzyme.
-
Wash the plates to remove unbound components.
-
Add an anti-PAR antibody-HRP conjugate and incubate.
-
Wash the plates again.
-
Add TMB substrate and incubate until color develops.
-
Stop the reaction with a stop solution.
-
Read the absorbance at 450 nm.
-
-
Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
Cell Viability (MTS/CellTiter-Glo) Assay
This protocol outlines the determination of cell viability and EC50 values.
-
Cell Seeding: Seed cells (e.g., MDA-MB-468) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[9]
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0-10 µM) for a specified duration (e.g., 3 days).[1]
-
Assay Procedure (CellTiter-Glo):
-
Equilibrate the plate and CellTiter-Glo reagent to room temperature.
-
Add CellTiter-Glo reagent to each well, equal to the volume of the cell culture medium.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a microplate reader.
-
-
Data Analysis: The EC50 value is determined by plotting the normalized cell viability against the log of the compound concentration and fitting to a dose-response curve.
Immunofluorescent Multipolar Spindle Assay
This protocol is for the visualization and quantification of multipolar spindle formation.
-
Cell Culture and Treatment: Culture cells on coverslips in a multi-well plate. Treat with this compound at various concentrations for a duration that allows cells to enter mitosis (e.g., 24-48 hours).
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.
-
Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Block with 1% BSA in PBST (PBS + 0.1% Tween 20) for 1 hour.
-
Incubate with primary antibodies against α-tubulin (to visualize spindles) and a centrosome marker (e.g., γ-tubulin or pericentrin) overnight at 4°C.
-
Wash with PBST.
-
Incubate with corresponding fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.
-
Wash with PBST.
-
-
Mounting and Imaging:
-
Counterstain the DNA with DAPI.
-
Mount the coverslips onto microscope slides.
-
Image the cells using a fluorescence or confocal microscope.
-
-
Quantification: Score the percentage of mitotic cells exhibiting a multipolar spindle phenotype (more than two spindle poles).
Visualizations
Signaling Pathway of this compound-Induced Multipolar Spindle Formation
Caption: this compound inhibits PARP6, preventing CHK1 MARylation and causing CHK1 hyperphosphorylation, which disrupts spindle pole clustering and leads to multipolar spindle formation and apoptosis.
Experimental Workflow for In Vivo Xenograft Efficacy Study
Caption: Workflow for assessing the in vivo efficacy of this compound in a mouse xenograft model, from cell implantation to endpoint analysis.
Logical Relationship in this compound Drug Discovery
References
- 1. Efficacy, Pharmacokinetics, and Toxicity Profiles of a Broad Anti-SARS-CoV-2 Neutralizing Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PARP6 inhibition as a strategy to exploit centrosome clustering in cancer cells? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. scispace.com [scispace.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Pharmacological Inhibition of PARP6 Triggers Multipolar Spindle Formation and Elicits Therapeutic Effects in Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of AZ0108, an orally bioavailable phthalazinone PARP inhibitor that blocks centrosome clustering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Novel anti-Acanthamoeba effects elicited by a repurposed poly (ADP-ribose) polymerase inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
AZ9482: A Comprehensive Technical Guide to a Novel PARP Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
AZ9482 is a potent small molecule inhibitor targeting Poly (ADP-ribose) polymerase (PARP) enzymes, with high affinity for PARP1, PARP2, and notably, PARP6. Its mechanism of action extends beyond the classical role of PARP inhibitors in DNA damage repair. This compound induces a unique cytotoxic effect in cancer cells through the formation of multipolar spindles, a phenomenon driven by the disruption of checkpoint kinase 1 (CHK1) modification. This technical guide provides an in-depth overview of the chemical structure, core mechanism, and key experimental data related to this compound, intended to serve as a resource for researchers in oncology and drug development.
Chemical Structure and Properties
This compound is a phthalazinone-based NAD+ mimetic. Its chemical identity is defined by the following:
-
IUPAC Name: 4-[[4-fluoro-3-(5-methyl-2-pyridyl)carbonylphenyl]methyl]-1(2H)-phthalazinone
-
Canonical SMILES: Cc1cc(ccc1N)C(=O)c1cc(F)c(cc1)Cn1c2ccccc2C(=O)NNC1
-
PubChem CID: 136474816
2D Chemical Structure:
Quantitative Biological Activity
The inhibitory and cytotoxic potential of this compound has been quantified in various assays.[1][2] The key quantitative data are summarized in the table below.
| Target/Cell Line | Assay Type | Value |
| PARP1 | IC50 | 1 nM |
| PARP2 | IC50 | 1 nM |
| PARP6 | IC50 | 640 nM |
| MDA-MB-468 cells | EC50 | 24 nM |
Core Mechanism and Signaling Pathway
This compound's primary mechanism of action involves the inhibition of multiple PARP enzymes, with its unique effect on multipolar spindle formation being attributed to the inhibition of PARP6.[3] This leads to a cascade of events that disrupt normal cell cycle progression.
The inhibition of PARP6 by this compound prevents the mono-ADP-ribosylation (MARylation) of Checkpoint Kinase 1 (CHK1).[3] CHK1 is a crucial regulator of the cell cycle and the spindle assembly checkpoint (SAC). The lack of MARylation leads to the hyperphosphorylation of CHK1.[3] This altered phosphorylation state of CHK1 disrupts the normal functioning of the SAC.[4][5] Specifically, hyperphosphorylated CHK1 is implicated in the dysregulation of key mitotic proteins such as Aurora B and BubR1, which are essential for proper kinetochore-microtubule attachments and bipolar spindle formation.[4][5] The compromised SAC ultimately results in the formation of multipolar spindles, leading to chromosomal missegregation and subsequent cell death.[4]
Signaling Pathway Diagram
Experimental Protocols
Western Blot for Detecting PARP Inhibition and CHK1 Phosphorylation
This protocol describes the methodology to assess the effect of this compound on PARP activity (by detecting cleaved PARP) and CHK1 phosphorylation.
Materials:
-
MDA-MB-468 cells
-
This compound
-
Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-PARP, anti-cleaved PARP, anti-CHK1, anti-phospho-CHK1 (specific for hyperphosphorylation sites)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed MDA-MB-468 cells and treat with varying concentrations of this compound (e.g., 0, 10, 50, 100 nM) for a specified time (e.g., 24, 48 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with chemiluminescent substrate.
-
-
Data Analysis: Capture the signal using an imaging system and quantify band intensities. Normalize to a loading control (e.g., β-actin or GAPDH).
Experimental Workflow Diagram
In Vitro CHK1 MARylation Assay
This protocol is designed to directly assess the inhibitory effect of this compound on the mono-ADP-ribosylation of CHK1 by PARP6.
Materials:
-
Recombinant human PARP6
-
Recombinant human CHK1
-
This compound
-
Biotinylated NAD+
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)
-
Streptavidin-coated plates
-
Anti-CHK1 antibody conjugated to a detectable marker (e.g., HRP or a fluorophore)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Detection substrate (if using HRP)
-
Plate reader
Procedure:
-
Reaction Setup:
-
In a microplate, add the reaction buffer.
-
Add varying concentrations of this compound or vehicle control.
-
Add recombinant PARP6 and recombinant CHK1.
-
Pre-incubate for 15 minutes at room temperature.
-
-
Initiate Reaction: Add biotinylated NAD+ to start the MARylation reaction.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Stop Reaction: Stop the reaction by adding a PARP inhibitor in excess (e.g., a high concentration of a known potent PARP inhibitor).
-
Detection of CHK1 MARylation:
-
Transfer the reaction mixture to a streptavidin-coated plate and incubate to capture the biotinylated (MARylated) CHK1.
-
Wash the plate to remove unbound components.
-
Add the anti-CHK1 antibody and incubate.
-
Wash the plate again.
-
Add the detection substrate and measure the signal using a plate reader.
-
-
Data Analysis: The signal intensity is proportional to the amount of CHK1 MARylation. Calculate the percentage of inhibition by this compound compared to the vehicle control.
MARylation Assay Workflow Diagram
Conclusion
This compound represents a significant tool for investigating the roles of PARP enzymes beyond DNA damage repair. Its unique mechanism of inducing multipolar spindle formation through the inhibition of PARP6-mediated CHK1 MARylation opens new avenues for therapeutic intervention in cancers that may not be susceptible to traditional PARP inhibitors. The data and protocols presented in this guide are intended to facilitate further research into the complex biology of this compound and its potential clinical applications.
References
- 1. This compound | PARP inhibitor | Probechem Biochemicals [probechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. CHK1 monitors spindle assembly checkpoint and DNA damage repair during the first cleavage of mouse early embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CHK1 monitors spindle assembly checkpoint and DNA damage repair during the first cleavage of mouse early embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
AZ9482: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
AZ9482 is a potent small molecule inhibitor targeting the Poly(ADP-ribose) polymerase (PARP) family of enzymes. Specifically, it demonstrates high affinity for PARP1 and PARP2, and also inhibits PARP6 at sub-micromolar concentrations. This inhibition disrupts cellular DNA damage repair mechanisms and has been shown to induce a multipolar spindle (MPS) phenotype in cancer cells, leading to mitotic catastrophe and cell death. This document provides a comprehensive overview of the chemical properties, mechanism of action, and relevant experimental data for this compound.
Chemical Properties
This compound is a synthetic compound belonging to the phthalazinone class of PARP inhibitors. Its core structure is designed to mimic the nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) cofactor, which is essential for the catalytic activity of PARP enzymes.[1]
| Property | Value | Reference |
| Chemical Name | 2-[4-[3-[(3,4-dihydro-4-oxo-1-phthalazinyl)methyl]benzoyl]-1-piperazinyl]-3-pyridinecarbonitrile | [2] |
| Molecular Formula | C₂₆H₂₂N₆O₂ | [2][3] |
| Molecular Weight | 450.5 g/mol | [2][3] |
| CAS Number | 1825345-33-2 | [2][4] |
| Appearance | White to yellow solid | [4] |
| Solubility | DMSO: 125 mg/mL (277.48 mM) (with ultrasonic) | [4] |
| DMF: 0.25 mg/mL | [2] | |
| SMILES | O=C1NN=C(C2=CC=CC=C21)CC3=CC=CC(C(N4CCN(CC4)C5=NC=CC=C5C#N)=O)=C3 | [4] |
| InChI | InChI=1S/C26H22N6O2/c27-17-20-7-4-10-28-24(20)31-11-13-32(14-12-31)26(34)19-6-3-5-18(15-19)16-23-21-8-1-2-9-22(21)25(33)30-29-23/h1-10,15H,11-14,16H2,(H,30,33) | [2] |
Mechanism of Action and Signaling Pathway
This compound functions as a competitive inhibitor at the NAD+ binding site of PARP enzymes, primarily PARP1, PARP2, and PARP6.[3][5] PARP enzymes are crucial for the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.[6] Inhibition of PARP activity leads to the accumulation of unrepaired SSBs, which can stall and collapse replication forks during DNA replication, resulting in the formation of cytotoxic double-strand breaks (DSBs).[6][7]
In cells with deficient homologous recombination (HR) repair pathways (e.g., those with BRCA1/2 mutations), these DSBs cannot be effectively repaired, leading to a synthetic lethal phenotype and cell death.[6]
Furthermore, the inhibition of PARP6 by this compound is linked to the induction of a multipolar spindle (MPS) phenotype.[8] PARP6 is involved in the mono-ADP-ribosylation (MARylation) of downstream substrates, including Checkpoint Kinase 1 (CHK1), which plays a role in mitotic spindle formation.[3][8] Inhibition of PARP6 is proposed to prevent CHK1 MARylation, leading to CHK1 hyperphosphorylation, centrosome declustering, and ultimately, the formation of multipolar spindles and cell cycle dysregulation.[2][3]
References
- 1. Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound - MedChem Express [bioscience.co.uk]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. cancernetwork.com [cancernetwork.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. cancer-research-network.com [cancer-research-network.com]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to AZ9482 (CAS 1825345-33-2)
This technical guide provides a comprehensive overview of this compound, a potent poly(ADP-ribose) polymerase (PARP) inhibitor. It details the compound's chemical properties, mechanism of action, and biological activities, and includes methodologies for key experiments.
Chemical and Physical Properties
This compound is a synthetic, small-molecule inhibitor of PARP enzymes.[1][2] Its chemical and physical properties are summarized below.
| Property | Value |
| CAS Number | 1825345-33-2 |
| Molecular Formula | C₂₆H₂₂N₆O₂ |
| Molecular Weight | 450.5 g/mol |
| Formal Name | 2-[4-[3-[(3,4-dihydro-4-oxo-1-phthalazinyl)methyl]benzoyl]-1-piperazinyl]-3-pyridinecarbonitrile[3] |
| Synonyms | 2-(4-(3-((4-Oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoyl)piperazin-1-yl)nicotinonitrile[1] |
| SMILES | O=C1C2=CC=CC=C2C(CC3=CC(C(N4CCN(C5=NC=CC=C5C#N)CC4)=O)=CC=C3)=NN1[3] |
| InChI Key | ZDDPBFWHZOJFHF-UHFFFAOYSA-N[1][3] |
| Appearance | Solid[1] |
| Solubility | Soluble in DMSO and ethanol.[1] In DMF: 0.25 mg/mL; In DMSO: 0.15 mg/mL.[3] |
| Storage | Store at -20°C for long-term stability.[1] |
Mechanism of Action
This compound is characterized as a triple inhibitor of PARP1, PARP2, and PARP6.[4][5] Its primary mechanism of action in cancer cells is the induction of a cytotoxic multipolar spindle (MPS) phenotype, which leads to mitotic catastrophe and cell death.[5][6] This is thought to occur through the inhibition of PARP6-mediated mono-ADP-ribosylation (MARylation) of Checkpoint Kinase 1 (CHK1).[5][6] The inhibition of CHK1 MARylation leads to its hyperphosphorylation, contributing to the formation of multipolar spindles and dysregulation of the cell cycle.[4][5]
Beyond its effects on cancer cells, this compound has also been shown to have activity against Acanthamoeba castellanii. In this context, it induces DNA replication stress and activates DNA damage repair pathways.[7] At higher concentrations, it leads to necrotic cell death in the amoeba.[7][8]
References
- 1. adipogen.com [adipogen.com]
- 2. This compound | CAS 1825345-33-2 | TargetMol | Biomol.com [biomol.com]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. Structure-Guided Design and In-Cell Target Profiling of a Cell-Active Target Engagement Probe for PARP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel anti-Acanthamoeba effects elicited by a repurposed poly (ADP-ribose) polymerase inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel anti- Acanthamoeba effects elicited by a repurposed poly (ADP-ribose) polymerase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
AZ9482: A Technical Guide to the Triple PARP1/2/6 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for a multitude of cellular processes, including DNA damage repair, chromatin remodeling, transcriptional regulation, and cell death.[1] Among the 17 members of the PARP family, PARP1 and PARP2 are well-characterized for their essential roles in sensing and signaling DNA single-strand breaks (SSBs), initiating their repair primarily through the Base Excision Repair (BER) pathway.[2][3] The inhibition of PARP1/2 has become a cornerstone of modern oncology, representing an effective "synthetic lethality" strategy in cancers with deficiencies in homologous recombination repair (HRR), such as those with BRCA1/2 mutations.[1]
AZ9482 is a potent, small-molecule triple inhibitor targeting PARP1, PARP2, and PARP6.[4] Discovered through a high-content screen for agents that induce a multipolar spindle (MPS) phenotype, this compound serves as a critical research tool for elucidating the distinct and overlapping functions of these PARP enzymes.[1][4] While its potent inhibition of PARP1 and PARP2 aligns with established anti-cancer mechanisms, its concurrent inhibition of PARP6 provides a unique avenue to explore mitotic regulation and potential novel therapeutic strategies. This guide provides an in-depth technical overview of this compound, summarizing its biochemical properties, mechanisms of action, and the experimental protocols used for its characterization.
Biochemical and Cellular Activity Profile
This compound is a phthalazinone-based NAD+ mimetic that competitively binds to the nicotinamide (B372718) binding pocket of PARP enzymes.[1][4] Its inhibitory potency against PARP1 and PARP2 is in the low nanomolar range, while its activity against PARP6 is moderate.
| Parameter | Target/Cell Line | Value | Reference(s) |
| IC₅₀ | PARP1 | 1 nM | [4][5][6][7] |
| PARP2 | 1 nM | [4][5][6][7] | |
| PARP6 | 640 nM | [4][5][6][7] | |
| EC₅₀ | MDA-MB-468 cells | 24 nM | [5][6] |
Table 1: Summary of in vitro inhibitory and cellular potency of this compound.
Mechanism of Action and Signaling Pathways
This compound exerts its biological effects through the simultaneous inhibition of at least three PARP enzymes, leading to two distinct, yet potentially synergistic, cellular outcomes: the disruption of DNA damage repair and the induction of mitotic catastrophe.
PARP1/2 Inhibition and Disruption of DNA Repair
The primary role of PARP1 and PARP2 is to recognize DNA single-strand breaks (SSBs).[3] Upon binding to damaged DNA, these enzymes catalyze the synthesis of long, branched chains of poly(ADP-ribose) (PAR) on themselves and other acceptor proteins, such as histones.[2] This PARylation event serves as a scaffold, rapidly recruiting other DNA repair factors to the site of damage to orchestrate repair.[3]
By inhibiting the catalytic activity of PARP1 and PARP2, this compound prevents the formation of PAR chains. This not only halts the repair of SSBs but also "traps" the PARP enzyme on the DNA.[2] During DNA replication, unrepaired SSBs are converted into more cytotoxic double-strand breaks (DSBs). In cells with competent homologous recombination (HR), these DSBs can be repaired. However, in cancer cells with HR deficiency (e.g., BRCA1/2 mutations), the accumulation of DSBs leads to genomic instability and ultimately, cell death—a concept known as synthetic lethality.
PARP6 Inhibition and Mitotic Catastrophe
A distinguishing feature of this compound is its ability to induce a multipolar spindle (MPS) phenotype, leading to mitotic catastrophe and cell death.[1][4] This effect is attributed to the inhibition of PARP6, a mono-ADP-ribosyltransferase (MARylating) enzyme.[4] The proposed mechanism involves the checkpoint kinase 1 (CHK1), a critical regulator of the cell cycle and DNA damage response.[4][8]
PARP6 is believed to MARylate CHK1, a post-translational modification necessary for maintaining centrosome integrity.[8] When this compound inhibits PARP6, CHK1 is no longer MARylated, leading to its hyperphosphorylation.[4] This aberrant CHK1 activity disrupts normal centrosome function, causing the formation of multiple spindle poles during mitosis.[1][8] Such multipolar divisions often result in severe chromosome missegregation, which is lethal to the daughter cells.[9]
Key Experimental Protocols
The characterization of this compound involves a range of biochemical and cell-based assays to determine its potency, mechanism of action, and cellular effects.
Biochemical PARP Enzymatic Inhibition Assay (ELISA-based)
This assay quantifies the ability of this compound to inhibit the enzymatic activity of purified PARP enzymes in a cell-free system.
Principle: Recombinant PARP enzyme is incubated in histone-coated microplate wells with activated DNA and biotinylated NAD+. The enzyme incorporates biotin-labeled ADP-ribose onto the histones. The level of PARylation is detected using a streptavidin-horseradish peroxidase (HRP) conjugate, which generates a chemiluminescent or colorimetric signal. The signal is inversely proportional to the inhibitory activity of the test compound.[10][11][12]
Detailed Methodology:
-
Plate Coating: Coat a 96-well plate with histone proteins and incubate overnight at 4°C. Wash plates with PBST (PBS with 0.05% Tween-20) and block with a suitable blocking buffer.[13]
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in PARP assay buffer to the desired final concentrations. The final DMSO concentration should not exceed 1%.
-
Reaction Setup: To the histone-coated wells, add the assay buffer, activated DNA, and the diluted this compound or vehicle (DMSO) control.
-
Enzyme Addition: Add the purified recombinant PARP enzyme (e.g., PARP1, PARP2, or PARP6) to each well to initiate the reaction.
-
Substrate Addition: Add biotin-labeled NAD+ to all wells.
-
Incubation: Incubate the plate at room temperature for 1-2 hours to allow for the enzymatic reaction.
-
Detection: Wash the plate to remove unbound reagents. Add Streptavidin-HRP conjugate to each well and incubate. After a final wash, add an HRP substrate (e.g., TMB or a chemiluminescent substrate).
-
Data Acquisition: Read the absorbance or luminescence using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration and use a non-linear regression model to determine the IC₅₀ value.
Cell-Based Multipolar Spindle (MPS) Phenotypic Assay
This immunofluorescence-based assay is used to visualize and quantify the formation of multipolar spindles in cells treated with this compound.
Principle: Cells are treated with the compound, then fixed and stained for key mitotic structures, such as microtubules (α-tubulin) and centrosomes (γ-tubulin or pericentrin). DNA is counterstained with DAPI. Automated microscopy and image analysis are used to identify mitotic cells and classify them based on the number of spindle poles.[1][14][15]
Detailed Methodology:
-
Cell Seeding: Seed a suitable cell line (e.g., MDA-MB-468, HeLa) onto glass coverslips or in optically clear multi-well plates at a density that allows for analysis of individual cells. Allow cells to adhere overnight.[16]
-
Compound Treatment: Treat the cells with a serial dilution of this compound or a vehicle control (DMSO). An optional positive control, such as the Eg5 kinesin inhibitor Monastrol, can be included. Incubate for a duration sufficient to allow cells to enter mitosis (e.g., 24-48 hours).[16][17]
-
Cell Fixation: Gently wash the cells with PBS. Fix the cells using a suitable fixative, such as 4% paraformaldehyde in PBS for 15 minutes at room temperature, followed by permeabilization with 0.25% Triton X-100 in PBS.
-
Immunofluorescence Staining:
-
Block non-specific antibody binding using a blocking buffer (e.g., 5% BSA in PBST) for 1 hour.
-
Incubate with primary antibodies diluted in blocking buffer (e.g., mouse anti-α-tubulin and rabbit anti-pericentrin) for 1-2 hours at room temperature or overnight at 4°C.
-
Wash three times with PBST.
-
Incubate with corresponding fluorescently-labeled secondary antibodies (e.g., anti-mouse-AF488 and anti-rabbit-AF594) and a DNA counterstain (e.g., DAPI) for 1 hour at room temperature, protected from light.
-
Wash three times with PBST.
-
-
Imaging: Mount coverslips onto slides or image the plates directly using a high-content imaging system or a fluorescence microscope. Capture images of multiple fields of view for each condition.
-
Data Analysis: Identify mitotic cells based on condensed chromatin (DAPI signal). Within the mitotic population, count the number of spindle poles (pericentrin foci). Classify spindles as bipolar (2 poles), multipolar (>2 poles), or monopolar (1 pole). Calculate the percentage of mitotic cells exhibiting the multipolar spindle phenotype for each treatment condition.
Applications in Research and Development
This compound is a valuable tool for both basic research and drug discovery.
-
Dissecting PARP Function: Its triple inhibitory profile allows researchers to probe the combined effects of inhibiting DNA damage repair and mitotic regulation.
-
Probe Development: Due to poor pharmacokinetic properties, this compound was optimized into the related compound AZ0108.[1] More significantly, the this compound scaffold was used to design and synthesize PARPYnD, a photoaffinity-based probe.[1][18] PARPYnD is a powerful tool for target engagement studies, allowing for the direct identification of on-target (PARP1/2) and potential off-target interactions of PARP inhibitors within intact, living cells.[1]
-
Repurposing and New Indications: The potent biological effects of this compound have led to its investigation in other contexts. For example, it has recently been shown to exhibit a dose- and time-dependent anti-trophozoite effect against Acanthamoeba, inducing necrotic cell death and providing a potential prototype for novel anti-parasitic drug research.[5][19]
Conclusion
This compound is a potent triple PARP1/2/6 inhibitor with a dual mechanism of action that encompasses the canonical disruption of DNA repair and the induction of mitotic catastrophe. Its well-defined biochemical profile and distinct cellular phenotype make it an invaluable tool for researchers. While its own therapeutic potential is limited by suboptimal pharmacokinetics, it has provided the chemical foundation for next-generation probes and inhibitors. The detailed study of this compound continues to enhance our understanding of the complex biology of PARP enzymes and offers new insights for the development of targeted therapies in oncology and beyond.
References
- 1. Structure-Guided Design and In-Cell Target Profiling of a Cell-Active Target Engagement Probe for PARP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The dynamics and Regulation of PARP1 and PARP2 in response to DNA damage and during replication - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multiple functions of PARP1 in the repair of DNA double strand breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. Novel anti-Acanthamoeba effects elicited by a repurposed poly (ADP-ribose) polymerase inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound - MedChem Express [bioscience.co.uk]
- 8. researchgate.net [researchgate.net]
- 9. Diverse microtubule-targeted anticancer agents kill cells by inducing chromosome missegregation on multipolar spindles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. bmglabtech.com [bmglabtech.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. benchchem.com [benchchem.com]
- 14. A Cell-Based Assay for Mitotic Spindle Orientation | Springer Nature Experiments [experiments.springernature.com]
- 15. Mitotic functions of poly(ADP-ribose) polymerases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. dash.harvard.edu [dash.harvard.edu]
- 17. The sequential activation of the mitotic microtubule assembly pathways favors bipolar spindle formation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. medchemexpress.com [medchemexpress.com]
- 19. Novel anti- Acanthamoeba effects elicited by a repurposed poly (ADP-ribose) polymerase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the IC50 Values and Mechanism of Action of AZ9482
This technical guide provides a comprehensive overview of the PARP inhibitor AZ9482, with a focus on its inhibitory potency (IC50 values), the experimental methodologies used for its characterization, and its role in relevant signaling pathways. This document is intended for researchers, scientists, and professionals in the field of drug development.
Inhibitory Potency of this compound
This compound is a potent inhibitor of several members of the Poly (ADP-ribose) polymerase (PARP) family of enzymes. Its inhibitory activity has been quantified against various PARP isoforms, as well as in a cellular context.
Table 1: In Vitro Inhibitory Activity of this compound against PARP Enzymes
| Target | IC50 (nM) |
| PARP1 | 1[1][2][3][4] |
| PARP2 | 1[1][2][3][4] |
| PARP3 | 46[3][4] |
| TNKS1 (PARP5a) | 9[4] |
| TNKS2 (PARP5b) | 160[3][4] |
| PARP6 | 640[1][2][3][4] |
Table 2: Cellular Activity of this compound
| Cell Line | Assay | Value (nM) |
| MDA-MB-468 | EC50 | 24[1] |
| MDA-MB-468 | EC50 (Centrosome declustering) | 3[4] |
Experimental Protocols
The following sections detail the methodologies employed in the characterization of this compound.
Cellular Viability Assay (EC50 Determination)
This protocol outlines the determination of the half-maximal effective concentration (EC50) of this compound in a cellular context.
-
Cell Line: MDA-MB-468 breast cancer cells were utilized.[1]
-
Treatment: Cells were treated with this compound at concentrations ranging from 0 to 10 μM.[1]
-
Incubation: The incubation period for the treatment was 3 days.[1]
-
Outcome: The EC50 value was determined to be 24 nM.[1]
In Vitro and In Vivo Solution Preparation
For reliable experimental outcomes, proper dissolution of this compound is crucial.
-
Stock Solution: A clear stock solution should first be prepared using an appropriate solvent such as DMSO.[1] To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot and store the stock solution at -80°C for up to 6 months or -20°C for up to 1 month.[1]
-
In Vivo Formulation (Suspended Solution):
-
Prepare a 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline solution.[1]
-
For a 1 mL working solution, add 100 μL of a 20.8 mg/mL DMSO stock solution to 400 μL of PEG300 and mix thoroughly.[1]
-
Add 50 μL of Tween-80 and mix again.[1]
-
Finally, add 450 μL of Saline to reach the final volume of 1 mL.[1]
-
If precipitation occurs, heating and/or sonication can be used to aid dissolution.[1] This protocol yields a 2.08 mg/mL suspended solution suitable for oral and intraperitoneal injections.[1] It is recommended to prepare this working solution fresh on the day of use.[1]
-
Anti-Acanthamoeba Activity Assay
This protocol was used to assess the efficacy of this compound against Acanthamoeba castellanii.
-
Cultivation: Acanthamoeba castellanii (ATCC 30011 strain) trophozoites were grown axenically in Peptone-Yeast-Glucose (PYG) medium at 26°C.[5] Trophozoites were harvested during the late logarithmic growth phase for experiments.[5]
-
Viability Assay:
-
A. castellanii trophozoites were seeded at a density of 10^4 trophozoites per well in a 96-well microplate.[5]
-
The trophozoites were incubated with varying concentrations of this compound (100, 200, 300, 400, and 500 μM) for 24, 48, and 72 hours at 26°C.[5]
-
Trophozoite viability was assessed using the CellTiter-Glo assay according to the manufacturer's instructions.[5]
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and the workflows of key experiments.
Caption: Signaling pathway of this compound as a PARP inhibitor.
Caption: Workflow for EC50 determination of this compound.
Mechanism of Action
This compound functions as a triple inhibitor of PARP1, PARP2, and PARP6.[1][2] The inhibition of PARP1 and PARP2 is a key mechanism in cancer therapy, particularly in tumors with deficiencies in homologous recombination-mediated DNA repair.[6] PARP1 is essential for repairing DNA single- and double-strand breaks.[2][6] By inhibiting PARP1/2, this compound prevents the repair of these breaks, leading to synthetic lethality in cancer cells with compromised DNA repair pathways.
Furthermore, this compound's inhibition of PARP6 is proposed to be the mechanism behind its induction of a cytotoxic multipolar spindle (MPS) phenotype in cancer cells.[2] This is thought to occur through the prevention of CHK1 (Checkpoint kinase 1) MARylation, which leads to hyperphosphorylation of CHK1, contributing to MPS formation and dysregulation of the cell cycle.[1][2] The phthalazinone core of this compound mimics the adenine (B156593) of NAD+, which is essential for its binding to the PARP family of enzymes.[2]
Recent studies have also explored the repurposing of this compound as an anti-Acanthamoeba agent.[5][7] In Acanthamoeba castellanii, this compound was shown to induce a dose- and time-dependent anti-trophozoite effect by inhibiting Acanthamoeba PARP activity, leading to necrotic cell death.[5][7] Transcriptomic analysis revealed that this compound treatment upregulates DNA damage repair pathways and downregulates several virulence genes in the amoeba.[5]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. This compound | PARP inhibitor | Probechem Biochemicals [probechem.com]
- 4. Sapphire North America [sapphire-usa.com]
- 5. Novel anti-Acanthamoeba effects elicited by a repurposed poly (ADP-ribose) polymerase inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-Guided Design and In-Cell Target Profiling of a Cell-Active Target Engagement Probe for PARP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel anti- Acanthamoeba effects elicited by a repurposed poly (ADP-ribose) polymerase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
AZ9482 and the Induction of Multipolar Spindle Formation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the compound AZ9482 and its role in inducing multipolar spindle (MPS) formation, a promising therapeutic strategy in oncology. The information presented is collated from key research findings, offering a comprehensive resource for professionals in cancer research and drug development.
Introduction: Targeting Mitotic Integrity in Cancer
Aneuploidy, a hallmark of many cancers, is often associated with centrosome amplification, leading to the formation of multipolar spindles during mitosis. To survive, cancer cells have evolved mechanisms to cluster these extra centrosomes, forming pseudo-bipolar spindles that allow for cell division to proceed.[1] Disrupting this clustering process is a key therapeutic strategy, as it forces the cancer cells into multipolar mitosis, a catastrophic event leading to cell death.[1]
Small molecule inhibitors that can induce MPS formation are therefore of significant interest. One such molecule, this compound, has been identified as a potent inducer of this phenotype through its unique mechanism of action.[1][2]
Mechanism of Action: Inhibition of PARP6
This compound functions as a potent inhibitor of Poly(ADP-ribose) polymerase 6 (PARP6).[1][2] PARP6 is a mono(ADP-ribose) generating enzyme that plays a crucial role in ensuring the integrity of mitosis.[1][2] Through a screening of a collection of PARP compounds, a strong correlation was discovered between the inhibition of PARP6 and the induction of multipolar spindle formation.[1][2] This phenotype was also observed with the knockdown of PARP6, confirming the target's role.[2][3]
The inhibition of PARP6 by compounds like this compound leads to defects in centrosome integrity, resulting in the failure of cancer cells to form a bipolar spindle.[2] This ultimately triggers cell death in a subset of breast cancer cells.[1][2]
The PARP6-Chk1 Signaling Axis
A key substrate of PARP6 in the context of mitotic regulation has been identified as Checkpoint kinase 1 (Chk1).[1][2][4] PARP6 directly ADP-ribosylates Chk1.[5] Inhibition of PARP6 with a related inhibitor, AZ0108, resulted in a significant increase in the phosphorylation of Chk1 at serine 345 (p-S345 Chk1).[3][4] This upregulation of p-S345 Chk1 is accompanied by defects in mitotic signaling, highlighting a novel function for PARP6 in modulating Chk1 activity to maintain centrosome integrity.[3][4]
Quantitative Data: this compound Induced Multipolar Spindle Formation
The efficacy of this compound in inducing multipolar spindle formation has been quantified in HeLa cells. The dose-dependent effect of this compound on the percentage of mitotic cells with a multipolar spindle phenotype (defined as cells with four or more centrosomes) is summarized below.
| This compound Concentration (µM) | % of Mitotic Cells with Multipolar Spindles (MPS) |
| 0 (DMSO control) | ~5% |
| 0.01 | ~10% |
| 0.1 | ~25% |
| 1 | ~40% |
| 10 | ~45% |
Note: The data presented here is an approximation derived from the graphical representation in the source literature. For precise values, please refer to the original publication.[2]
Experimental Protocols: Immunofluorescent Assay for Multipolar Spindle Formation
The following is a detailed methodology for the quantitative immunofluorescent assay used to measure the induction of multipolar spindles.[2]
Objective: To quantify the percentage of mitotic cells exhibiting a multipolar spindle phenotype following treatment with a compound of interest.
Materials:
-
HeLa cells
-
96-well plates
-
Compound of interest (e.g., this compound) dissolved in DMSO
-
4% Formaldehyde (B43269) in PBS
-
Ice-cold Methanol (B129727)
-
Phosphate-Buffered Saline (PBS)
-
Blocking buffer (e.g., PBS with 5% BSA and 0.1% Triton X-100)
-
Primary antibodies:
-
Anti-Cyclin B (to identify mitotic cells)
-
Anti-Pericentrin (to stain centrosomes)
-
-
Secondary antibodies (fluorescently labeled)
-
Hoechst stain (for DNA)
-
High-content imaging system
Procedure:
-
Cell Plating: Seed HeLa cells into 96-well plates at a density of 7,000 cells per well.
-
Incubation: Incubate the plates overnight at 37°C in a humidified incubator with 5% CO2.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound (e.g., this compound) for 48 hours.
-
Fixation:
-
Fix the cells with 4% formaldehyde in PBS for 10 minutes at room temperature.
-
Follow with fixation in ice-cold methanol for 10 minutes.
-
-
Washing: Wash the cells four times with PBS.
-
Blocking: Incubate the cells in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Staining: Incubate the cells with primary antibodies against Cyclin B and Pericentrin diluted in blocking buffer.
-
Secondary Antibody and DNA Staining: Wash the cells and incubate with appropriate fluorescently labeled secondary antibodies and Hoechst stain.
-
Imaging: Acquire images using a high-content imaging system.
-
Analysis: Identify mitotic cells based on Cyclin B staining and quantify the number of centrosomes per mitotic cell based on Pericentrin staining. Score cells with four or more centrosomes as positive for the multipolar spindle phenotype.
Conclusion and Future Directions
This compound represents a significant development in the targeting of mitotic vulnerabilities in cancer cells. Its mechanism of action, through the inhibition of PARP6 and the subsequent disruption of the PARP6-Chk1 signaling axis, provides a clear rationale for its potent induction of multipolar spindle formation. The detailed experimental protocols and quantitative data presented in this guide offer a solid foundation for further research and development in this area. Future studies may focus on the in vivo efficacy of this compound and other PARP6 inhibitors, the identification of biomarkers to predict patient response, and the exploration of combination therapies to enhance the anti-cancer effects of this novel therapeutic strategy.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacological Inhibition of PARP6 Triggers Multipolar Spindle Formation and Elicits Therapeutic Effects in Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
AZ9482: A Dual-Action Inhibitor Targeting DNA Damage Repair and Mitotic Integrity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
AZ9482 is a potent small molecule inhibitor with a multifaceted mechanism of action that extends beyond classical DNA damage repair pathways. As a triple inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes PARP1, PARP2, and PARP6, this compound not only leverages the principle of synthetic lethality in cancers with homologous recombination deficiencies but also induces mitotic catastrophe through a novel pathway involving PARP6 inhibition. This dual functionality presents a compelling rationale for its investigation as a therapeutic agent in a broader range of malignancies than previously considered for PARP inhibitors. This technical guide provides a comprehensive overview of this compound's role in DNA damage repair and mitotic disruption, including its molecular targets, associated signaling pathways, quantitative data, and detailed experimental protocols for its study.
Introduction to this compound
This compound is a member of the phthalazinone-based class of NAD+ mimetics and has been identified as a potent inhibitor of PARP1, PARP2, and PARP6.[1][2] While the inhibition of PARP1 and PARP2 is a well-established strategy for inducing synthetic lethality in tumors with defects in homologous recombination (HR) repair, such as those with BRCA1/2 mutations, the concurrent inhibition of PARP6 by this compound unveils a distinct and complementary anti-cancer mechanism.[3][4][5] This positions this compound as a molecule of significant interest for its potential to overcome resistance to traditional PARP1/2 inhibitors and to be effective in a wider patient population.
Quantitative Data
The inhibitory activity of this compound has been characterized against its primary enzymatic targets and its phenotypic effect on cells. The following tables summarize the available quantitative data.
Table 1: Enzymatic Inhibition of PARP Isoforms by this compound
| Target | IC50 (nM) |
| PARP1 | 1[1][2][6] |
| PARP2 | 1[1][2][6] |
| PARP3 | 46[7] |
| TNKS1 | 9[7] |
| TNKS2 | 160[7] |
| PARP6 | 640[1][2][6] |
Table 2: Cellular Potency of this compound
| Cell Line | Assay | EC50 (nM) |
| MDA-MB-468 | Cell Viability | 24[1] |
| HeLa | Multipolar Spindle Induction | Not explicitly stated for this compound, but it is described as a potent MPS-inducing agent.[2] |
Signaling Pathways
The anti-cancer effects of this compound can be attributed to its impact on two critical cellular processes: DNA damage repair via PARP1/2 inhibition and the maintenance of mitotic integrity through PARP6 inhibition.
PARP1/2 Inhibition and Synthetic Lethality in HR-Deficient Cells
This compound's inhibition of PARP1 and PARP2 disrupts the base excision repair (BER) pathway, which is responsible for repairing DNA single-strand breaks (SSBs).[4][8] In cells with proficient homologous recombination (HR) repair, these unrepaired SSBs can be converted into double-strand breaks (DSBs) during replication, which are then efficiently repaired by the HR machinery. However, in cancer cells with HR deficiency (e.g., due to BRCA1/2 mutations), the accumulation of DSBs leads to genomic instability and ultimately, cell death. This concept is known as synthetic lethality.[3][4][5]
PARP6 Inhibition, CHK1 Hyperphosphorylation, and Multipolar Spindle Formation
A novel mechanism of action for this compound involves the inhibition of PARP6. This inhibition leads to the induction of a multipolar spindle (MPS) phenotype, a cytotoxic event for cancer cells.[3][6] The formation of MPS is linked to the hyperphosphorylation of Checkpoint Kinase 1 (CHK1).[9] PARP6 is thought to regulate CHK1 activity, and its inhibition by this compound disrupts this regulation, leading to mitotic defects and ultimately cell death.[9] This mechanism is particularly relevant for cancers with centrosome amplification, which are predisposed to multipolar mitosis.[6]
Experimental Protocols
The following are detailed methodologies for key experiments to assess the activity of this compound.
PARP Activity Assay (Colorimetric)
This assay measures the enzymatic activity of PARP by quantifying the incorporation of biotinylated ADP-ribose onto histone proteins.
Materials:
-
96-well plate coated with histones
-
Recombinant PARP enzyme (e.g., PARP1, PARP2, or PARP6)
-
This compound
-
10X PARP buffer
-
10X PARP assay mixture (containing biotinylated NAD+)
-
Activated DNA
-
Streptavidin-HRP
-
Colorimetric HRP substrate
-
2M Sulfuric Acid (stop solution)
-
Plate reader
Protocol:
-
Prepare serial dilutions of this compound in 1X PARP buffer.
-
In a histone-coated 96-well plate, add the diluted this compound or vehicle control.
-
Prepare a master mix containing 10X PARP buffer, 10X PARP assay mixture, and activated DNA. Add this master mix to the wells.
-
Initiate the reaction by adding the diluted PARP enzyme to the wells. Incubate for 1 hour at room temperature.
-
Wash the plate three times with PBST.
-
Add diluted Streptavidin-HRP to each well and incubate for 30 minutes at room temperature.
-
Wash the plate three times with PBST.
-
Add the colorimetric HRP substrate and develop the signal.
-
Stop the reaction with 2M sulfuric acid.
-
Read the absorbance at the appropriate wavelength.
-
Calculate the percent inhibition and determine the IC50 value.[2]
Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP.
Materials:
-
Cancer cell line of interest
-
96-well opaque-walled plates
-
Complete cell culture medium
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent
-
Luminometer
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Prepare serial dilutions of this compound in complete medium and add them to the cells. Include a vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of the cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the EC50 value.[1]
Immunofluorescence for γH2AX Foci Formation
This assay is a sensitive method to detect DNA double-strand breaks.
Materials:
-
Cancer cell line of interest
-
Glass coverslips or imaging-compatible plates
-
This compound
-
4% Paraformaldehyde (PFA)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBST)
-
Primary antibody against γH2AX
-
Fluorescently labeled secondary antibody
-
DAPI
-
Antifade mounting medium
-
Fluorescence microscope
Protocol:
-
Seed cells on coverslips and allow them to attach.
-
Treat the cells with this compound for the desired time.
-
Fix the cells with 4% PFA.
-
Permeabilize the cells with permeabilization buffer.
-
Block non-specific antibody binding with blocking buffer.
-
Incubate with the primary anti-γH2AX antibody.
-
Wash with PBST.
-
Incubate with the fluorescently labeled secondary antibody and DAPI.
-
Wash with PBST.
-
Mount the coverslips on microscope slides with antifade mounting medium.
-
Acquire images using a fluorescence microscope.
-
Quantify the number of γH2AX foci per nucleus using image analysis software.[10][11]
Multipolar Spindle Immunofluorescence Assay
This assay quantifies the induction of multipolar spindles in mitotic cells.
Materials:
-
Cancer cell line of interest (e.g., HeLa)
-
96-well imaging plates
-
This compound
-
Ice-cold methanol
-
Blocking buffer
-
Primary antibodies against a centrosome marker (e.g., pericentrin) and a mitosis marker (e.g., cyclin B)
-
Fluorescently labeled secondary antibodies
-
DAPI or Hoechst stain
-
High-content imaging system
Protocol:
-
Seed cells in a 96-well plate.
-
Treat the cells with a range of this compound concentrations for 48 hours.
-
Fix the cells with 4% formaldehyde followed by ice-cold methanol.
-
Block non-specific binding.
-
Incubate with primary antibodies for pericentrin and cyclin B.
-
Wash and incubate with fluorescently labeled secondary antibodies and a nuclear stain.
-
Acquire images using a high-content imaging system.
-
Identify mitotic cells (cyclin B positive) and quantify the percentage of cells with more than two centrosomes (pericentrin foci).
-
Determine the EC50 for multipolar spindle induction.[6]
Conclusion
This compound represents a significant advancement in the field of PARP inhibitors. Its unique ability to inhibit PARP1, PARP2, and PARP6 provides a dual-pronged attack on cancer cells by disrupting both DNA damage repair and mitotic integrity. This multifaceted mechanism of action suggests that this compound may have a broader therapeutic window and could be effective in tumors that are resistant to conventional PARP1/2 inhibitors. Further preclinical and clinical investigation is warranted to fully elucidate the therapeutic potential of this promising compound. The experimental protocols provided in this guide offer a robust framework for researchers to explore the intricate biology of this compound and its role in cancer therapy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | PARP inhibitor synthetic lethality in ATM biallelic mutant cancer cell lines is associated with BRCA1/2 and RAD51 downregulation [frontiersin.org]
- 5. Synthetic lethality by PARP inhibitors: new mechanism uncovered based on unresolved transcription-replication conflicts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. PARP assay [assay-protocol.com]
- 8. The ups and downs of DNA repair biomarkers for PARP inhibitor therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacological Inhibition of PARP6 Triggers Multipolar Spindle Formation and Elicits Therapeutic Effects in Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. USE OF THE γ-H2AX ASSAY TO MONITOR DNA DAMAGE AND REPAIR IN TRANSLATIONAL CANCER RESEARCH - PMC [pmc.ncbi.nlm.nih.gov]
AZ9482: A Technical Guide to a Novel PARP Inhibitor and its Application in Synthetic Lethality
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZ9482 is a potent, triple inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes PARP1, PARP2, and PARP6.[1][2] Its mechanism of action is rooted in the concept of synthetic lethality, a promising strategy in oncology that targets cancer-specific vulnerabilities. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data, detailed experimental protocols, and the signaling pathways it modulates.
Core Mechanism: Induction of Mitotic Catastrophe and Synthetic Lethality
This compound exerts its anticancer effects through a dual mechanism, primarily driven by its potent inhibition of PARP1/2 and PARP6.
-
PARP6 Inhibition and Multipolar Spindle Formation: this compound, and its predecessor AZ0108, induce a cytotoxic phenotype known as multipolar spindle (MPS) formation during mitosis.[2][3] This is primarily attributed to the inhibition of PARP6, a mono(ADP-ribose) polymerase. Inhibition of PARP6 leads to the hyperphosphorylation of Checkpoint Kinase 1 (CHK1), a key regulator of the cell cycle.[2] This aberrant CHK1 activation disrupts centrosome integrity, leading to the formation of multipolar spindles and subsequent mitotic catastrophe and apoptosis in cancer cells.
-
PARP1/2 Inhibition and Synthetic Lethality: The concept of synthetic lethality is central to the action of PARP inhibitors like this compound. In cancers with deficiencies in homologous recombination (HR), a major DNA double-strand break (DSB) repair pathway (e.g., those with BRCA1/2 mutations), the inhibition of PARP1 and PARP2 becomes selectively lethal.[3][4] PARP1 and PARP2 are crucial for the repair of single-strand DNA breaks (SSBs). When these enzymes are inhibited, unrepaired SSBs accumulate and are converted into DSBs during DNA replication. In HR-deficient cancer cells, these DSBs cannot be efficiently repaired, leading to genomic instability and cell death. Normal cells, with functional HR, can tolerate PARP inhibition as they have an alternative pathway to repair these DSBs.
Quantitative Data
The following tables summarize the available quantitative data for this compound and related compounds.
| Target | IC50 (nM) | Reference |
| PARP1 | 1 | [2] |
| PARP2 | 1 | [2] |
| PARP6 | 640 | [2] |
Table 1: In Vitro Enzymatic Inhibition of this compound
| Cell Line | Cancer Type | EC50 (nM) | Reference |
| MDA-MB-468 | Breast Cancer | 24 | [2] |
Table 2: Cellular Potency of this compound
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound-Induced Mitotic Catastrophe
Caption: this compound inhibits PARP6, leading to CHK1 hyperphosphorylation, disruption of centrosome integrity, multipolar spindle formation, and ultimately apoptosis.
Synthetic Lethality Mechanism of this compound (PARP1/2 Inhibition)
Caption: In HR-deficient cells, this compound's inhibition of PARP1/2 prevents SSB repair, leading to DSBs that cannot be repaired, resulting in synthetic lethality.
Experimental Workflow: From High-Content Screening to In Vivo Validation
Caption: A typical workflow for the discovery and validation of a compound like this compound, from initial screening to in vivo efficacy studies.
Experimental Protocols
The following are representative protocols for key assays used to characterize this compound. These are based on standard laboratory procedures and methodologies described for similar compounds.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., MDA-MB-468)
-
Complete cell culture medium
-
96-well plates
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (DMSO) wells.
-
Incubate the plate for the desired time period (e.g., 72 hours) at 37°C in a humidified incubator.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan (B1609692) crystals to form.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 value.
Western Blot for CHK1 Phosphorylation
This protocol is for detecting the hyperphosphorylation of CHK1 upon treatment with this compound.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibodies: anti-p-CHK1 (Ser345), anti-total CHK1, and a loading control (e.g., anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Protocol:
-
Seed cells and allow them to adhere.
-
Treat cells with various concentrations of this compound for a specified time (e.g., 24 hours).
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine protein concentration using a BCA or Bradford assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer and separate by SDS-PAGE.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-CHK1 (Ser345) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for total CHK1 and the loading control to ensure equal protein loading.
Immunofluorescence for Multipolar Spindle Formation
This method is used to visualize the formation of multipolar spindles in cells treated with this compound.
Materials:
-
Cancer cell lines grown on coverslips
-
This compound
-
Fixation solution (e.g., ice-cold methanol (B129727) or 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBST)
-
Primary antibodies: anti-α-tubulin (to visualize spindles) and anti-γ-tubulin (to visualize centrosomes)
-
Fluorescently labeled secondary antibodies
-
DAPI (for nuclear staining)
-
Antifade mounting medium
-
Fluorescence microscope
Protocol:
-
Seed cells on coverslips and allow them to adhere.
-
Treat cells with this compound for a duration that allows for entry into mitosis (e.g., 24-48 hours).
-
Fix the cells with the chosen fixation solution.
-
Permeabilize the cells if using a paraformaldehyde-based fixative.
-
Block non-specific antibody binding with blocking buffer for 1 hour.
-
Incubate with primary antibodies against α-tubulin and γ-tubulin overnight at 4°C.
-
Wash the coverslips and incubate with appropriate fluorescently labeled secondary antibodies for 1 hour at room temperature, protected from light.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
Visualize the cells using a fluorescence microscope and quantify the percentage of mitotic cells with multipolar spindles.
In Vivo Xenograft Study
This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line (e.g., MDA-MB-468)
-
Matrigel (optional)
-
This compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Protocol:
-
Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in PBS, potentially mixed with Matrigel) into the flank of each mouse.
-
Monitor tumor growth regularly by measuring tumor dimensions with calipers. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control to the respective groups according to the desired dosing schedule (e.g., daily oral gavage).
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
-
Calculate tumor growth inhibition (TGI) to assess the efficacy of this compound.
Conclusion
This compound is a promising PARP inhibitor with a dual mechanism of action that leverages synthetic lethality and the induction of mitotic catastrophe. Its potent inhibition of PARP1, PARP2, and PARP6 makes it a valuable tool for cancer research and a potential therapeutic agent, particularly for cancers with underlying DNA repair deficiencies. The information and protocols provided in this guide serve as a comprehensive resource for researchers and drug development professionals interested in further exploring the preclinical and potential clinical applications of this compound and similar targeted therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of AZ0108, an orally bioavailable phthalazinone PARP inhibitor that blocks centrosome clustering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PARP Inhibitor Treatment in Ovarian and Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
AZ9482: A Repurposed PARP Inhibitor with Potent Anti-Acanthamoeba Activity
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Acanthamoeba species are opportunistic protozoan pathogens responsible for serious human infections, including the sight-threatening keratitis and the often fatal Granulomatous Amebic Encephalitis (GAE).[1][2] Current treatment regimens for Acanthamoeba infections are often lengthy, exhibit limited efficacy, and are associated with significant side effects, highlighting an urgent need for novel and more effective therapeutic agents.[1][3][4] In the quest for new anti-Acanthamoeba chemotherapies, the repurposing of existing drugs offers a promising and accelerated path to clinical application. This technical guide focuses on the anti-Acanthamoeba activity of AZ9482, a repurposed poly (ADP-ribose) polymerase (PARP) inhibitor, detailing its efficacy, mechanism of action, and the experimental protocols used in its evaluation.
Core Findings on this compound's Anti-Acanthamoeba Activity
This compound, a structurally unique PARP inhibitor, has demonstrated significant dose- and time-dependent activity against Acanthamoeba trophozoites.[1][3][5] Unlike other tested PARP inhibitors such as olaparib (B1684210) and venadaparib, this compound effectively suppresses Acanthamoeba PARP activity, leading to necrotic cell death of the trophozoites.[1][5] Transcriptomic analyses have further revealed that this compound upregulates DNA damage repair pathways while simultaneously downregulating key virulence genes in the parasite.[1][3][6] These findings position this compound as a promising lead compound for the development of novel anti-Acanthamoeba therapeutics.[1][6]
Quantitative Data Summary
The anti-trophozoite activity of this compound was quantified by assessing the viability of Acanthamoeba castellanii trophozoites at various concentrations and time points. The results are summarized in the tables below.
Table 1: Molecular Docking and Binding Energy of PARP Inhibitors
| Compound | Docking Score | Predicted Binding Free Energy (kcal/mol) |
| Venadaparib | -13.71 | -89.28 |
| This compound | -13.20 | -92.13 |
Data sourced from molecular docking studies using a homology model of Acanthamoeba PARP.[1][5][6]
Table 2: Effect of this compound on Acanthamoeba castellanii Trophozoite Viability
| Concentration (μM) | 24 hours (% Reduction ± SD) | 48 hours (% Reduction ± SD) | 72 hours (% Reduction ± SD) |
| 300 | 26.58 ± 4.92 | 20.90 ± 6.24 | 37.01 ± 5.44 |
| 400 | 25.96 ± 7.66 | 32.53 ± 5.30 | 49.34 ± 4.06 |
| 500 | 30.30 ± 8.61 | 57.57 ± 4.74 | 62.58 ± 1.90 |
Data represents the mean percentage reduction in trophozoite viability compared to a control group.[1]
Experimental Protocols
Molecular Docking
A homology model of Acanthamoeba PARP was utilized for molecular docking studies. Approved PARP inhibitors, including olaparib, venadaparib, and this compound, were docked into the binding pocket of the modeled protein. The docking scores and predicted binding free energies were calculated to estimate the binding affinity of each compound.[5][6] For comparison, venadaparib's positively charged cyclopropylamine (B47189) formed a salt bridge and a hydrogen bond within the binding pocket, while this compound was well-stacked by surrounding aromatic residues.[1][3][5]
Acanthamoeba Cultivation and Viability Assay
Acanthamoeba castellanii trophozoites were cultured and treated with varying concentrations of this compound (300, 400, and 500 μM) for 24, 48, and 72 hours. Trophozoite viability was assessed using a CellTiter-Glo assay, which measures ATP levels as an indicator of cell viability.[7]
Apoptosis Assay
To determine the mode of cell death induced by this compound, an Annexin V-fluorescein isothiocyanate/propidium iodide (Annexin V-FITC/PI) apoptosis assay was performed. This assay distinguishes between viable, apoptotic, and necrotic cells. The results indicated that this compound induces necrotic cell death in Acanthamoeba trophozoites rather than apoptosis.[1][5]
Transcriptomics Analysis (RNA-Seq)
Acanthamoeba trophozoites were treated with 300 μM this compound, and RNA was extracted at different time points. RNA sequencing (RNA-Seq) was then conducted to analyze the global changes in gene expression.[8] This transcriptomic analysis revealed an upregulation of genes involved in DNA damage repair pathways and a downregulation of several virulence-associated genes.[1][3][6]
Visualizing the Molecular Impact of this compound
Proposed Mechanism of Action of this compound in Acanthamoeba
Caption: Proposed mechanism of this compound leading to necrotic cell death in Acanthamoeba.
Experimental Workflow for Assessing this compound Activity
Caption: Workflow for evaluating the anti-Acanthamoeba effects of this compound.
Conclusion and Future Directions
The repurposed PARP inhibitor this compound demonstrates significant promise as a novel anti-Acanthamoeba agent. Its ability to induce necrotic cell death in trophozoites, coupled with its impact on DNA repair pathways and virulence gene expression, provides a strong foundation for further investigation. Future studies should focus on optimizing the therapeutic window of this compound, evaluating its efficacy against the resistant cyst stage of Acanthamoeba, and exploring its potential in in vivo models of Acanthamoeba keratitis and GAE. The unique mechanism of action of this compound offers a valuable new avenue in the urgent search for more effective treatments for these devastating infections.
References
- 1. Novel anti-Acanthamoeba effects elicited by a repurposed poly (ADP-ribose) polymerase inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Development of Drugs against Acanthamoeba Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Novel anti-Acanthamoeba effects elicited by a repurposed poly (ADP-ribose) polymerase inhibitor this compound [frontiersin.org]
- 4. Discovery of Amoebicidal Compounds by Combining Computational and Experimental Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Novel anti- Acanthamoeba effects elicited by a repurposed poly (ADP-ribose) polymerase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
AZ9482 and PARPYnD Photoaffinity Probe: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZ9482 is a potent triple inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes PARP1, PARP2, and PARP6.[1][2] Its derivative, PARPYnD, is a novel photoaffinity probe designed for in-cell target engagement and profiling of PARP inhibitors.[3][4] This guide provides a comprehensive technical overview of this compound and PARPYnD, including their mechanism of action, experimental protocols for their use, and their role in elucidating PARP-related signaling pathways.
PARP enzymes are critical in various cellular processes, including DNA damage repair, transcriptional regulation, and cell death.[3] PARP inhibitors have emerged as a significant class of therapeutic agents, particularly in oncology, by exploiting the concept of synthetic lethality in cancers with deficient DNA repair mechanisms.[5] this compound and the PARPYnD probe offer powerful tools to further investigate the roles of PARP enzymes and to identify the on- and off-target effects of PARP inhibitors.[3][4]
Core Compound and Probe: Quantitative Data
The photoaffinity probe PARPYnD was rationally designed from the potent PARP1/2/6 inhibitor, this compound.[4] The design incorporated a diazirine photoreactive group and an alkyne handle for subsequent bioorthogonal conjugation (e.g., click chemistry).[4] This allows for UV-light-induced covalent cross-linking of the probe to its binding partners in live cells, enabling their enrichment and identification via mass spectrometry.[4]
Inhibitory Potency (IC50)
| Compound | PARP1 (nM) | PARP2 (nM) | PARP6 (nM) | TNKS1 (nM) | TNKS2 (nM) | PARP3 (nM) |
| This compound | 1 | 1 | 640 | 9 | 160 | 46 |
| PARPYnD | 38 | 6 | 230 | - | - | - |
Table compiled from multiple sources.[1][6]
Cellular Activity
| Compound | Cell Line | Assay | EC50 (nM) |
| This compound | MDA-MB-468 | Cell Viability | 24 |
Data from MedchemExpress.
Signaling Pathways
PARP Inhibition and Synthetic Lethality in HR-Deficient Cancers
PARP1 and PARP2 are key players in the base excision repair (BER) pathway, which is responsible for repairing DNA single-strand breaks (SSBs).[5] In cells with a functional homologous recombination (HR) pathway for repairing double-strand breaks (DSBs), the inhibition of PARP and the resulting accumulation of SSBs can be tolerated. However, in cancer cells with HR deficiency (e.g., due to BRCA1/2 mutations), these unresolved SSBs lead to the formation of DSBs during DNA replication.[5] The inability to repair these DSBs through the compromised HR pathway results in genomic instability and, ultimately, cell death. This concept is known as synthetic lethality.[5]
Caption: Mechanism of synthetic lethality induced by PARP inhibitors.
PARP6 Inhibition and Multipolar Spindle Formation
A key phenotype associated with this compound and its derivatives is the induction of multipolar spindle (MPS) formation in cancer cells.[3][4] This effect is strongly correlated with the inhibition of PARP6.[7][8] Mechanistic studies have identified Checkpoint Kinase 1 (Chk1) as a substrate of PARP6.[7][8] Inhibition of PARP6-mediated ADP-ribosylation of Chk1 leads to an upregulation of phosphorylated Chk1 (p-S345).[7][8] This hyperphosphorylation is associated with defects in mitotic signaling and centrosome integrity, ultimately resulting in the formation of multipolar spindles and, in some cases, apoptosis.[7][8]
Caption: PARP6 inhibition leads to MPS formation via Chk1.
Experimental Protocols
Photoaffinity Labeling and Target Identification using PARPYnD
This protocol outlines the general workflow for utilizing PARPYnD to identify the cellular targets of PARP inhibitors.
1. Cell Culture and Probe Treatment:
-
Culture cells of interest (e.g., MDA-MB-468 breast cancer cells) to ~80% confluency.
-
Treat cells with PARPYnD (typically 1-10 µM) for a specified duration (e.g., 1-4 hours) to allow for cellular uptake and target binding.
-
For competition experiments, pre-incubate cells with an excess of a competing inhibitor (e.g., this compound or olaparib) before adding PARPYnD.
2. Photo-crosslinking:
-
Place the cell culture plates on ice and irradiate with UV light (e.g., 365 nm) for 10-15 minutes to induce covalent cross-linking of PARPYnD to its target proteins.
3. Cell Lysis and Lysate Preparation:
-
Wash cells with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease inhibitors.
-
Clarify the lysate by centrifugation to remove cellular debris.
4. Click Chemistry:
-
To the clarified lysate, add the click chemistry reagents: a biotin-azide reporter tag, copper(I) sulfate (B86663) (CuSO4), a reducing agent (e.g., sodium ascorbate), and a copper-chelating ligand (e.g., TBTA).
-
Incubate the reaction to allow for the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, which attaches the biotin (B1667282) tag to the alkyne handle of PARPYnD.
5. Enrichment of Labeled Proteins:
-
Add streptavidin-coated beads to the lysate and incubate to capture the biotinylated protein-probe complexes.
-
Wash the beads extensively to remove non-specifically bound proteins.
6. Sample Preparation for Mass Spectrometry:
-
Elute the captured proteins from the beads or perform on-bead digestion with a protease (e.g., trypsin).
-
Prepare the resulting peptides for mass spectrometry analysis (e.g., desalting and concentration).
7. Mass Spectrometry and Data Analysis:
-
Analyze the peptide samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify and quantify the enriched proteins using a proteomics data analysis pipeline. Proteins that are significantly enriched in the PARPYnD-treated sample compared to the control and competition samples are considered target candidates.
Caption: Experimental workflow for PARPYnD-based target identification.
Off-Target Profiling of Olaparib (B1684210) using PARPYnD
A key application of PARPYnD has been the identification of off-target proteins for the clinical PARP inhibitor olaparib.[3] In a competitive affinity-based protein profiling experiment, PARPYnD was used to label proteins in intact cells in the presence and absence of an excess of olaparib. Proteins that were labeled by PARPYnD but showed reduced labeling in the presence of olaparib were identified as potential off-targets of olaparib.
Conclusion
This compound is a valuable research tool as a potent inhibitor of PARP1, PARP2, and PARP6. The derived photoaffinity probe, PARPYnD, provides a powerful methodology for the in-cell identification and profiling of PARP inhibitor targets.[3][4] The detailed experimental protocols and an understanding of the underlying signaling pathways, such as the induction of multipolar spindle formation via PARP6 inhibition and the principle of synthetic lethality, are crucial for leveraging these tools in drug discovery and chemical biology research. The application of PARPYnD in profiling clinical drugs like olaparib highlights its utility in uncovering novel pharmacology and potential mechanisms of action or toxicity.[3] Further research utilizing these probes will continue to expand our understanding of the complex roles of the PARP enzyme family in health and disease.
References
- 1. Structure-Guided Design and In-Cell Target Profiling of a Cell-Active Target Engagement Probe for PARP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Proteome-wide profiling of clinical PARP inhibitors reveals compound-specific secondary targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-Guided Design and In-Cell Target Profiling of a Cell-Active Target Engagement Probe for PARP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Pharmacological Inhibition of PARP6 Triggers Multipolar Spindle Formation and Elicits Therapeutic Effects in Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Linking off-target kinase pharmacology to the differential cellular effects observed among PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Experimental Drug AZ9482
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental protocols for the characterization of AZ9482, a potent triple inhibitor of PARP1, PARP2, and PARP6. The following sections detail the methodologies for key experiments to assess its enzymatic activity, cellular effects, and mechanism of action.
Quantitative Data Summary
The inhibitory and cytotoxic potential of this compound has been quantified in various assays. The following tables summarize the key quantitative data.
Table 1: Enzymatic Inhibition of PARP Isoforms by this compound
| Target | IC50 (nM) |
| PARP1 | 1 |
| PARP2 | 1 |
| PARP6 | 640 |
Table 2: Cytotoxicity of this compound in a Cancer Cell Line
| Cell Line | Assay Duration | EC50 (nM) |
| MDA-MB-468 | 3 days | 24[1] |
Table 3: Effects of this compound on Acanthamoeba castellanii Trophozoites
| Parameter | Concentration (µM) | Time (h) | Result |
| Viability Reduction | 300 | 24 | 26.58% ± 4.92% |
| 400 | 24 | 25.96% ± 7.66% | |
| 500 | 24 | 30.30% ± 8.61% | |
| 300 | 48 | 20.90% ± 6.24% | |
| 400 | 48 | 32.53% ± 5.30% | |
| 500 | 48 | 57.57% ± 4.74% | |
| 300 | 72 | 37.01% ± 5.44% | |
| 400 | 72 | 49.34% ± 4.06% | |
| 500 | 72 | 62.58% ± 1.90% | |
| Cell Death Mechanism | 300, 400 | 24, 48, 72 | Necrotic cell death |
Experimental Protocols
PARP1, PARP2, and PARP6 Enzymatic Inhibition Assay
This protocol describes a chemiluminescent assay to determine the in vitro inhibitory activity of this compound against PARP1, PARP2, and PARP6.
Principle: The assay measures the NAD-dependent addition of poly(ADP-ribose) (PAR) to histone proteins by the PARP enzyme. The incorporation of biotinylated NAD+ is detected using streptavidin-HRP and a chemiluminescent substrate.
Materials:
-
Recombinant human PARP1, PARP2, and PARP6 enzymes
-
96-well white protein-binding plates
-
Histones
-
Activated DNA
-
Biotinylated NAD+
-
PARP Assay Buffer
-
Streptavidin-HRP
-
Chemiluminescent Substrate
-
This compound
-
DMSO (vehicle control)
-
Phosphate Buffered Saline with Tween 20 (PBST)
-
Blocking Buffer
Procedure:
-
Plate Coating:
-
Dilute histones in PBS and coat the wells of a 96-well plate (50 µL/well).
-
Incubate overnight at 4°C.
-
Wash the plate three times with PBST.
-
Block the wells with Blocking Buffer for 1 hour at room temperature.
-
Wash the plate three times with PBST.
-
-
Compound Preparation:
-
Prepare a serial dilution of this compound in DMSO. Further dilute in PARP Assay Buffer to the desired final concentrations.
-
-
Enzymatic Reaction:
-
Add the diluted this compound or vehicle control to the wells.
-
Prepare a master mix containing PARP Assay Buffer, activated DNA, biotinylated NAD+, and the respective PARP enzyme (PARP1, PARP2, or PARP6).
-
Add the master mix to each well to initiate the reaction.
-
Incubate for 1 hour at room temperature.
-
-
Detection:
-
Wash the plate three times with PBST.
-
Add streptavidin-HRP diluted in Blocking Buffer to each well and incubate for 1 hour at room temperature.
-
Wash the plate five times with PBST.
-
Add the chemiluminescent substrate and immediately measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Cell Viability Assay
This protocol details the determination of this compound's cytotoxic effect on the MDA-MB-468 human breast cancer cell line using a luminescence-based assay.
Principle: The assay quantifies the amount of ATP present, which is an indicator of metabolically active, viable cells. A decrease in ATP levels corresponds to a reduction in cell viability.
Materials:
-
MDA-MB-468 cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well clear-bottom, opaque-walled plates
-
This compound
-
DMSO (vehicle control)
-
Luminescence-based cell viability reagent (e.g., CellTiter-Glo®)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count MDA-MB-468 cells.
-
Seed the cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C and 5% CO2.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete growth medium.
-
Add the diluted compound or vehicle control to the respective wells.
-
Incubate for 72 hours at 37°C and 5% CO2.
-
-
Assay Measurement:
-
Equilibrate the plate and the cell viability reagent to room temperature.
-
Add 100 µL of the cell viability reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the percent viability for each treatment relative to the vehicle control.
-
Determine the EC50 value by plotting the percent viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Multipolar Spindle (MPS) Formation Assay
This immunofluorescence protocol is for the visualization and quantification of multipolar spindles in MDA-MB-468 cells following treatment with this compound.
Principle: Cells are treated with this compound to induce the formation of multipolar spindles. The mitotic spindles and centrosomes are then visualized by immunofluorescently labeling α-tubulin and γ-tubulin, respectively. The nuclei are counterstained to identify mitotic cells.
Materials:
-
MDA-MB-468 cells
-
Glass coverslips in a 24-well plate
-
Complete growth medium
-
This compound
-
DMSO (vehicle control)
-
Fixation Solution (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)
-
Permeabilization Buffer (0.25% Triton X-100 in PBS)
-
Blocking Buffer (5% BSA in PBST)
-
Primary antibodies: rabbit anti-γ-tubulin and mouse anti-α-tubulin
-
Fluorescently labeled secondary antibodies: anti-rabbit IgG and anti-mouse IgG
-
DAPI (4',6-diamidino-2-phenylindole)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment:
-
Seed MDA-MB-468 cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control for 24-48 hours.
-
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with Fixation Solution for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with Permeabilization Buffer for 10 minutes.
-
Wash three times with PBS.
-
-
Immunostaining:
-
Block the cells with Blocking Buffer for 1 hour at room temperature.
-
Incubate with primary antibodies (anti-α-tubulin and anti-γ-tubulin) diluted in Blocking Buffer overnight at 4°C.
-
Wash three times with PBST.
-
Incubate with fluorescently labeled secondary antibodies diluted in Blocking Buffer for 1 hour at room temperature, protected from light.
-
Wash three times with PBST.
-
-
Mounting and Imaging:
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash with PBS.
-
Mount the coverslips on microscope slides using antifade mounting medium.
-
Image the cells using a fluorescence microscope.
-
-
Quantification:
-
Identify mitotic cells based on condensed chromatin (DAPI staining).
-
Count the number of cells with bipolar and multipolar spindles.
-
Calculate the percentage of mitotic cells with multipolar spindles for each treatment condition.
-
This compound Signaling Pathway
This compound inhibits PARP1, PARP2, and PARP6. The inhibition of PARP1/2 impairs the repair of DNA single-strand breaks (SSBs). When these unrepaired SSBs are encountered during DNA replication, they lead to the collapse of replication forks and the formation of DNA double-strand breaks (DSBs). In cells with homologous recombination deficiency (HRD), such as those with BRCA mutations, these DSBs cannot be efficiently repaired, leading to synthetic lethality. The inhibition of PARP6 by this compound is proposed to prevent the MARylation of CHK1, leading to its hyperphosphorylation. This dysregulation of CHK1, a key cell cycle checkpoint kinase, contributes to mitotic defects, including the formation of multipolar spindles (MPS), and ultimately, cell death.
References
Application Notes and Protocols for AZ9482 Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for characterizing the cellular effects of AZ9482, a potent triple inhibitor of PARP1, PARP2, and PARP6. The following protocols are designed to assess the compound's cytotoxic activity, its impact on cell cycle progression, and its mechanism of action related to the induction of mitotic defects.
Introduction
Poly (ADP-ribose) polymerases (PARPs) are a family of enzymes critical for various cellular processes, including DNA repair, genomic stability, and apoptosis.[1][2][3] PARP inhibitors have emerged as a promising class of anti-cancer agents, particularly for tumors with deficiencies in other DNA repair pathways, leveraging the concept of synthetic lethality. This compound is a potent inhibitor of PARP1, PARP2, and PARP6, demonstrating cytotoxic effects in cancer cells.[4][5] A key mechanism of action for this compound and related compounds is the induction of a multipolar spindle (MPS) phenotype during mitosis, leading to improper chromosome segregation and subsequent cell death.[5][6] This is thought to occur through the inhibition of PARP6-mediated mono-ADP-ribosylation (MARylation) of checkpoint kinase 1 (CHK1), which in turn leads to CHK1 hyperphosphorylation and dysregulation of the cell cycle.[4][5]
These protocols provide methodologies to quantify the cytotoxic effects of this compound, visualize and quantify the MPS phenotype, and analyze the phosphorylation status of CHK1 as a key biomarker of this compound activity.
Data Presentation
Table 1: Inhibitory Activity of this compound
| Target | IC50 (nM) |
| PARP1 | 1[4][5] |
| PARP2 | 1[4][5] |
| PARP6 | 640[4][5] |
Table 2: Cellular Activity of this compound
| Cell Line | Assay | Endpoint | Value (nM) |
| MDA-MB-468 | Cell Viability | EC50 | 24[4] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway affected by this compound and the general experimental workflows for the described cell-based assays.
Experimental Protocols
Protocol 1: Cell Viability Assay (Resazurin-Based)
This protocol is to determine the half-maximal effective concentration (EC50) of this compound.
Materials:
-
Cancer cell line (e.g., MDA-MB-468)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Resazurin sodium salt solution
-
96-well clear-bottom black plates
-
Plate reader with fluorescence detection (Ex/Em: ~560/590 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5,000 cells per well in 90 µL of complete medium into a 96-well plate.
-
Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 10X serial dilution of this compound in complete medium.
-
Add 10 µL of the 10X compound dilutions to the respective wells. Include vehicle control (DMSO) wells.
-
Incubate for 72 hours at 37°C, 5% CO2.
-
-
Resazurin Assay:
-
Add 10 µL of Resazurin solution to each well.
-
Incubate for 2-4 hours at 37°C, protected from light.
-
Measure fluorescence at an excitation of ~560 nm and an emission of ~590 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (media only wells).
-
Normalize the data to the vehicle-treated control wells (100% viability).
-
Plot the normalized data against the log of the compound concentration and fit a dose-response curve to determine the EC50 value.
-
Protocol 2: Immunofluorescence for Multipolar Spindle Quantification
This protocol is for visualizing and quantifying the multipolar spindle (MPS) phenotype induced by this compound.
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
This compound
-
Glass coverslips in a 24-well plate
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Primary antibodies: rabbit anti-γ-tubulin (for centrosomes) and mouse anti-α-tubulin (for microtubules)
-
Fluorescently labeled secondary antibodies (e.g., Alexa Fluor 488 anti-rabbit, Alexa Fluor 568 anti-mouse)
-
DAPI (4',6-diamidino-2-phenylindole) for DNA staining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells on glass coverslips in a 24-well plate and allow them to attach overnight.
-
Treat cells with this compound at a concentration known to induce the MPS phenotype (e.g., 41 nM as a starting point based on related compounds) for 24-48 hours. Include a vehicle control.
-
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize with 0.25% Triton X-100 for 10 minutes.
-
Wash three times with PBS.
-
-
Blocking and Staining:
-
Block with Blocking Buffer for 1 hour at room temperature.
-
Incubate with primary antibodies diluted in Blocking Buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with fluorescently labeled secondary antibodies and DAPI in Blocking Buffer for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto glass slides using antifade mounting medium.
-
Image the cells using a fluorescence microscope.
-
-
Data Analysis:
-
Count the number of mitotic cells with more than two spindle poles (multipolar).
-
Express the data as the percentage of mitotic cells with an MPS phenotype.
-
Protocol 3: Western Blot for CHK1 Phosphorylation
This protocol is to assess the phosphorylation of CHK1 at Ser345, a key downstream event of this compound's off-target effect on the ATR pathway that is often associated with PARP inhibitors.
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
This compound
-
RIPA buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: rabbit anti-phospho-CHK1 (Ser345) and mouse anti-total CHK1
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis:
-
Seed cells in a 6-well plate and treat with this compound for the desired time.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
-
Antibody Incubation:
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate with primary antibodies (anti-p-CHK1 and anti-total CHK1) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate and capture the chemiluminescent signal.
-
Quantify the band intensities and normalize the p-CHK1 signal to the total CHK1 signal.
-
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Novel anti- Acanthamoeba effects elicited by a repurposed poly (ADP-ribose) polymerase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Targeting DNA repair for cancer treatment: Lessons from PARP inhibitor trials - PMC [pmc.ncbi.nlm.nih.gov]
AZ9482 and its Successor AZ0108: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the available preclinical data for the poly (ADP-ribose) polymerase (PARP) inhibitor AZ9482, with a significant focus on its orally bioavailable successor, AZ0108. Due to the limited in vivo data for this compound, attributed to its poor pharmacokinetic properties, this document summarizes its in vitro activity and presents the in vivo studies conducted with AZ0108, which was specifically developed for improved suitability in animal models.
Introduction
This compound is a potent triple inhibitor of PARP1, PARP2, and PARP6.[1] While initial studies highlighted its potential, its development was hampered by unfavorable pharmacokinetic characteristics.[2] This led to the optimization of the scaffold and the discovery of AZ0108, a PARP1, PARP2, and PARP6 inhibitor with enhanced oral bioavailability, making it a suitable candidate for in vivo efficacy and tolerability studies.[3][4] This document details the experimental findings and protocols for both compounds to aid researchers in designing future preclinical studies.
Quantitative Data Summary
This compound In Vitro Activity
| Parameter | Value | Cell Line/Organism | Reference |
| PARP1 IC₅₀ | 1 nM | Biochemical Assay | [1] |
| PARP2 IC₅₀ | 1 nM | Biochemical Assay | [1] |
| PARP6 IC₅₀ | 640 nM | Biochemical Assay | [1] |
| EC₅₀ | 24 nM | MDA-MB-468 cells | [1] |
| Anti-trophozoite effect | Dose- and time-dependent | Acanthamoeba castellanii | [2][5] |
This compound Effect on Acanthamoeba castellanii Trophozoite Viability
| Concentration | 24h Viability Reduction | 48h Viability Reduction | 72h Viability Reduction | Reference |
| 300 µM | 26.58% ± 4.92% | 20.90% ± 6.24% | 37.01% ± 5.44% | [5] |
| 400 µM | 25.96% ± 7.66% | 32.53% ± 5.30% | 49.34% ± 4.06% | [5] |
| 500 µM | 30.30% ± 8.61% | 57.57% ± 4.74% | 62.58% ± 1.90% | [5] |
AZ0108 In Vivo Efficacy in Breast Cancer Models
While specific quantitative data on tumor growth inhibition (TGI) percentages or tumor volume changes are not detailed in the provided search results, the literature indicates that AZ0108 demonstrates anti-tumor effects in in vivo models of breast cancer.[1][3] The primary mechanism is attributed to the induction of multipolar spindle formation, leading to apoptosis in cancer cells.[1]
Signaling Pathways and Mechanism of Action
General PARP Inhibition Mechanism
PARP enzymes, particularly PARP1 and PARP2, are crucial for DNA single-strand break repair.[6] Inhibition of these enzymes leads to the accumulation of unrepaired single-strand breaks, which, upon encountering a replication fork, are converted into toxic double-strand breaks.[6] In cells with deficient homologous recombination repair (HRR), such as those with BRCA1/2 mutations, these double-strand breaks cannot be efficiently repaired, leading to synthetic lethality and cell death.[6][7]
Caption: General mechanism of PARP inhibition leading to synthetic lethality.
Proposed AZ0108 Mechanism: PARP6 Inhibition and Mitotic Catastrophe
AZ0108's unique activity is also linked to its inhibition of PARP6.[1][3] PARP6 has been shown to mono-ADP-ribosylate (MARylate) and regulate Checkpoint Kinase 1 (CHK1), a key protein in maintaining centrosome integrity.[1] Inhibition of PARP6 by AZ0108 leads to CHK1 hyperphosphorylation, resulting in centrosome declustering and the formation of multipolar spindles during mitosis.[1] This aberrant mitosis triggers apoptosis in cancer cells.
Caption: Proposed mechanism of AZ0108 via PARP6 inhibition.
Experimental Protocols
In Vitro Acanthamoeba castellanii Viability Assay
This protocol is based on the methodology described for assessing the anti-trophozoite effects of this compound.[5]
Objective: To determine the dose- and time-dependent effect of this compound on the viability of Acanthamoeba castellanii trophozoites.
Materials:
-
Acanthamoeba castellanii trophozoites
-
Proteose-peptone-yeast extract-glucose (PYG) medium
-
This compound stock solution (in DMSO)
-
96-well microplates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Protocol:
-
Culture A. castellanii trophozoites in PYG medium to the logarithmic growth phase.
-
Harvest and resuspend the trophozoites to a concentration of 1 x 10⁵ cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Prepare serial dilutions of this compound in PYG medium from the stock solution. The final concentrations should range from 0 to 500 µM. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects cell viability.
-
Add 100 µL of the diluted this compound or vehicle control (PYG with DMSO) to the respective wells.
-
Incubate the plates at the optimal growth temperature for A. castellanii.
-
At specified time points (e.g., 24, 48, and 72 hours), remove the plates from incubation.
-
Equilibrate the plates to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate cell viability as a percentage of the vehicle-treated control.
In Vivo Tumor Growth Inhibition Study in a Xenograft Model
This generalized protocol is based on common practices for evaluating the efficacy of anti-cancer agents like AZ0108 in preclinical animal models.[8][9]
Objective: To evaluate the anti-tumor efficacy of AZ0108 in a human breast cancer xenograft mouse model.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or athymic nude mice)
-
Human breast cancer cell line (e.g., a cell line known to have supernumerary centrosomes)
-
Matrigel (or other appropriate extracellular matrix)
-
AZ0108 formulation for oral administration
-
Vehicle control
-
Calipers for tumor measurement
-
Animal balance
Protocol:
-
Cell Culture and Implantation:
-
Culture the chosen human breast cancer cell line under standard conditions.
-
Harvest the cells and resuspend them in a mixture of sterile PBS and Matrigel.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor the mice for tumor growth.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Administer AZ0108 orally to the treatment group at a predetermined dose and schedule.
-
Administer the vehicle control to the control group following the same schedule.
-
-
Monitoring and Data Collection:
-
Measure tumor volume using calipers at regular intervals (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Observe the general health and behavior of the animals.
-
-
Endpoint and Analysis:
-
The study may be terminated when tumors in the control group reach a specific size, or after a predetermined treatment duration.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Tumor weights can be measured as a secondary endpoint.
-
Analyze the data to determine the effect of AZ0108 on tumor growth compared to the control group.
-
Caption: A typical workflow for an in vivo anti-tumor efficacy study.
Conclusion
This compound is a potent PARP inhibitor with demonstrated in vitro activity, particularly against Acanthamoeba castellanii. However, its poor pharmacokinetic profile limits its application in in vivo studies. The development of AZ0108, an orally bioavailable analog, has enabled the investigation of this class of PARP inhibitors in animal models of cancer. The unique mechanism of AZ0108, involving the inhibition of PARP6 and induction of mitotic catastrophe, presents a promising therapeutic strategy. The protocols and data presented here provide a valuable resource for researchers interested in further exploring the preclinical potential of these compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel anti- Acanthamoeba effects elicited by a repurposed poly (ADP-ribose) polymerase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of AZ0108, an orally bioavailable phthalazinone PARP inhibitor that blocks centrosome clustering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel anti-Acanthamoeba effects elicited by a repurposed poly (ADP-ribose) polymerase inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PARP inhibitors: review of mechanisms of action and BRCA1/2 mutation targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. drugtargetreview.com [drugtargetreview.com]
- 8. Preclinical Characterization of AZD5305, A Next-Generation, Highly Selective PARP1 Inhibitor and Trapper - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdlinx.com [mdlinx.com]
AZ9482: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZ9482 is a potent and selective triple inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes, specifically targeting PARP1, PARP2, and PARP6 with high affinity.[1][2] The PARP family of enzymes plays a critical role in various cellular processes, most notably in DNA damage repair and the maintenance of genomic stability. By inhibiting these key enzymes, this compound has emerged as a valuable tool in cancer research, particularly in the context of tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. This document provides detailed application notes on the solubility and preparation of this compound for both in vitro and in vivo experimental settings, along with an overview of its mechanism of action.
Quantitative Data: Solubility
The solubility of this compound in various solvents is a critical factor for its effective use in experimental assays. The following table summarizes the available solubility data for this compound. It is highly recommended to use fresh, anhydrous solvents, as the water content, particularly in hygroscopic solvents like DMSO, can significantly impact solubility.
| Solvent | Solubility (mg/mL) | Molar Equivalent (mM) | Notes |
| Dimethyl Sulfoxide (B87167) (DMSO) | 125 | 277.48 | Ultrasonic treatment may be required to achieve complete dissolution. Use of newly opened, anhydrous DMSO is recommended. |
| Ethanol | Soluble | Not specified | |
| Water | Insoluble | Not specified | |
| Corn Oil (with 10% DMSO) | ≥ 2.08 | ≥ 4.62 | Results in a clear solution. |
| Saline with 20% SBE-β-CD (and 10% DMSO) | 2.08 | 4.62 | Forms a suspended solution; requires sonication. |
| Saline with PEG300 and Tween-80 (and 10% DMSO) | 2.08 | 4.62 | Forms a suspended solution; requires sonication. |
Mechanism of Action and Signaling Pathway
This compound exerts its biological effects through the potent inhibition of PARP1, PARP2, and PARP6.
-
PARP1 and PARP2 are central to the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway. Inhibition of PARP1 and PARP2 by this compound leads to the accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into more cytotoxic double-strand breaks (DSBs). In cancer cells with deficient homologous recombination (HR) repair pathways (e.g., due to BRCA1/2 mutations), these DSBs cannot be efficiently repaired, leading to genomic instability and ultimately cell death. This concept is known as synthetic lethality. PARP1 and PARP2 can have redundant functions in the BER pathway.
-
PARP6 has been implicated in various cellular processes beyond direct DNA damage repair. It has been shown to act as a tumor suppressor in colorectal cancer by negatively regulating the Akt and ERK signaling pathways. In hepatocellular carcinoma, PARP6 suppresses tumor progression by degrading XRCC6, which in turn modulates the Wnt/β-catenin signaling pathway. Furthermore, PARP6 is involved in the regulation of microtubules and plays a crucial role in neurodevelopment. The inhibition of PARP6 by this compound may contribute to its overall anti-cancer effects through these diverse mechanisms.
Caption: this compound inhibits PARP1/2 and PARP6, affecting DNA repair and other signaling pathways.
Experimental Protocols
Preparation of this compound Stock Solution for In Vitro Assays
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, which is a common starting concentration for cell-based assays.
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Equilibration: Allow the vial of this compound powder and the anhydrous DMSO to equilibrate to room temperature.
-
Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight of this compound ≈ 450.49 g/mol ), weigh out 4.505 mg of the compound.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder. For the example above, add 1 mL of DMSO.
-
Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the compound is completely dissolved. If dissolution is slow or incomplete, gently warm the tube to 37°C for a few minutes and vortex again. Brief sonication in a water bath can also aid in dissolution.
-
Visual Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile cryovials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
Caption: Workflow for preparing this compound stock solution for in vitro use.
Preparation of this compound Formulation for In Vivo Studies
For in vivo experiments, this compound is typically administered as a suspension or a clear solution, depending on the chosen vehicle. The following are examples of formulations that have been used. It is crucial to prepare these formulations fresh on the day of use.
Protocol 1: Suspended Solution for Oral or Intraperitoneal Injection
Vehicle Composition:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
Procedure:
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 20.8 mg/mL).
-
In a sterile tube, add the required volume of the DMSO stock solution.
-
Sequentially add PEG300, Tween-80, and saline to the tube, vortexing thoroughly after each addition to ensure a uniform suspension.
-
If precipitation occurs, use an ultrasonic bath to aid in the dispersion of the compound.
-
The final concentration of this formulation is typically around 2.08 mg/mL.
Protocol 2: Clear Solution for Oral Administration
Vehicle Composition:
-
10% DMSO
-
90% Corn Oil
Procedure:
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 20.8 mg/mL).
-
In a sterile tube, add the required volume of the DMSO stock solution.
-
Add the corn oil and mix thoroughly until a clear solution is obtained.
-
This formulation can achieve a concentration of at least 2.08 mg/mL.
Conclusion
This compound is a potent PARP1/2/6 inhibitor with significant potential in preclinical research. Proper handling, including accurate preparation of solutions, is paramount for obtaining reliable and reproducible experimental outcomes. The protocols and data presented in this document are intended to serve as a comprehensive guide for researchers utilizing this compound in their studies. It is always recommended to perform small-scale solubility and stability tests in your specific experimental buffers and media.
References
Application Notes and Protocols: AZ9482 DMSO Stock Solution
For Research Use Only
Introduction
AZ9482 is a potent inhibitor of Poly (ADP-ribose) polymerase (PARP) enzymes, demonstrating high affinity for PARP1 and PARP2, and also inhibiting PARP6.[1][2] PARP enzymes are critical in various cellular processes, including DNA damage repair, cell death, and mitotic spindle formation.[2][3] this compound's inhibitory action, particularly against PARP6, leads to the formation of multipolar spindles (MPS) in cancer cells, a cytotoxic phenotype that can be therapeutically exploited.[2][3] Its mechanism involves preventing the MARylation of Checkpoint Kinase 1 (CHK1), which results in CHK1 hyperphosphorylation and subsequent cell cycle dysregulation.[2] These application notes provide detailed protocols for the preparation and use of this compound DMSO stock solutions in a research setting.
Quantitative Data
The inhibitory activity of this compound has been quantified against several PARP family enzymes and in cell-based assays.
| Target/Cell Line | Measurement | Value (nM) |
| PARP1 | IC₅₀ | 1[1][2][4][5] |
| PARP2 | IC₅₀ | 1[1][2][4][5] |
| PARP3 | IC₅₀ | 46[4][5] |
| PARP6 | IC₅₀ | 640[1][2][4] |
| TNKS1 (PARP5a) | IC₅₀ | 9[5] |
| TNKS2 (PARP5b) | IC₅₀ | 160[5] |
| MDA-MB-468 cells | EC₅₀ | 24[1] |
-
IC₅₀ (Half-maximal inhibitory concentration): The concentration of an inhibitor required to reduce the activity of an enzyme by half.
-
EC₅₀ (Half-maximal effective concentration): The concentration of a drug that gives a half-maximal response.[6]
Signaling Pathway and Mechanism of Action
This compound functions as a triple inhibitor of PARP1/2/6.[2] While PARP1/2 inhibition is a known strategy for targeting cancers with deficiencies in homologous recombination, the inhibition of PARP6 by compounds like this compound offers a distinct mechanism.[2] Inhibition of PARP6 disrupts the mono-ADP-ribosylation (MARylation) of its substrate, CHK1. This leads to hyperphosphorylation of CHK1, contributing to the formation of multipolar spindles, cell cycle dysregulation, and ultimately, a cytotoxic effect in cancer cells.[2]
Protocols
Preparation of this compound DMSO Stock Solution
Materials:
-
This compound powder (pre-weighed)
-
Anhydrous/sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryogenic vials
-
Vortex mixer
-
Pipettes and sterile tips
Procedure:
-
Centrifuge the Vial: Before opening, briefly centrifuge the vial containing the this compound powder to ensure all the compound is at the bottom.
-
Calculate DMSO Volume: Determine the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM). Use the following formula:
Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))
Example: For 1 mg of this compound (MW: 450.48 g/mol ) to make a 10 mM stock solution:
-
Volume (L) = 0.001 g / (0.010 mol/L * 450.48 g/mol ) = 0.000222 L = 222 µL
-
Therefore, add 222 µL of DMSO to 1 mg of this compound powder.
-
-
Dissolution: Carefully add the calculated volume of sterile DMSO to the vial. Cap the vial tightly.
-
Mixing: Vortex the solution thoroughly until the this compound powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) or sonication can be used to aid dissolution if precipitation occurs.[1]
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile cryogenic vials or microcentrifuge tubes.[1]
-
Storage Conditions: Store the aliquots protected from light at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]
Protocol for In Vitro Cell Viability Assay
This protocol provides a general framework for assessing the effect of this compound on the viability of a cancer cell line, such as MDA-MB-468.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-468)
-
Complete cell culture medium
-
This compound DMSO stock solution (e.g., 10 mM)
-
Sterile 96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Plate reader for luminescence detection
-
Sterile PBS
Experimental Workflow:
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 1,000-5,000 cells/well) and allow them to adhere overnight in a cell culture incubator (37°C, 5% CO₂).
-
Prepare Drug Dilutions: a. Perform serial dilutions of the this compound DMSO stock solution in complete culture medium to achieve the final desired concentrations. b. Important: Ensure the final concentration of DMSO in the culture medium does not exceed 0.5% to avoid solvent-induced cytotoxicity.[7] c. Prepare a "vehicle control" by adding the same final concentration of DMSO (without this compound) to the culture medium. This is the negative control.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for the desired period (e.g., 3 days for MDA-MB-468 cells).[1]
-
Viability Assessment: a. Equilibrate the plate and the viability reagent to room temperature. b. Add the cell viability reagent to each well according to the manufacturer's instructions (e.g., add 100 µL of CellTiter-Glo® reagent). c. Mix contents on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: a. Normalize the data to the vehicle control (set as 100% viability). b. Plot the normalized viability against the logarithm of the this compound concentration. c. Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to determine the EC₅₀ value.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Structure-Guided Design and In-Cell Target Profiling of a Cell-Active Target Engagement Probe for PARP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | PARP inhibitor | Probechem Biochemicals [probechem.com]
- 5. Sapphire North America [sapphire-usa.com]
- 6. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]
- 7. medchemexpress.cn [medchemexpress.cn]
Application Notes and Protocols for AZ9482 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZ9482 is a potent and selective triple inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes PARP1, PARP2, and PARP6.[1] Its mechanism of action involves the induction of a multipolar spindle (MPS) phenotype in cancer cells, leading to mitotic catastrophe and cell death. This effect is linked to the inhibition of PARP6, which in turn prevents the mono-ADP-ribosylation (MARylation) of Checkpoint Kinase 1 (CHK1), leading to CHK1 hyperphosphorylation and dysregulation of the cell cycle.[1] These application notes provide detailed protocols for utilizing this compound in cell culture to study its effects on cell viability, signaling pathways, and cell cycle progression.
Data Presentation
The following tables summarize the known inhibitory concentrations of this compound. Researchers should note that optimal concentrations may vary depending on the cell line and experimental conditions.
Table 1: Inhibitory Concentrations of this compound
| Target | IC₅₀ (nM) | Assay Conditions |
| PARP1 | 1 | Enzyme activity assay |
| PARP2 | 1 | Enzyme activity assay |
| PARP6 | 640 | Enzyme activity assay |
Data sourced from MedchemExpress.[1]
Table 2: Cellular Activity of this compound
| Cell Line | EC₅₀ (nM) | Assay | Incubation Time |
| MDA-MB-468 | 24 | Cell Viability Assay | 3 days |
Data sourced from MedchemExpress.[1]
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the key signaling pathway affected by this compound and a general experimental workflow for its characterization.
Experimental Protocols
Protocol 1: Cell Viability Assay
This protocol is to determine the cytotoxic effects of this compound on a cancer cell line of interest. The following is a general guideline using the MDA-MB-468 breast cancer cell line as an example.
Materials:
-
MDA-MB-468 cells
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT reagent (5 mg/mL in PBS) or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
DMSO
-
Plate reader (absorbance or luminescence)
Procedure:
-
Cell Seeding:
-
Trypsinize and count MDA-MB-468 cells.
-
Seed 5,000 cells per well in 100 µL of complete medium in a 96-well plate.
-
Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium. A suggested starting range is 0.1 nM to 10 µM.
-
Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.
-
Carefully remove the medium from the wells and add 100 µL of the diluted this compound or vehicle control.
-
Incubate for 72 hours at 37°C, 5% CO₂.
-
-
Viability Assessment (MTT Assay):
-
Add 10 µL of MTT reagent to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm.
-
-
Data Analysis:
-
Normalize the absorbance readings to the vehicle control.
-
Plot the percentage of cell viability against the log concentration of this compound to determine the EC₅₀ value.
-
Protocol 2: Western Blot for CHK1 Phosphorylation
This protocol is designed to detect the hyperphosphorylation of CHK1 at Serine 345 (a key phosphorylation site) following this compound treatment.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-468)
-
6-well plates
-
This compound (stock solution in DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (5% BSA or non-fat milk in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-CHK1 (Ser345)
-
Mouse anti-total CHK1
-
Mouse anti-β-actin (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 10 nM, 50 nM, 100 nM, 500 nM) for a specified time (e.g., 24 hours). Include a vehicle control.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody (e.g., anti-phospho-CHK1 at 1:1000 dilution) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.
-
Wash again and add ECL substrate.
-
Image the blot using a chemiluminescence imager.
-
Strip the membrane and re-probe for total CHK1 and β-actin.
-
Protocol 3: Immunofluorescence for Multipolar Spindle Analysis
This protocol allows for the visualization of the multipolar spindle phenotype induced by this compound.
Materials:
-
Cancer cell line of interest
-
Glass coverslips in 12-well plates
-
This compound (stock solution in DMSO)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (0.25% Triton X-100 in PBS)
-
Blocking buffer (1% BSA in PBS)
-
Primary antibodies:
-
Mouse anti-α-tubulin (for microtubules)
-
Rabbit anti-γ-tubulin (for centrosomes)
-
-
Fluorescently-labeled secondary antibodies (e.g., Alexa Fluor 488 anti-mouse, Alexa Fluor 594 anti-rabbit)
-
DAPI (for nuclear staining)
-
Antifade mounting medium
Procedure:
-
Cell Culture and Treatment:
-
Seed cells on glass coverslips and allow them to adhere.
-
Treat cells with an effective concentration of this compound (e.g., 50-100 nM) for 24-48 hours.
-
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix with 4% PFA for 15 minutes at room temperature.
-
Wash with PBS.
-
Permeabilize with 0.25% Triton X-100 for 10 minutes.
-
-
Immunostaining:
-
Wash with PBS and block for 1 hour at room temperature.
-
Incubate with primary antibodies (e.g., anti-α-tubulin 1:500, anti-γ-tubulin 1:1000) in blocking buffer overnight at 4°C.
-
Wash with PBS.
-
Incubate with fluorescently-labeled secondary antibodies (1:1000) for 1 hour at room temperature in the dark.
-
Wash with PBS.
-
-
Mounting and Imaging:
-
Stain nuclei with DAPI for 5 minutes.
-
Wash with PBS.
-
Mount coverslips onto slides with antifade medium.
-
Image using a fluorescence or confocal microscope. Analyze the percentage of cells with more than two spindle poles.
-
Protocol 4: Cell Cycle Analysis by Flow Cytometry
This protocol is to determine the effect of this compound on cell cycle distribution.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound (stock solution in DMSO)
-
70% ice-cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates.
-
Treat cells with this compound at various concentrations for 24 hours.
-
-
Cell Harvesting and Fixation:
-
Collect both adherent and floating cells.
-
Wash with PBS and centrifuge.
-
Resuspend the cell pellet in 500 µL of PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise.
-
Fix overnight at -20°C.
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry:
-
Analyze the samples on a flow cytometer.
-
Collect data for at least 10,000 events per sample.
-
Use appropriate software to quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
-
References
Application Notes and Protocols: AZ9482 Treatment in MDA-MB-468 Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the effects of AZ9482 on the triple-negative breast cancer (TNBC) cell line MDA-MB-468. The protocols outlined below are based on established methodologies for cancer cell research and aim to guide the investigation of this compound's therapeutic potential.
Introduction
This compound is a potent triple inhibitor of Poly (ADP-ribose) polymerase (PARP) enzymes PARP1, PARP2, and PARP6. In the context of MDA-MB-468 cells, a well-established model for TNBC, the inhibitory action of this compound on PARP6 is of particular interest. This inhibition disrupts the normal function of Checkpoint Kinase 1 (CHK1), a crucial regulator of the cell cycle, leading to mitotic defects and ultimately, cell death. These notes provide protocols for assessing the efficacy of this compound through cell viability, apoptosis, and cell cycle analysis, as well as for investigating its mechanism of action via Western blotting.
Data Presentation
The following tables summarize the expected quantitative data from experiments with this compound in MDA-MB-468 cells.
Table 1: Cell Viability of MDA-MB-468 Cells in Response to this compound Treatment
| Concentration (nM) | Percent Viability (relative to control) | Standard Deviation |
| 0 (Control) | 100% | ± 5.0% |
| 1 | 95% | ± 4.8% |
| 10 | 70% | ± 6.2% |
| 24 (EC50) | 50% | ± 3.5% |
| 50 | 35% | ± 4.1% |
| 100 | 20% | ± 2.9% |
| 500 | 5% | ± 1.5% |
Note: The EC50 value of 24 nM is reported in the literature. The dose-response data is illustrative and should be determined experimentally.
Table 2: Apoptosis in MDA-MB-468 Cells Following this compound Treatment for 48 hours
| Treatment | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis (Annexin V+/PI+) | % Total Apoptosis |
| Control (DMSO) | 2.1% | 1.5% | 3.6% |
| This compound (25 nM) | 15.3% | 8.2% | 23.5% |
| This compound (50 nM) | 25.8% | 14.7% | 40.5% |
| This compound (100 nM) | 35.2% | 22.1% | 57.3% |
Note: The data presented are hypothetical and representative of expected results. Actual percentages should be determined experimentally.
Table 3: Cell Cycle Distribution of MDA-MB-468 Cells after 24-hour this compound Treatment
| Treatment | % G1 Phase | % S Phase | % G2/M Phase |
| Control (DMSO) | 55% | 25% | 20% |
| This compound (25 nM) | 45% | 20% | 35% |
| This compound (50 nM) | 35% | 15% | 50% |
| This compound (100 nM) | 25% | 10% | 65% |
Note: The data presented are hypothetical and representative of expected results, indicating a G2/M arrest. Actual percentages should be determined experimentally.
Experimental Protocols
Cell Culture and this compound Preparation
-
Cell Line: MDA-MB-468 (ATCC® HTB-132™)
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO2.
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Store at -20°C. Prepare fresh dilutions in culture medium for each experiment, ensuring the final DMSO concentration does not exceed 0.1%.
Cell Viability Assay (MTT Assay)
-
Seeding: Seed MDA-MB-468 cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the diluted compound. Include a vehicle control (medium with 0.1% DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Seeding and Treatment: Seed MDA-MB-468 cells in 6-well plates. Once they reach 70-80% confluency, treat with various concentrations of this compound for 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the adherent cells with PBS and detach using trypsin. Combine all cells and centrifuge.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Discriminate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Seeding and Treatment: Seed MDA-MB-468 cells in 6-well plates and treat with this compound for 24 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Western Blot for CHK1 Phosphorylation
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against total CHK1 and phosphorylated CHK1 (e.g., p-CHK1 Ser345) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Loading Control: Probe the membrane for a loading control protein, such as GAPDH or β-actin, to ensure equal protein loading.
Visualizations
Application Notes and Protocols for AZ9482 in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZ9482 is a potent small molecule inhibitor targeting Poly (ADP-ribose) polymerase (PARP) enzymes, with high affinity for PARP1, PARP2, and notably, PARP6.[1] The PARP family of enzymes is crucial for various cellular processes, including DNA damage repair and mitotic spindle formation.[2][3] Unlike first-generation PARP inhibitors that primarily target PARP1/2 and induce synthetic lethality in tumors with homologous recombination deficiencies (e.g., BRCA1/2 mutations), this compound's unique profile, which includes PARP6 inhibition, offers a distinct mechanism of action.[2][4] Inhibition of PARP6 has been shown to disrupt mitotic spindle organization, leading to the formation of multipolar spindles (MPS) and subsequent mitotic catastrophe, a form of apoptosis.[2] This suggests a therapeutic potential for this compound in tumors that are not dependent on BRCA mutations but may have other vulnerabilities related to mitotic stress, such as those with supernumerary centrosomes.[2]
These application notes provide a comprehensive overview of the use of this compound in preclinical xenograft models, including its mechanism of action, available in vitro and in vivo data, and detailed protocols for conducting efficacy studies.
Mechanism of Action: PARP6 Inhibition and Mitotic Catastrophe
This compound exerts its anti-tumor effects primarily through the inhibition of PARP6. This inhibition disrupts the normal functioning of the mitotic spindle, a critical cellular structure for chromosome segregation during cell division. The proposed signaling pathway involves the following key steps:
-
Inhibition of PARP6: this compound binds to the enzymatic domain of PARP6, preventing it from carrying out its normal function.
-
Disruption of Spindle Pole Clustering: PARP6 is implicated in the clustering of centrosomes, which are the primary microtubule-organizing centers in animal cells. Inhibition of PARP6 leads to a failure of these centrosomes to cluster properly at the poles of the mitotic spindle.
-
Multipolar Spindle Formation: The failure of centrosome clustering results in the formation of multipolar spindles, where chromosomes are pulled in multiple directions instead of the usual two.
-
Mitotic Catastrophe: This aberrant cell division process triggers a cellular surveillance mechanism that leads to mitotic catastrophe, a form of cell death characterized by abnormal nuclear morphology and apoptosis.
This mechanism is distinct from the DNA repair inhibition pathway targeted by other PARP inhibitors and suggests that tumors with a high rate of proliferation or centrosome amplification may be particularly sensitive to this compound.
Data Presentation
In Vitro Activity of this compound
The following table summarizes the in vitro potency of this compound against its target enzymes and in a cell-based assay.
| Parameter | Target/Cell Line | Value | Reference |
| IC₅₀ | PARP1 | 1 nM | [1] |
| PARP2 | 1 nM | [1] | |
| PARP6 | 640 nM | [1] | |
| EC₅₀ | OCI-Ly19 (Apoptosis) | 7.8 nM (at 24h) | [1] |
In Vivo Pharmacokinetics of this compound in CD-1 Mice
Pharmacokinetic parameters of this compound were determined in CD-1 mice following intraperitoneal (i.p.) administration.
| Parameter | Unit | Value | Reference |
| Half-life (t₁/₂) | h | 7.3 | [1] |
| AUC | nM*h | 173.1 | [1] |
| Cₘₐₓ | nM | 342.6 | [1] |
| Vss | mg/nM/kg | 0.3 | [1] |
| Clearance | mg/nM/kg | 0.144 | [1] |
In Vivo Efficacy of this compound in an OCI-Ly19 Xenograft Model
While detailed tumor growth inhibition data is not publicly available, a study reported that this compound was active in a diffuse large B-cell lymphoma (DLBCL) OCI-Ly19 xenograft model in SCID mice at intraperitoneal (i.p.) doses of 3, 10, and 25 mg/kg.[1] The study noted a correlation between in vitro potency, as measured by cleaved caspase-3, and the in vivo tumor static concentration.[1] The table below is a template illustrating how tumor growth inhibition (TGI) data would be presented.
| Treatment Group | Dosing Schedule | Day X | Day Y | Day Z | % TGI (Day Z) |
| Vehicle | Daily, i.p. | 100 ± 15 | 250 ± 30 | 500 ± 50 | - |
| This compound (10 mg/kg) | Daily, i.p. | 95 ± 12 | 150 ± 20 | 200 ± 25 | 60% |
| This compound (25 mg/kg) | Daily, i.p. | 90 ± 10 | 120 ± 15 | 150 ± 20 | 70% |
| This compound (100 mg/kg) | Daily, i.p. | 85 ± 10 | 100 ± 12 | 110 ± 15 | 78% |
| Note: The tumor volume data presented in this table is illustrative and intended to serve as a template. Actual results may vary. |
Experimental Protocols
OCI-Ly19 Xenograft Model Workflow
The following diagram outlines the typical workflow for evaluating the efficacy of this compound in an OCI-Ly19 xenograft model.
Detailed Protocol for OCI-Ly19 Xenograft Study
1. Cell Culture and Preparation
-
Cell Line: OCI-Ly19 (Human diffuse large B-cell lymphoma)
-
Culture Medium: RPMI-1640 supplemented with 20% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Harvest: Harvest cells during the exponential growth phase. Centrifuge cells and wash twice with sterile, serum-free PBS.
-
Cell Count and Viability: Perform a cell count using a hemocytometer and assess viability with Trypan Blue exclusion (viability should be >90%).
-
Preparation for Injection: Resuspend the cell pellet in a 1:1 mixture of cold PBS and Matrigel to a final concentration of 1 x 10⁸ cells/mL. Keep the cell suspension on ice.
2. Animal Model and Tumor Implantation
-
Animal Strain: Female CB.17 SCID mice, 6-8 weeks old.
-
Acclimatization: Allow mice to acclimatize for at least one week before the procedure.
-
Implantation: Subcutaneously inject 100 µL of the cell suspension (containing 1 x 10⁷ cells) into the right flank of each mouse using a 27-gauge needle.
-
Post-Implantation Monitoring: Monitor the animals for recovery and for any adverse reactions at the injection site.
3. Tumor Monitoring and Group Randomization
-
Tumor Measurement: Once tumors become palpable, measure tumor volume 2-3 times per week using digital calipers.
-
Tumor Volume Calculation: Volume = (Length x Width²) / 2.
-
Randomization: When the average tumor volume reaches approximately 150-200 mm³, randomize the mice into treatment groups (n=8-10 mice per group), ensuring a similar mean tumor volume across all groups.
4. Drug Formulation and Administration
-
This compound Formulation: Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water). The formulation should be prepared fresh daily.
-
Dosing: Administer this compound or vehicle via intraperitoneal (i.p.) injection once daily. Recommended dose levels for exploration are 10, 25, and 100 mg/kg.
-
Treatment Duration: Continue daily administration for a predefined period (e.g., 21 days) or until the study endpoint is reached.
5. Efficacy and Toxicity Assessment
-
Tumor Volume: Measure tumor volumes 2-3 times per week throughout the study.
-
Body Weight: Record the body weight of each animal at the same frequency as tumor measurements to monitor for toxicity.
-
Clinical Observations: Monitor animals daily for any signs of distress or toxicity.
-
Study Endpoint: The study can be terminated when tumors in the vehicle group reach a predetermined size (e.g., 2000 mm³) or after a fixed duration. Euthanize animals according to institutional guidelines.
6. Pharmacodynamic and Post-Mortem Analysis
-
Tissue Collection: At the end of the study, excise tumors and collect other relevant tissues.
-
Pharmacodynamic Markers: A portion of the tumor can be fixed in formalin and embedded in paraffin (B1166041) for immunohistochemical (IHC) analysis of markers such as cleaved caspase-3 to confirm the induction of apoptosis.
-
Other Analyses: Tumor samples can also be snap-frozen for Western blot or other molecular analyses.
Conclusion
This compound represents a novel PARP inhibitor with a distinct mechanism of action centered on the inhibition of PARP6 and the induction of mitotic catastrophe. The available data suggests its potential as a therapeutic agent in xenograft models of hematological malignancies like DLBCL. The protocols and data presented in these application notes provide a framework for researchers to design and execute in vivo studies to further evaluate the efficacy and mechanism of action of this compound. Further studies are warranted to obtain detailed tumor growth inhibition data and to explore the efficacy of this compound in a broader range of cancer models.
References
Application Notes and Protocols for AZ9482 as a Treatment for Acanthamoeba castellanii
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the repurposed poly (ADP-ribose) polymerase (PARP) inhibitor, AZ9482, as a potential therapeutic agent against Acanthamoeba castellanii, the causative agent of serious human infections such as Acanthamoeba keratitis. The following sections detail the in vitro efficacy, mechanism of action, and relevant experimental protocols based on recent findings.
Introduction
Acanthamoeba castellanii is a ubiquitous free-living amoeba capable of causing severe and life-threatening infections in humans. Treatment of these infections is challenging due to the parasite's ability to transform into a highly resistant cyst form. Current therapeutic options are often lengthy, exhibit significant toxicity, and face issues with drug resistance.[1] The repurposing of existing drugs with known safety profiles presents a promising strategy for accelerating the development of novel anti-Acanthamoeba therapies.[1] this compound, a PARP inhibitor, has been identified as a potential candidate for the treatment of A. castellanii infections, demonstrating significant dose- and time-dependent activity against the trophozoite stage.[1][2]
Mechanism of Action
This compound functions as a PARP inhibitor, targeting enzymes crucial for DNA damage repair and other vital cellular processes in Acanthamoeba castellanii.[2][3] Transcriptomic analysis of this compound-treated trophozoites revealed a significant upregulation of genes involved in DNA damage repair pathways.[1][3] This suggests that the amoeba attempts to counteract the drug-induced DNA damage. Key upregulated genes include RPA1, UDG, ImpB/MucB/SamB, XRCC3, and DRSP.[1]
Interestingly, treatment with this compound also leads to the downregulation of several virulence-associated genes, such as acanthaporin (B1578660) and mannose-binding protein (MBP), which are critical for host cell adhesion and pathogenesis.[1] Furthermore, cell death assays indicate that this compound induces necrotic cell death in A. castellanii trophozoites rather than apoptosis.[1][2][3]
References
- 1. Novel anti-Acanthamoeba effects elicited by a repurposed poly (ADP-ribose) polymerase inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel anti- Acanthamoeba effects elicited by a repurposed poly (ADP-ribose) polymerase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
PARPYnD Probe Synthesis from AZ9482: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes critical to various cellular functions, including DNA damage repair, genomic stability, and cell death.[1] The inhibition of PARP activity, particularly PARP1 and PARP2, has emerged as a clinically significant strategy in oncology, especially for cancers with deficiencies in homologous recombination repair.[2][3] AZ9482 is a potent triple inhibitor of PARP1, PARP2, and PARP6.[4][5] Its mechanism of action involves mimicking the NAD+ cofactor, which is essential for PARP binding.[2][4][6]
To facilitate a deeper understanding of the cellular targets and mechanisms of PARP inhibitors, the photoaffinity probe PARPYnD was developed based on the structure of this compound.[2][6][7] Photoaffinity labeling is a powerful technique that utilizes a probe equipped with a photoreactive group.[8] Upon UV irradiation, this group forms a covalent bond with interacting proteins, enabling their identification and characterization.[3][8] PARPYnD retains the core phthalazinone structure of this compound, ensuring a comparable binding profile, but also incorporates a diazirine moiety for photocrosslinking and an alkyne handle for subsequent bioorthogonal ligation (e.g., "click" chemistry).[2][6]
These application notes provide a comprehensive overview of the synthesis of the PARPYnD probe from its parent compound, this compound, along with protocols for its application in target engagement and identification studies.
Data Presentation: Comparative Inhibitory Activity
The following table summarizes the biochemical and cellular activities of this compound and the derived probe, PARPYnD, against key PARP enzymes. This data demonstrates that the structural modifications made to this compound to create PARPYnD largely preserve its potent inhibitory profile, a critical aspect of its utility as a research probe.[2][6]
| Compound | PARP1 IC₅₀ (nM) | PARP2 IC₅₀ (nM) | PARP6 IC₅₀ (nM) | TNKS1 IC₅₀ (nM) | TNKS2 IC₅₀ (nM) | Cell Proliferation EC₅₀ (nM) (MDA-MB-468 cells) |
| This compound | 1 | 1 | 640 | 9 | 160 | 24 |
| PARPYnD | 38 | 6 | 230 | - | - | 300 |
Data compiled from multiple sources.[4][5][9][10][11]
Experimental Protocols
Protocol 1: Synthesis of PARPYnD from this compound Precursors
The synthesis of PARPYnD is a multi-step process involving the preparation of key fragments followed by their assembly. The design strategy involves modifying the pyridine (B92270) group of the parent this compound molecule, a position identified as tolerant to chemical alteration without significant loss of activity.[2][6]
Conceptual Synthesis Workflow:
Caption: Conceptual workflow for the multi-step synthesis of PARPYnD.
A. Synthesis of the Phthalazinone Core The phthalazinone core is a key structural feature for PARP binding, mimicking the adenine (B156593) of NAD+.[4][6] This fragment can be synthesized from precursors like 2-carboxybenzaldehyde (B143210) and 3-formylbenzoic acid.
-
Reaction: To a solution of 3-formylbenzoic acid (1.0 eq) in toluene, add 2-carboxybenzaldehyde (1.0 eq).
-
Dehydration: Reflux the mixture with a Dean-Stark trap to remove water.
-
Cyclization: After cooling, add hydrazine (B178648) hydrate (B1144303) (1.2 eq) and reflux until the reaction is complete as monitored by TLC or LC-MS.
-
Isolation: Cool the reaction mixture and collect the precipitated phthalazinone-benzoic acid product by filtration.
B. Synthesis of the Piperazinyl-Pyridine Core This part of the synthesis involves modifying the piperazine (B1678402) and pyridine rings to allow for coupling with the other fragments. A representative procedure is outlined below.
-
Boc Protection: Protect commercially available 2-(piperazin-1-yl)pyridine-3-carbonitrile (B124559) with a Boc group.
-
Bromination: Introduce a bromine atom at a suitable position on the pyridine ring.
-
Copper-Catalyzed Amination: Couple the brominated pyridine with an appropriate aniline (B41778) derivative using a copper catalyst (e.g., Cu₂O). This step is crucial for introducing the linker to which the photoaffinity moiety will be attached.[2][6]
-
Boc Deprotection: Remove the Boc protecting group using standard conditions, such as trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM), to yield the free amine for subsequent coupling.
C. Final Assembly of PARPYnD The final steps involve coupling the synthesized fragments.
-
First Amide Coupling: Couple the deprotected piperazinyl-pyridine core with the phthalazinone-benzoic acid fragment using a peptide coupling reagent such as HATU and a non-nucleophilic base like DIPEA in an anhydrous solvent (e.g., DMF).
-
Second Amide Coupling: Couple the product from the previous step with the pre-synthesized photoaffinity moiety (containing the diazirine and alkyne groups) using similar amide coupling conditions.
-
Purification: Purify the final PARPYnD probe product by preparative HPLC.
Protocol 2: Photoaffinity Labeling of Cellular Targets
This protocol describes a general workflow for using PARPYnD to identify protein targets in cultured cells.
Workflow for Photoaffinity Labeling:
Caption: Experimental workflow for photoaffinity labeling using PARPYnD.
Materials:
-
Cultured cells (e.g., MDA-MB-468, HeLa)
-
PARPYnD probe
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
UV lamp (350-365 nm)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Azide-functionalized reporter tag (e.g., Azide-Biotin, Azide-Fluorophore)
-
Click chemistry reaction cocktail (Copper(I) source, ligand, reducing agent)
-
Equipment for SDS-PAGE, Western blotting, fluorescence scanning, and/or mass spectrometry
Procedure:
-
Cell Treatment: Plate cells and grow to ~80% confluency. Treat the cells with the desired concentration of PARPYnD (e.g., 1-10 µM) and incubate for a suitable period (e.g., 1-4 hours) to allow for cellular uptake and target engagement.[12] Include vehicle-only (e.g., DMSO) treated cells as a negative control. For competition experiments, pre-incubate cells with an excess of a competitor (e.g., this compound, olaparib) before adding PARPYnD.[2][6]
-
UV Crosslinking: Wash the cells with cold PBS to remove the unbound probe. Place the culture plates on ice and irradiate with UV light (350-365 nm) for 10-15 minutes to induce covalent crosslinking of PARPYnD to its target proteins.[1][3][12]
-
Cell Lysis: After irradiation, wash the cells again with cold PBS and lyse them using a suitable lysis buffer.[3][12] Clarify the lysate by centrifugation.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
Click Chemistry: To an equal amount of protein for each sample, add the azide-functionalized reporter tag and the click chemistry reaction cocktail.[3][12] Incubate to allow the conjugation of the reporter tag to the alkyne handle of PARPYnD.
-
Analysis:
-
In-gel Fluorescence: If a fluorescent tag was used, separate the proteins by SDS-PAGE and visualize the labeled proteins using a fluorescence scanner.[3] A decrease in band intensity in competed samples indicates specific binding.[2][6]
-
Affinity Purification & Proteomics: If a biotin (B1667282) tag was used, enrich the labeled proteins using streptavidin-coated beads. Elute the bound proteins, separate them by SDS-PAGE, and identify them by mass spectrometry.[1][3]
-
Signaling Pathway Context: PARP in DNA Damage Repair
PARP inhibitors, including this compound and by extension PARPYnD, exert their effects by interfering with the DNA damage repair pathway. PARP1 is a key sensor of DNA single-strand breaks (SSBs). Upon binding to damaged DNA, it synthesizes poly(ADP-ribose) (PAR) chains, which act as a scaffold to recruit other DNA repair factors. Inhibition of this process leads to the accumulation of SSBs, which can collapse replication forks and generate more toxic double-strand breaks, ultimately leading to cell death in cancer cells with compromised DNA repair capabilities.
Caption: Role of PARP1 in DNA repair and the mechanism of its inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Copper catalyzed coupling of aryl chlorides, bromides and iodides with amines and amides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. chemneo.com [chemneo.com]
- 5. CAS No.763114-26-7,2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid Suppliers [lookchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. GSRS [precision.fda.gov]
- 10. 2-Fluoro-5-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzoic acid | C16H11FN2O3 | CID 24811740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. WO2017061581A1 - Method for synthesizing bipyridine compound and method for manufacturing pyridine compound - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
AZ9482 Technical Support Center: Troubleshooting Guides & FAQs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for working with AZ9482, a potent triple PARP1/2/6 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent small molecule inhibitor targeting Poly (ADP-ribose) polymerase (PARP) enzymes 1, 2, and 6.[1][2][3] Its primary mechanism of action involves the inhibition of these enzymes, which are critical for various cellular processes, including DNA damage repair and mitotic spindle formation.[2][4] A key proposed mechanism for its cytotoxic effect in cancer cells is the induction of multipolar spindle (MPS) formation, which is linked to the inhibition of PARP6-mediated mono-ADP-ribosylation (MARylation) of Checkpoint Kinase 1 (CHK1).[2][5] This interference with CHK1 function leads to its hyperphosphorylation, dysregulation of the cell cycle, and ultimately, the formation of multipolar spindles during mitosis.[1][2]
Q2: What are the recommended cell lines and starting concentrations for in vitro experiments?
The triple-negative breast cancer cell line MDA-MB-468 has been shown to be sensitive to this compound.[1][5] A common effective concentration (EC50) observed in this cell line is 24 nM.[1] For initial experiments, a concentration range of 0-10 μM can be used to determine the optimal dose for your specific cell line and assay.[1]
Q3: How should I prepare and store this compound stock solutions?
For in vitro experiments, it is recommended to first prepare a clear stock solution in an appropriate solvent like DMSO.[1] Once prepared, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles.[1] Recommended storage conditions for the stock solution are:
Troubleshooting Guide
In Vitro Experiment Issues
Q4: I am observing lower than expected potency or no effect in my cell-based assays. What could be the cause?
Several factors could contribute to this issue:
-
Improper Drug Handling and Storage: Ensure that this compound stock solutions have been stored correctly at -20°C or -80°C and have not undergone multiple freeze-thaw cycles, which can lead to degradation.[1]
-
Solubility Issues: this compound, like many small molecule inhibitors, can have limited aqueous solubility.[6][7] Ensure the compound is fully dissolved in the final culture medium. You may need to optimize the final DMSO concentration in your assay, keeping it consistent across all treatments and typically below 0.5%.
-
Cell Line Sensitivity: The sensitivity to PARP inhibitors can vary significantly between different cell lines. The MDA-MB-468 cell line is a known sensitive model.[1][5] If using a different cell line, its sensitivity to PARP inhibition and its specific genetic background (e.g., BRCA status) should be considered.
-
Assay Duration: An incubation time of at least 3 days (72 hours) has been used to observe cytotoxic effects.[1] Shorter incubation times may not be sufficient to induce a measurable response.
Q5: My experimental results are inconsistent across replicates. What are the potential sources of variability?
Inconsistent results can arise from several sources:
-
Pipetting Errors: Ensure accurate and consistent pipetting, especially when preparing serial dilutions of this compound.
-
Cell Seeding Density: Inconsistent cell numbers at the start of the experiment can lead to significant variability. Ensure a uniform cell suspension and accurate cell counting before seeding.
-
Reagent Preparation: Prepare fresh dilutions of this compound for each experiment from a properly stored stock solution to avoid issues with compound stability.[8]
Off-Target Effects and Data Interpretation
Q6: I am concerned about potential off-target effects of this compound. What is known about its selectivity?
While this compound is a potent PARP1/2/6 inhibitor, like many small molecules, it may have off-target effects, especially at higher concentrations.[9][10][11] Studies have suggested potential off-target interactions with proteins such as nicotinamide (B372718) phosphoribosyltransferase (NAMPT) and enzymes involved in sterol biosynthesis.[5]
To mitigate and understand off-target effects:
-
Use the Lowest Effective Concentration: Determine the minimal concentration of this compound that produces the desired on-target effect in your model system.
-
Include Proper Controls: Use a negative control (vehicle-treated cells) and potentially a positive control (another well-characterized PARP inhibitor like olaparib) to compare phenotypes.[5]
-
Validate Key Findings: Confirm that the observed phenotype is due to PARP inhibition by using complementary techniques, such as siRNA/shRNA knockdown of PARP1, PARP2, or PARP6.
Data Presentation
Inhibitory Profile of this compound
| Target | IC50 (nM) |
| PARP1 | 1 |
| PARP2 | 1 |
| PARP3 | 46 |
| PARP6 | 640 |
| TNKS1 | 9 |
| TNKS2 | 160 |
This data is compiled from multiple sources.[1][2][3][12]
Experimental Protocols
Protocol 1: Cell Viability Assay
This protocol outlines a general procedure to determine the half-maximal effective concentration (EC50) of this compound using a resazurin-based cell viability assay.
Materials:
-
MDA-MB-468 cells (or other cell line of interest)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO
-
96-well plates
-
Resazurin sodium salt solution
-
Plate reader with fluorescence detection
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5,000 cells per well in 100 µL of complete medium into a 96-well plate.
-
Incubate overnight to allow for cell attachment.[13]
-
-
Compound Treatment:
-
Prepare a 2X serial dilution of this compound in complete medium.
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the medium from the wells and add 100 µL of the compound dilutions.
-
Incubate for 72 hours.[13]
-
-
Resazurin Assay:
-
Add 10 µL of Resazurin solution to each well.
-
Incubate for 2-4 hours, or until a color change is observed.
-
Measure fluorescence at the appropriate excitation and emission wavelengths (e.g., 560 nm excitation, 590 nm emission).[13]
-
-
Data Analysis:
-
Subtract the background fluorescence (from wells with medium only).
-
Normalize the fluorescence values to the vehicle-treated control wells (set as 100% viability).
-
Plot the normalized values against the log of the this compound concentration and fit a dose-response curve to determine the EC50.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. This compound | PARP inhibitor | Probechem Biochemicals [probechem.com]
- 4. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]
- 5. Structure-Guided Design and In-Cell Target Profiling of a Cell-Active Target Engagement Probe for PARP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Attempts to Improve Lipophilic Drugs’ Solubility and Bioavailability: A Focus on Fenretinide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. azurebiosystems.com [azurebiosystems.com]
- 9. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 11. youtube.com [youtube.com]
- 12. Sapphire North America [sapphire-usa.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: AZ9482
Welcome to the technical support center for AZ9482. This resource is intended for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in solution and to offer troubleshooting assistance for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of this compound?
A1: It is recommended to prepare stock solutions of this compound in dimethyl sulfoxide (B87167) (DMSO).[1] A high-concentration stock solution, for example, at 10 mM, can be prepared and stored for later use. Ensure the use of anhydrous, high-purity DMSO, as the presence of water can affect the solubility and stability of the compound.
Q2: What are the recommended storage conditions for this compound solutions?
A2: For long-term storage, it is recommended to store this compound stock solutions at -80°C, which should maintain stability for up to 6 months. For short-term storage, -20°C is suitable for up to one month.[1] To avoid repeated freeze-thaw cycles, which can lead to degradation, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Q3: Can I prepare aqueous solutions of this compound for my experiments?
A3: this compound, like many PARP inhibitors, has poor aqueous solubility. Direct dissolution in aqueous buffers like PBS may lead to precipitation. For cell-based assays, it is common practice to dilute the DMSO stock solution into the cell culture medium to the final desired concentration immediately before use. Ensure that the final DMSO concentration is kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
Q4: I observed precipitation when diluting my this compound DMSO stock into an aqueous buffer. What should I do?
A4: Precipitation upon dilution into aqueous solutions is a common issue with hydrophobic compounds. To mitigate this, you can try the following:
-
Increase the rate of mixing: Add the DMSO stock solution to the aqueous buffer while vortexing or stirring to ensure rapid and uniform dispersion.
-
Pre-warm the aqueous buffer: Warming the buffer to 37°C may improve the solubility of the compound.
-
Use a surfactant or co-solvent: For in vivo formulations, co-solvents like PEG300 and surfactants like Tween-80 can be used to improve solubility. A suggested formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1]
Q5: Is this compound sensitive to light or pH changes?
A5: While specific data for this compound is not available, related PARP inhibitors have shown susceptibility to degradation under certain conditions. For instance, olaparib (B1684210) degrades under basic conditions.[2][3][4][5][6] It is, therefore, prudent to protect this compound solutions from light and to be mindful of the pH of your experimental solutions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or no biological activity in cell-based assays | 1. Compound degradation: Improper storage or multiple freeze-thaw cycles of the stock solution. 2. Precipitation in media: Poor solubility of this compound at the working concentration. 3. Low intracellular concentration: Active efflux of the compound by cellular pumps. | 1. Prepare fresh dilutions from a properly stored, aliquoted stock solution for each experiment. 2. Visually inspect the media for any precipitate after adding the compound. If precipitation is observed, refer to the FAQ on preventing precipitation. Consider lowering the final concentration. 3. Use cell lines with low expression of efflux pumps or co-administer with an efflux pump inhibitor. |
| High background or low signal-to-noise ratio in biochemical assays | 1. Suboptimal inhibitor concentration: The concentration used may be too low for effective target engagement. 2. Assay interference: Components of the assay buffer may be interfering with the detection method. | 1. Perform a dose-response experiment to determine the optimal concentration range for your specific assay. 2. Review the compatibility of your buffer components with the assay. Ensure the final DMSO concentration is consistent across all wells. |
| Variability between experimental replicates | 1. Inaccurate pipetting: Inconsistent volumes of the inhibitor solution being added. 2. Cell handling inconsistencies: Variations in cell seeding density or incubation times. | 1. Use calibrated pipettes and ensure thorough mixing of solutions. 2. Standardize cell culture and treatment protocols. Ensure consistent cell passage numbers and confluency. |
Data Presentation
Table 1: Solubility and Storage of this compound
| Solvent | Maximum Solubility | Storage Temperature | Storage Duration |
| DMSO | 125 mg/mL (277.48 mM)[1] | -20°C | 1 month[1] |
| -80°C | 6 months[1] |
Note: It is recommended to use freshly opened, anhydrous DMSO for preparing stock solutions.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Accurately weigh the desired amount of solid this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution, add the corresponding volume of DMSO to the weighed powder).
-
Vortex the solution until all the solid is completely dissolved. Gentle warming to 37°C or sonication can be used to aid dissolution if necessary.
-
Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term use or -80°C for long-term storage.
Protocol 2: General Procedure for Assessing this compound Stability by HPLC
This is a general protocol adapted from methods for other PARP inhibitors and should be optimized for this compound.
-
Preparation of Standards: Prepare a stock solution of this compound in DMSO. Create a series of calibration standards by diluting the stock solution with the mobile phase.
-
Sample Preparation:
-
For stability in solution, dilute the this compound stock solution in the test solvent (e.g., DMSO, PBS, cell culture media) to a known concentration.
-
Incubate the samples under the desired conditions (e.g., different temperatures, time points).
-
At each time point, take an aliquot of the sample and dilute it with the mobile phase to a concentration within the range of the calibration standards.
-
-
HPLC Conditions (starting point for optimization):
-
Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV-Vis spectrum of this compound (a common wavelength for similar compounds is around 254 nm).[7]
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Determine the concentration of this compound in the stability samples by interpolating their peak areas from the calibration curve.
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
-
Visualizations
Caption: Signaling pathway of DNA damage response and inhibition by this compound.
Caption: Experimental workflow for assessing the stability of this compound in solution.
Caption: Troubleshooting decision tree for experiments with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. MassChemSite for In-Depth Forced Degradation Analysis of PARP Inhibitors Olaparib, Rucaparib, and Niraparib – Mass Analytica [mass-analytica.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. MassChemSite for In-Depth Forced Degradation Analysis of PARP Inhibitors Olaparib, Rucaparib, and Niraparib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and validation of a high-performance liquid chromatography method for the quantitation of intracellular PARP inhibitor Olaparib in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
AZ9482 Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of AZ9482.
Frequently Asked Questions (FAQs)
Q1: What is the primary known mechanism of action for this compound?
This compound is characterized as a potent triple inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes, specifically targeting PARP1, PARP2, and PARP6.[1][2] Its primary on-target effect in cancer cells is the induction of a multipolar spindle (MPS) phenotype, which leads to cytotoxic effects.[2] This is thought to occur through the inhibition of PARP6-mediated MARylation of downstream substrates like checkpoint kinase 1 (CHK1), leading to CHK1 hyperphosphorylation, dysregulation of the cell cycle, and subsequent MPS formation.[2]
Q2: Are there any known off-target effects of this compound?
While specific, comprehensive off-target profiling data for this compound is not extensively published in the provided search results, the potential for off-target effects is an important consideration for any small molecule inhibitor. The development of PARPYnD, a photoaffinity probe based on the this compound scaffold, was for the purpose of profiling on- and off-target interactions of PARP inhibitors.[3] This implies that identifying such interactions is a key area of investigation. A related compound, AZ0108, has shown in vivo toxicity with an undefined molecular basis, which could potentially be attributed to off-target effects.[2]
Q3: How can I investigate potential off-target effects of this compound in my experiments?
To investigate potential off-target effects, researchers can employ several strategies:
-
Kinase Profiling: Screen this compound against a broad panel of kinases to identify any unintended inhibitory activity.[4][5]
-
Target Knockout/Knockdown: Use techniques like CRISPR/Cas9 or RNAi to eliminate the known targets (PARP1, PARP2, PARP6) and observe if the phenotypic effects of this compound persist.[6]
-
Affinity-Based Proteomics: Utilize chemical probes like the this compound-derived PARPYnD to pull down interacting proteins from cell lysates for identification by mass spectrometry.[3]
-
Phenotypic Screening: Compare the cellular phenotype induced by this compound with that of other known PARP inhibitors or inhibitors of different pathways.
Troubleshooting Guide
| Observed Issue | Potential Cause (Off-Target Related) | Recommended Troubleshooting Steps |
| Unexpected Cell Toxicity or Morphology | The observed phenotype may be due to inhibition of an unknown kinase or other protein critical for cell survival or morphology, independent of PARP inhibition. | 1. Perform a dose-response curve to determine if the effect is concentration-dependent.2. Compare the phenotype with other PARP inhibitors that have different chemical scaffolds.3. Conduct a cell-based kinase selectivity assay to identify potential off-target kinases.[4][7] |
| Discrepancy Between In Vitro and In Vivo Results | Off-target effects can sometimes be more pronounced in a complex in vivo system due to interactions with a wider range of proteins and cell types. The undefined in vivo toxicity of the related compound AZ0108 highlights this possibility.[2] | 1. Conduct in vivo toxicology studies to identify potential organ-specific toxicities.[8][9][10]2. Analyze metabolic profiles of this compound in vivo to identify any active metabolites that may have different target profiles.3. Utilize in vivo imaging with tagged probes to assess tissue distribution and target engagement. |
| Inconsistent Results Across Different Cell Lines | The expression levels of off-target proteins can vary significantly between different cell lines, leading to variable responses to this compound. | 1. Perform proteomic or transcriptomic analysis on the cell lines to identify differences in the expression of potential off-target candidates.2. Validate the presence and expression levels of known primary targets (PARP1, PARP2, PARP6) in the cell lines being used.3. Test the effect of this compound in a panel of cell lines with diverse genetic backgrounds. |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound against Known PARP Targets
| Target | IC50 |
| PARP1 | 1 nM |
| PARP2 | 1 nM |
| PARP6 | 640 nM |
Data sourced from MedchemExpress and Network of Cancer Research.[1][2]
Table 2: Cellular Activity of this compound
| Cell Line | Assay | Endpoint | Value |
| MDA-MB-468 | Cell Viability (MTS) | EC50 | 24 nM |
Data sourced from MedchemExpress and a study on the anti-Acanthamoeba effects of this compound.[1][11]
Experimental Protocols
Protocol 1: General Kinase Selectivity Profiling
This protocol provides a general workflow for assessing the selectivity of this compound against a panel of kinases.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a dilution series to test a range of concentrations.
-
Kinase Panel Selection: Choose a commercial kinase profiling service or an in-house panel that covers a broad range of the human kinome.
-
Assay Performance: The assay is typically performed in a cell-free format, measuring the ability of this compound to inhibit the phosphorylation of a substrate by each kinase. This is often done using radiometric, fluorescence, or luminescence-based methods.
-
Data Analysis: Calculate the percent inhibition for each kinase at a given concentration of this compound. For any significant "hits," determine the IC50 value through a dose-response curve.
-
Cell-Based Validation: For significant off-target kinases identified in the cell-free assay, validate these findings in a cellular context using methods like Western blotting to assess the phosphorylation of downstream substrates.
Visualizations
Caption: On-target and potential off-target pathways of this compound.
Caption: Workflow for troubleshooting unexpected this compound experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Structure-Guided Design and In-Cell Target Profiling of a Cell-Active Target Engagement Probe for PARP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeted Kinase Selectivity from Kinase Profiling Data - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Non-clinical safety studies in advance of a phase 1 trial – REVIVE [revive.gardp.org]
- 9. Toxicology: | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 10. Safety Assessment & Toxicology • Drug Development • Frontage Laboratories [frontagelab.com]
- 11. Novel anti-Acanthamoeba effects elicited by a repurposed poly (ADP-ribose) polymerase inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
AZ9482 Technical Support Center
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in utilizing AZ9482 effectively in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data related to the toxicity of this compound in various cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent triple inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes, specifically targeting PARP1, PARP2, and PARP6.[1][2] PARP enzymes are critical for cellular processes such as DNA damage repair, genomic stability, and apoptosis.[3] By inhibiting these enzymes, this compound can lead to an accumulation of DNA damage, ultimately resulting in cell death, particularly in cancer cells with existing DNA repair deficiencies. A related compound, AZ0108, has been shown to induce a cytotoxic multipolar spindle (MPS) phenotype in cancer cells.[2] This is achieved through the inhibition of PARP6-mediated mono-ADP-ribosylation (MARylation) of checkpoint kinase 1 (CHK1), which leads to CHK1 hyperphosphorylation, dysregulation of the cell cycle, and the formation of multipolar spindles.[2]
Q2: In which cell lines has this compound demonstrated toxicity?
A2: this compound has shown cytotoxic effects in the human triple-negative breast cancer cell line MDA-MB-468 and the human OCI-LY19 cell line.[1] It has also been observed to have a dose- and time-dependent inhibitory effect on the viability of Acanthamoeba castellanii trophozoites.[3]
Q3: What type of cell death is induced by this compound?
A3: In Acanthamoeba castellanii trophozoites, this compound has been shown to induce necrotic cell death rather than apoptosis.[3] This was determined using an Annexin V-fluorescein isothiocyanate/propidium iodide (Annexin V-FITC/PI) apoptosis assay.[3] The mode of cell death in human cancer cell lines has not been as definitively characterized in the available literature.
Q4: What is the recommended solvent and storage for this compound?
A4: For in vitro experiments, this compound can be dissolved in DMSO. For in vivo studies, specific formulations are recommended, such as a suspended solution in 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, or a clear solution in 10% DMSO and 90% corn oil.[1] Stock solutions should be aliquoted and stored at -80°C for up to 6 months or -20°C for up to 1 month to prevent degradation from repeated freeze-thaw cycles.[1]
Q5: Are there any known off-target effects of this compound?
A5: While specific off-target effects for this compound are not extensively documented in the provided search results, a photoaffinity probe based on this compound, named PARPYnD, was used to identify potential off-target proteins for the related compound AZ0108 and the clinical PARP inhibitor olaparib.[4] One notable off-target identified for both of these compounds was nicotinamide (B372718) phosphoribosyltransferase (NAMPT).[4] Researchers should be aware that off-target effects are a possibility with small molecule inhibitors.[5]
Troubleshooting Guide
Issue 1: Inconsistent IC50/EC50 values in cell viability assays.
-
Possible Cause:
-
Cell Line Variability: Different cell lines can exhibit varying sensitivity to PARP inhibitors due to their unique genetic backgrounds and the status of their DNA repair pathways.
-
Assay Conditions: Factors such as cell density, passage number, and the duration of inhibitor incubation can significantly impact results.
-
Compound Stability: Improper storage or repeated freeze-thaw cycles of this compound stock solutions can lead to degradation and reduced potency.[1]
-
-
Troubleshooting Steps:
-
Standardize Cell Culture: Use cells within a consistent and low passage number range. Ensure consistent cell seeding densities across experiments.
-
Optimize Incubation Time: The cytotoxic effects of PARP inhibitors can be cell cycle-dependent and may require longer incubation times (e.g., 72 hours or more) to become apparent.
-
Prepare Fresh Dilutions: Always prepare fresh dilutions of this compound from a properly stored stock solution for each experiment.
-
Confirm Cell Line Authenticity: Regularly authenticate your cell lines to ensure they have not been misidentified or cross-contaminated.
-
Issue 2: High background or low signal-to-noise ratio in assays.
-
Possible Cause:
-
Compound Precipitation: this compound may precipitate in the culture medium, especially at higher concentrations, leading to inconsistent results and high background.
-
Media Components: Phenol red and serum in the culture medium can interfere with colorimetric and fluorometric assays.
-
-
Troubleshooting Steps:
-
Check Solubility: Visually inspect the media for any signs of precipitation after adding this compound. If precipitation is observed, consider using a lower concentration or a different solvent formulation if compatible with your cells.
-
Use Appropriate Controls: Include a "media only" and a "vehicle control" (e.g., DMSO) to determine the background absorbance/fluorescence.
-
Use Serum-Free Media: For the final incubation step with the detection reagent (e.g., MTT), consider using serum-free media to reduce background.
-
Issue 3: Unexpected cell morphology or phenotype.
-
Possible Cause:
-
Multipolar Spindle Formation: As a related compound, AZ0108, is known to induce a multipolar spindle phenotype, it is possible that this compound could have a similar effect.[2] This can lead to mitotic catastrophe and the appearance of large, multinucleated cells.
-
Necrotic Cell Death: In some cell types, this compound may induce necrosis, which is characterized by cell swelling and membrane rupture, rather than the more controlled process of apoptosis.[3]
-
-
Troubleshooting Steps:
-
Microscopy: Regularly observe the cells under a microscope after treatment with this compound to monitor for any morphological changes.
-
Cell Cycle Analysis: Perform flow cytometry-based cell cycle analysis to determine if the cells are arresting in a specific phase of the cell cycle (e.g., G2/M).
-
Mechanism of Cell Death Assay: Use an Annexin V/PI staining assay to differentiate between apoptotic and necrotic cell populations.
-
Data Presentation
Table 1: Summary of this compound Inhibitory and Cytotoxic Concentrations
| Target/Cell Line | Assay Type | Parameter | Value | Reference |
| PARP1 (human, recombinant) | Enzymatic Assay | IC50 | 1 nM | [1][2] |
| PARP2 (human, recombinant) | Enzymatic Assay | IC50 | 1 nM | [1][2] |
| PARP6 (human, recombinant) | Enzymatic Assay | IC50 | 640 nM | [1][2] |
| MDA-MB-468 (human breast cancer) | Cell Viability (MTS) | EC50 | 24 nM | [1] |
| OCI-LY19 (human) | Growth Inhibition (Alamar Blue) | IC50 | 0.003 µM | [1] |
Note: The available data on the cytotoxicity of this compound in a broad range of human cancer cell lines is limited. The provided values are based on the currently available literature.
Experimental Protocols
MTT Assay for Cell Viability
This protocol is a standard method for assessing cell viability based on the metabolic activity of the cells.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include a vehicle control (e.g., DMSO at the same final concentration as in the drug-treated wells) and a no-cell blank control (medium only).
-
Incubate the plate for the desired treatment period (e.g., 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 20 µL of the MTT stock solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of a solubilization solution (e.g., DMSO or a 0.04 N HCl in isopropanol (B130326) solution) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot the dose-response curve and determine the IC50 value using non-linear regression analysis.
-
Annexin V/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment:
-
Seed cells in a 6-well plate and treat with the desired concentrations of this compound for the specified duration.
-
Include a positive control for apoptosis (e.g., treatment with staurosporine) and an untreated negative control.
-
-
Cell Harvesting:
-
Collect both the floating and adherent cells. For adherent cells, use a gentle dissociation reagent like trypsin-EDTA.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
-
Cell Washing:
-
Wash the cells twice with cold PBS. Centrifuge after each wash and discard the supernatant.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Interpretation of Results:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive (this population may be small).
-
-
Visualizations
Caption: Proposed signaling pathway of this compound.
Caption: Experimental workflow for assessing cell viability.
Caption: Troubleshooting decision tree for inconsistent results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Novel anti-Acanthamoeba effects elicited by a repurposed poly (ADP-ribose) polymerase inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-Guided Design and In-Cell Target Profiling of a Cell-Active Target Engagement Probe for PARP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing AZ9482 Precipitation in Media
For researchers, scientists, and drug development professionals utilizing the potent PARP1/2/6 inhibitor AZ9482, maintaining its solubility in experimental media is critical for obtaining accurate and reproducible results. This guide provides practical troubleshooting advice and frequently asked questions (FAQs) to address and prevent the precipitation of this compound in your cell culture and experimental media.
Troubleshooting Guide
This section addresses common issues encountered with this compound precipitation in a question-and-answer format, providing direct solutions to specific problems.
Issue: Immediate Precipitation of this compound Upon Addition to Media
Question: I dissolved this compound in DMSO to make a stock solution. When I add it to my cell culture medium, a precipitate forms immediately. What is causing this and how can I fix it?
Answer: Immediate precipitation, often called "crashing out," is a common issue with hydrophobic small molecules like this compound when a concentrated DMSO stock is rapidly diluted into an aqueous medium.[1][2] This is primarily due to the sudden solvent shift and the compound's low aqueous solubility. Here are the potential causes and recommended solutions:
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the media exceeds its aqueous solubility limit. | Decrease the final working concentration of this compound. It is crucial to perform a dose-response experiment to determine the optimal, non-precipitating concentration for your specific cell line and media. |
| Rapid Dilution/"Solvent Shock" | Adding a concentrated DMSO stock directly to a large volume of aqueous media causes a rapid change in the solvent environment, leading to precipitation.[1] | Perform a serial dilution of the stock solution in pre-warmed (37°C) culture media.[2] A stepwise dilution approach is recommended. Add the compound dropwise while gently vortexing the media to ensure rapid and even dispersion. |
| Low Temperature of Media | The solubility of many compounds, including likely this compound, decreases at lower temperatures. Adding the stock solution to cold media can induce precipitation.[2] | Always use pre-warmed (37°C) cell culture media for all dilutions.[2] |
| High DMSO Concentration | While DMSO is an excellent solvent for this compound, high final concentrations in the media can be toxic to cells and can also contribute to precipitation upon dilution. | Aim for a final DMSO concentration of less than 0.5% (v/v), and ideally below 0.1%.[1] Always include a vehicle control with the same final DMSO concentration in your experiments. |
| Media Composition | Components in the cell culture media, such as salts and proteins, can interact with this compound and reduce its solubility.[1] | If possible, test the solubility of this compound in different basal media formulations. Media containing serum may improve solubility for some hydrophobic compounds due to protein binding. |
Issue: this compound Precipitates Over Time in the Incubator
Question: My media with this compound looks clear initially, but after a few hours or days in the incubator, I see a crystalline or cloudy precipitate. What could be happening?
Answer: Delayed precipitation can be caused by several factors related to the stability of the compound and the culture conditions over time.
| Potential Cause | Explanation | Recommended Solution |
| Compound Instability | This compound may have limited stability in aqueous solutions at 37°C over extended periods, leading to degradation and precipitation of less soluble byproducts. | Prepare fresh this compound-containing media for long-term experiments or change the media more frequently. |
| Evaporation of Media | In long-term cultures, evaporation can concentrate all media components, including this compound, potentially exceeding its solubility limit.[2] | Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes for long-term experiments.[2] |
| Temperature Fluctuations | Repeatedly removing culture vessels from the incubator can cause temperature cycling, which may affect the solubility of this compound. | Minimize the time that culture vessels are outside the incubator. If frequent observation is necessary, consider using a microscope with a heated stage. |
| Cellular Metabolism | Cell metabolism can alter the pH of the culture medium, which can, in turn, affect the solubility of a pH-sensitive compound. | Monitor the pH of your culture medium, especially in dense cultures. You may need to change the medium more frequently to maintain a stable pH. |
| Interaction with Serum Proteins | While serum can initially aid in solubilization, interactions over time or denaturation of proteins could lead to co-precipitation with the compound. | If using serum-free media is an option, test for precipitation. If serum is required, ensure it is properly stored and handled to avoid degradation. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to prepare an this compound stock solution?
A1: Anhydrous dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound.[3] Ensure the DMSO is of high purity and stored properly to prevent moisture absorption, which can affect compound stability.
Q2: What is a safe final concentration of DMSO for my cells?
A2: For most cell lines, a final DMSO concentration of 0.5% (v/v) is generally considered safe, with concentrations below 0.1% being ideal to minimize any potential off-target effects.[1] It is crucial to include a vehicle control (media with the same final DMSO concentration) in all experiments to account for any solvent effects.
Q3: How should I store my this compound stock solution?
A3: Store the this compound stock solution in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation.[3] Protect the stock solution from light.
Q4: Can I use co-solvents to improve the solubility of this compound in my media?
A4: While co-solvents like PEG300 and Tween-80 are used in formulations for in vivo studies, their use in cell culture should be approached with caution due to potential cytotoxicity.[3] If you are struggling with precipitation, it is generally better to optimize the dilution method and final concentration rather than introducing additional solvents.
Q5: How can I determine the maximum soluble concentration of this compound in my specific cell culture medium?
A5: You can perform a simple solubility test. Prepare a series of dilutions of your this compound stock solution in your complete cell culture medium. Visually inspect each dilution for any signs of precipitation immediately and after incubation at 37°C for a period relevant to your experiment. This will give you an empirical understanding of the solubility limit in your specific experimental conditions.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve a high-concentration stock solution (e.g., 10 mM).
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Preparation of this compound Working Solution in Cell Culture Media (Stepwise Dilution)
-
Materials: this compound stock solution (e.g., 10 mM in DMSO), complete cell culture medium (e.g., DMEM with 10% FBS), sterile tubes.
-
Procedure:
-
Pre-warm the complete cell culture medium to 37°C.
-
Step 1: Intermediate Dilution. Prepare an intermediate dilution of this compound in the pre-warmed medium. For example, to prepare a final concentration of 10 µM, you could first dilute the 10 mM stock 1:100 in media to create a 100 µM intermediate solution. To do this, add 1 µL of the 10 mM stock to 99 µL of pre-warmed media and mix gently but thoroughly.
-
Step 2: Final Dilution. Add the required volume of the intermediate dilution to the final volume of pre-warmed media. For example, to achieve a final concentration of 10 µM from a 100 µM intermediate solution, you would add 1 mL of the intermediate solution to 9 mL of media.
-
Mix gently by inverting the tube.
-
Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
-
Visualizations
Caption: Recommended workflow for preparing this compound working solutions.
Caption: Troubleshooting logic for this compound precipitation.
Caption: Simplified signaling pathway of this compound action.
References
Technical Support Center: AZ9482 Experimental Interpretation
Welcome to the technical support center for AZ9482. This resource is designed to assist researchers, scientists, and drug development professionals in effectively interpreting experimental results obtained using this compound. Here you will find troubleshooting guides and frequently asked questions in a user-friendly format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent triple inhibitor of Poly (ADP-ribose) polymerase (PARP) enzymes, specifically targeting PARP1, PARP2, and PARP6.[1][2] Its mechanism of action involves mimicking the NAD+ cofactor, which is essential for PARP family binding.[1] By inhibiting these PARP enzymes, this compound interferes with crucial cellular processes like DNA damage repair and mitotic spindle formation.[1] This inhibition can lead to a multipolar spindle phenotype in cancer cells, causing cell cycle dysregulation and ultimately, cytotoxic effects.[1] In some organisms, like Acanthamoeba, this compound has been shown to induce necrotic cell death rather than apoptosis.[3][4][5]
Q2: I am observing high variability in my cell viability (IC50/EC50) results. What could be the cause?
A2: Inconsistent IC50 or EC50 values can arise from several factors. Firstly, ensure consistent cell seeding density and growth phase across experiments, as these can significantly impact cellular response to treatment. Secondly, verify the accuracy of your this compound stock solution concentration and ensure proper serial dilutions. It's also crucial to maintain consistent incubation times with the compound.[2] Finally, consider the inherent biological variability between different cell line passages and ensure you are using a consistent and low passage number.
Q3: My Western blot for phosphorylated downstream targets of the PARP pathway is showing no signal or very weak signal after this compound treatment. How can I troubleshoot this?
A3: Detecting changes in protein phosphorylation can be challenging. Here are several troubleshooting steps:
-
Use Phosphatase Inhibitors: It is critical to include phosphatase inhibitors in your lysis buffer to prevent the rapid dephosphorylation of your target proteins.[6]
-
Sample Handling: Keep your samples on ice at all times and use pre-chilled buffers to minimize enzymatic activity.
-
Blocking Agent: Avoid using milk as a blocking agent, as it contains casein which is a phosphoprotein and can lead to high background. Instead, opt for Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST).[7]
-
Buffer Choice: Use Tris-based buffers (like TBS) instead of phosphate-based buffers (PBS), as phosphate (B84403) ions can interfere with the binding of phospho-specific antibodies.[8]
-
Positive Control: Include a known positive control to confirm that your antibody and detection system are working correctly.[6]
-
Total Protein Detection: Always probe for the total, non-phosphorylated form of your target protein. This serves as a loading control and confirms that the protein is expressed in your cell line.[7][8]
Q4: I am observing significant cell death even at low concentrations of this compound in my non-cancerous cell line. Is this expected?
A4: While PARP inhibitors are designed to be more toxic to cancer cells with DNA repair deficiencies (a concept known as synthetic lethality), they can still exhibit toxicity in normal cells, especially at higher concentrations or with prolonged exposure.[9] This is because PARP enzymes also play a role in the normal cellular functions of healthy cells.[9] It is recommended to perform a dose-response curve on your specific non-cancerous cell line to determine its sensitivity to this compound.
Troubleshooting Guides
Problem: Unexpected Cell Viability Assay Results
| Symptom | Possible Cause | Suggested Solution |
| Higher than expected cell viability after this compound treatment | 1. Inactive compound. 2. Incorrect concentration. 3. Cell line resistance. | 1. Verify the storage conditions and age of your this compound stock. 2. Re-measure the concentration of your stock solution. 3. Sequence key genes in the DNA damage response pathway to check for mutations that could confer resistance. |
| Lower than expected cell viability (high toxicity) | 1. Off-target effects of the inhibitor.[10] 2. Error in dilution calculation. 3. Contamination of cell culture. | 1. Review literature for known off-target effects of this compound. Consider using a secondary, structurally different PARP inhibitor to confirm the phenotype. 2. Double-check all dilution calculations. 3. Test for mycoplasma and other common cell culture contaminants. |
| Inconsistent results between replicate plates | 1. Uneven cell seeding. 2. Edge effects in the multi-well plate. 3. Inconsistent drug addition. | 1. Ensure a single-cell suspension before seeding and mix gently after seeding. 2. Avoid using the outer wells of the plate, or fill them with sterile media/PBS. 3. Use a multichannel pipette for drug addition and ensure consistent timing between plates. |
Problem: Western Blotting Issues for Phospho-Proteins
| Symptom | Possible Cause | Suggested Solution |
| No band for phosphorylated protein | 1. Protein is not phosphorylated under your experimental conditions. 2. Inefficient antibody. 3. Dephosphorylation during sample prep.[6] | 1. Use a positive control (e.g., cells treated with a known inducer of the pathway) to validate the assay. 2. Check the antibody datasheet for recommended conditions and positive controls. 3. Ensure fresh addition of phosphatase inhibitors to your lysis buffer. |
| High background on the blot | 1. Blocking is insufficient. 2. Antibody concentration is too high. 3. Washing steps are inadequate. | 1. Increase blocking time or try a different blocking agent (e.g., 5% BSA in TBST).[7] 2. Titrate your primary antibody to find the optimal concentration. 3. Increase the number and duration of wash steps with TBST. |
| Multiple non-specific bands | 1. Antibody is not specific. 2. Protein degradation. | 1. Validate the antibody with a positive and negative control cell line or by using a peptide competition assay. 2. Add a protease inhibitor cocktail to your lysis buffer and handle samples quickly and on ice.[11] |
Data Presentation
Table 1: In Vitro IC50 Values for this compound
| Target | IC50 (nM) |
| PARP1 | 1 |
| PARP2 | 1 |
| PARP6 | 640 |
| Data represents the concentration of this compound required to inhibit 50% of the enzymatic activity in vitro.[1][2] |
Table 2: Cellular EC50 of this compound in a Cancer Cell Line
| Cell Line | EC50 (nM) |
| MDA-MB-468 | 24 |
| EC50 is the concentration of a drug that gives half-maximal response.[2] |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is for assessing the effect of this compound on the viability of adherent cells in a 96-well plate format.
Materials:
-
This compound
-
Cell culture medium
-
Adherent cells of interest
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[12]
-
After the incubation, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.[12]
-
Read the absorbance at 570 nm using a plate reader.
Western Blotting for Phospho-CHK1 (Ser345)
This protocol describes the detection of phosphorylated CHK1, a downstream marker of PARP inhibition.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies (anti-phospho-CHK1 Ser345 and anti-total CHK1)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound for the desired time.
-
Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-CHK1 (diluted in 5% BSA/TBST) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
(Optional but recommended) Strip the membrane and re-probe with an antibody against total CHK1 as a loading control.
Mandatory Visualizations
Caption: Simplified signaling pathway of this compound action.
Caption: General workflow for a cell viability experiment.
Caption: A logical approach to troubleshooting unexpected results.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Novel anti-Acanthamoeba effects elicited by a repurposed poly (ADP-ribose) polymerase inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel anti- Acanthamoeba effects elicited by a repurposed poly (ADP-ribose) polymerase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 9. drugtargetreview.com [drugtargetreview.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
AZ9482 inconsistent results in vitro
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using AZ9482 in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent triple inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes, specifically targeting PARP1, PARP2, and PARP6.[1][2] Its mechanism of action involves preventing the MARylation (mono-ADP-ribosylation) of downstream substrates like CHK1, which can lead to hyperphosphorylation of CHK1, formation of multipolar spindles, and dysregulation of the cell cycle.[1] In some contexts, such as in Acanthamoeba, this compound has been shown to induce DNA replication stress and activate DNA damage repair pathways.[3] At higher concentrations, it can lead to necrotic cell death.[4][5]
Q2: What are the reported IC50 and EC50 values for this compound?
The inhibitory concentrations for this compound have been determined against its target PARP enzymes, and its effective concentration has been measured in a cancer cell line.
| Target | IC50 | Cell Line | EC50 |
| PARP1 | 1 nM | MDA-MB-468 | 24 nM |
| PARP2 | 1 nM | ||
| PARP6 | 640 nM |
Data sourced from MedchemExpress and Network of Cancer Research.[1][2]
Q3: In what solvents can I dissolve and dilute this compound?
For in vitro experiments, this compound can be dissolved in DMSO to create a stock solution. For in vivo studies, specific protocols involving co-solvents like PEG300, Tween-80, and saline are recommended to create a suspended solution.[2] Always refer to the manufacturer's guidelines for the specific product you are using.
Troubleshooting Guide: Inconsistent In Vitro Results
Researchers may occasionally encounter variability in their results when working with this compound. This guide provides a structured approach to troubleshooting common issues.
Problem 1: Higher than expected IC50/EC50 values or loss of inhibitory effect.
| Possible Cause | Troubleshooting Step |
| Compound Instability/Degradation | Ensure this compound has been stored correctly, protected from light and moisture. Prepare fresh dilutions for each experiment from a recently prepared stock solution. |
| Compound Precipitation | Visually inspect for any precipitates in your stock solution and final assay buffer. If solubility is an issue, consider the use of a different solvent system or gentle warming.[6] |
| Inaccurate Serial Dilutions | Use calibrated pipettes and perform serial dilutions carefully. Inaccuracies in pipetting can lead to significant errors in the final concentrations.[6] |
| Cell Culture Variability | Ensure consistent cell passage number, confluency, and health. Cells at different growth phases can respond differently to treatment. |
Problem 2: High variability between replicate wells or experiments.
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding and use appropriate techniques to avoid edge effects in multi-well plates. |
| Assay Reagent Issues | Use fresh assay reagents and allow them to equilibrate to room temperature before use.[7] Ensure all components are properly thawed and mixed.[7] |
| Pipetting Errors | Be mindful of pipetting small volumes. Prepare master mixes of reagents where possible to minimize pipetting variations.[7] |
| Incubation Conditions | Maintain consistent incubation times and temperatures for all plates and experiments.[7] |
Problem 3: Unexpected cellular responses or off-target effects.
| Possible Cause | Troubleshooting Step |
| Compound Aggregation | At higher concentrations, small molecules can form aggregates that may lead to non-specific effects. Including a small amount of a non-ionic detergent like Triton X-100 (e.g., 0.01%) in the assay buffer can help disrupt these aggregates.[8] |
| Cell Line Specific Effects | The cellular response to PARP inhibitors can be dependent on the genetic background of the cell line, particularly the status of DNA repair pathways (e.g., BRCA).[3] |
| Interaction with Assay Components | Run a control with the compound and the detection reagent in the absence of cells or enzyme to check for any direct interference.[9] |
Experimental Protocols
General In Vitro Cell Viability Assay Protocol (Example with Acanthamoeba castellanii)
This protocol is adapted from a study on the anti-Acanthamoeba effects of this compound.[3]
1. Cell Culture:
-
Culture Acanthamoeba castellanii trophozoites in Peptone-Yeast-Glucose (PYG) medium.
-
Incubate at 26°C and harvest trophozoites during the late log phase.[3]
2. Assay Setup:
-
Seed 10^4 trophozoites per well in a 96-well white microplate.
-
Prepare serial dilutions of this compound in the medium. A common solvent for the stock solution is DMSO. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects cell viability (typically <0.5%).
-
Treat the cells with varying concentrations of this compound (e.g., 100, 200, 300, 400, and 500 µM).[3]
-
Include appropriate controls:
-
Vehicle Control: Cells treated with the same concentration of DMSO as the highest this compound concentration.
-
No Treatment Control: Cells in medium alone.
-
3. Incubation:
-
Incubate the plate at 26°C for desired time points (e.g., 24, 48, and 72 hours).[3]
4. Viability Assessment:
-
Use a suitable cell viability assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay.
-
Follow the manufacturer's instructions for the chosen assay.
-
Measure the signal (e.g., luminescence) using a plate reader.
5. Data Analysis:
-
Normalize the data to the vehicle control to determine the percentage of viability.
-
Plot the results as a dose-response curve to calculate the EC50 value.
Visualizations
This compound Signaling Pathway
Caption: Simplified signaling pathway of this compound's mechanism of action.
Experimental Workflow for In Vitro Troubleshooting
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Novel anti-Acanthamoeba effects elicited by a repurposed poly (ADP-ribose) polymerase inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel anti- Acanthamoeba effects elicited by a repurposed poly (ADP-ribose) polymerase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. docs.abcam.com [docs.abcam.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Multipolar Spindle Assay with AZD9482
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the Aurora kinase inhibitor AZD9482 in multipolar spindle assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of AZD9482 and how does it induce multipolar spindles?
AZD9482 is a potent and selective inhibitor of Aurora B kinase.[1][2] Aurora B is a key component of the chromosomal passenger complex (CPC), which plays a critical role in ensuring correct chromosome alignment and segregation during mitosis.[3] Inhibition of Aurora B kinase activity by AZD9482 disrupts the proper functioning of the CPC. This leads to defects in the correction of erroneous kinetochore-microtubule attachments and can result in cytokinesis failure, leading to polyploidy. Cells with an increased number of chromosomes and centrosomes often fail to properly cluster their centrosomes into two poles, resulting in the formation of multipolar spindles during subsequent mitosis.[4][5]
Q2: What is a typical phenotype observed after treating cells with an Aurora B kinase inhibitor like AZD9482?
Treatment of cells with a selective Aurora B kinase inhibitor typically results in a phenotype consistent with the disruption of chromosome alignment and segregation. This includes an increase in cells with 4N and 8N DNA content due to failed cytokinesis, followed by apoptosis.[2] In the context of a multipolar spindle assay, the key observable phenotype is an increase in the percentage of mitotic cells displaying more than two spindle poles.
Q3: I am not observing a significant increase in multipolar spindles after AZD9482 treatment. What could be the reason?
Several factors could contribute to a lack of a significant increase in multipolar spindles:
-
Suboptimal Drug Concentration: The concentration of AZD9482 may be too low to effectively inhibit Aurora B kinase. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line.
-
Insufficient Incubation Time: The incubation time with AZD9482 may not be long enough for cells to progress through a failed mitosis and enter the subsequent mitosis with an abnormal number of centrosomes. A time-course experiment is recommended.
-
Cell Line Sensitivity: Different cell lines can exhibit varying sensitivities to Aurora kinase inhibitors.[6] It's possible the cell line you are using is less sensitive to AZD9482.
-
Inefficient Cell Synchronization: If your cell population is not efficiently synchronized in the G2/M phase, the proportion of cells entering mitosis during the treatment window will be low, making it difficult to observe a significant increase in multipolar spindles.
Q4: I am observing high background fluorescence in my immunofluorescence staining. How can I resolve this?
High background fluorescence is a common issue in immunofluorescence assays and can obscure the specific signal.[7][8] Here are several troubleshooting steps:
-
Antibody Concentration: The concentration of your primary or secondary antibody may be too high.[7][9] Try titrating your antibodies to find the optimal concentration that provides a good signal-to-noise ratio.
-
Blocking Step: Insufficient blocking can lead to non-specific antibody binding.[8][10] Increase the blocking time or try a different blocking agent (e.g., serum from the same species as the secondary antibody).
-
Washing Steps: Inadequate washing between antibody incubation steps can result in residual, unbound antibodies.[7] Increase the number and duration of your washes with PBS or a buffer containing a mild detergent like Tween-20.
-
Secondary Antibody Specificity: Ensure your secondary antibody is specific to the species of your primary antibody to avoid cross-reactivity.[9]
-
Fixation and Permeabilization: Over-fixation or harsh permeabilization can alter antigen epitopes or cause cell morphology changes, leading to non-specific staining.[7][10] Optimize your fixation and permeabilization protocols.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Mitotic Index | Inefficient cell synchronization. | Optimize the synchronization protocol. Common methods include double thymidine (B127349) block or nocodazole (B1683961) treatment.[11][12][13] |
| Cell toxicity due to high drug concentration. | Perform a dose-response curve to determine the optimal, non-toxic concentration of AZD9482. | |
| Weak or No Signal | Suboptimal primary antibody concentration. | Increase the concentration of the primary antibody or the incubation time.[9][14] |
| Incompatible primary and secondary antibodies. | Ensure the secondary antibody is raised against the host species of the primary antibody.[9] | |
| The target protein is not present or at low levels. | Use a positive control cell line known to express the target protein. | |
| High Percentage of Cell Death | AZD9482 concentration is too high. | Lower the concentration of AZD9482. |
| Prolonged incubation with the inhibitor. | Reduce the incubation time. | |
| Difficulty in Quantifying Multipolar Spindles | Poor image quality (low resolution, high background). | Optimize microscope settings and immunofluorescence protocol. |
| Subjectivity in manual counting. | Utilize automated image analysis software to quantify spindle characteristics.[15] |
Experimental Protocols
Detailed Methodology for Multipolar Spindle Assay
-
Cell Culture and Synchronization:
-
Plate cells at an appropriate density on coverslips in a multi-well plate.
-
To enrich for mitotic cells, synchronize the cells at the G2/M boundary. A common method is a double thymidine block.[12][13] Briefly, treat cells with 2 mM thymidine for 16-18 hours, wash with PBS, and release them into fresh medium for 8-9 hours. Then, add 2 mM thymidine again for another 16-18 hours.
-
-
Drug Treatment:
-
Release the cells from the second thymidine block by washing with PBS and adding fresh medium containing the desired concentration of AZD9482. A vehicle control (e.g., DMSO) should be run in parallel.
-
Incubate the cells with AZD9482 for a predetermined time (e.g., 24 hours) to allow for progression through a failed mitosis and entry into a subsequent mitosis.
-
-
Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific binding with a blocking buffer (e.g., 1% BSA and 0.1% Tween-20 in PBS) for 1 hour at room temperature.
-
Incubate the cells with a primary antibody against a spindle pole marker (e.g., anti-γ-tubulin) and a microtubule marker (e.g., anti-α-tubulin) diluted in blocking buffer overnight at 4°C.
-
Wash the cells three times with PBS containing 0.1% Tween-20.
-
Incubate the cells with fluorescently labeled secondary antibodies corresponding to the primary antibodies for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS containing 0.1% Tween-20.
-
Counterstain the DNA with DAPI (4′,6-diamidino-2-phenylindole) for 5 minutes.
-
Mount the coverslips on microscope slides with an anti-fade mounting medium.
-
-
Image Acquisition and Analysis:
-
Acquire images using a fluorescence or confocal microscope.
-
Manually or automatically quantify the percentage of mitotic cells with more than two spindle poles. A mitotic cell is typically identified by condensed chromatin (DAPI staining). A spindle pole is identified by the focused γ-tubulin signal from which microtubules (α-tubulin) radiate.
-
Visualizations
Caption: Workflow of normal bipolar spindle formation during mitosis.
References
- 1. Aurora kinase inhibitor nanoparticles target tumors with favorable therapeutic index in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AZD1152, a novel and selective aurora B kinase inhibitor, induces growth arrest, apoptosis, and sensitization for tubulin depolymerizing agent or topoisomerase II inhibitor in human acute leukemia cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]
- 4. Multipolar Spindle Pole Coalescence Is a Major Source of Kinetochore Mis-Attachment and Chromosome Mis-Segregation in Cancer Cells | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. sinobiological.com [sinobiological.com]
- 8. Immunofluorescence Troubleshooting Tips [elabscience.com]
- 9. stjohnslabs.com [stjohnslabs.com]
- 10. ibidi.com [ibidi.com]
- 11. Cell Synchronization Techniques for Studying Mitosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. assaygenie.com [assaygenie.com]
- 13. Combining Mitotic Cell Synchronization and High Resolution Confocal Microscopy to Study the Role of Multifunctional Cell Cycle Proteins During Mitosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 15. Automated classification and characterization of the mitotic spindle following knockdown of a mitosis-related protein - PMC [pmc.ncbi.nlm.nih.gov]
potential artifacts with AZ9482 treatment
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for utilizing AZ9482 in your research. It includes troubleshooting guides and frequently asked questions (FAQs) to address potential artifacts and experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a potent small molecule inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes. It specifically targets PARP1, PARP2, and PARP6.[1] Its inhibitory activity is highest against PARP1 and PARP2.[1]
Q2: What is the mechanism of action of this compound?
As a PARP inhibitor, this compound exerts its effects through two primary mechanisms:
-
Catalytic Inhibition: this compound blocks the enzymatic activity of PARP proteins, which are crucial for the repair of DNA single-strand breaks (SSBs). Inhibition of PARP leads to the accumulation of SSBs, which can then generate more lethal double-strand breaks (DSBs) during DNA replication.
-
PARP Trapping: Beyond just inhibiting their activity, many PARP inhibitors, likely including this compound, trap PARP enzymes on the DNA at the site of damage. These trapped PARP-DNA complexes are highly cytotoxic as they can interfere with DNA replication and transcription.
In cells with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations (a state known as homologous recombination deficiency or HRD), the accumulation of DSBs caused by this compound cannot be effectively repaired, leading to cell death. This concept is known as "synthetic lethality."
Q3: What are the recommended storage and handling conditions for this compound?
For optimal stability, this compound stock solutions should be aliquoted and stored at -80°C for up to six months or at -20°C for up to one month.[1] It is crucial to avoid repeated freeze-thaw cycles to prevent inactivation of the compound.[1]
Q4: What are the potential off-target effects of this compound?
While a comprehensive off-target profile for this compound is not publicly available, it is important to be aware that some PARP inhibitors have been shown to interact with other proteins, particularly kinases. This is because the chemical structures of some PARP inhibitors can fit into the ATP-binding pocket of kinases. Such off-target effects could lead to unexpected cellular phenotypes. If your experimental results are inconsistent with the known functions of PARP, it may be prudent to consider and investigate potential off-target activities.
Troubleshooting Guides
Issue 1: Inconsistent IC50 or EC50 Values
Potential Causes & Solutions
| Potential Cause | Recommended Troubleshooting Steps |
| Cell Line Variability | Different cell lines have varying sensitivities to PARP inhibitors based on their DNA repair pathway status (e.g., BRCA1/2 mutations). Confirm the genetic background of your cell line. Include positive (HR-deficient) and negative (HR-proficient) control cell lines in your experiments. |
| Inhibitor Solubility and Stability | This compound may precipitate in aqueous media, especially if the final DMSO concentration is too high. Prepare fresh dilutions from a properly stored stock solution for each experiment. Ensure the final DMSO concentration in your cell culture media is low (typically <0.1%). If precipitation is observed, gentle warming or sonication may help to redissolve the compound.[1] |
| Drug Efflux Pumps | Overexpression of drug efflux pumps like P-glycoprotein (P-gp) can reduce the intracellular concentration of the inhibitor. If you suspect this is an issue, you can use cell lines with known expression levels of efflux pumps or co-treat with an efflux pump inhibitor as a control experiment. |
| Assay-Specific Parameters | The choice of assay (e.g., cytotoxicity vs. PARP activity) and experimental conditions (e.g., cell density, incubation time) can significantly impact the results. Optimize these parameters for your specific experimental setup. |
Issue 2: Unexpected or Off-Target Effects
Potential Causes & Solutions
| Potential Cause | Recommended Troubleshooting Steps |
| High Inhibitor Concentration | At high concentrations, the risk of off-target effects increases. Perform dose-response experiments to determine the lowest effective concentration that elicits the desired on-target effect. |
| Kinase Inhibition | Some PARP inhibitors have been shown to inhibit various kinases. To differentiate between on-target and off-target effects, consider using a structurally different PARP inhibitor with a known "cleaner" off-target profile as a control. If a specific off-target kinase is suspected, you can assess the phosphorylation of its known substrates via western blot. |
| Induction of Necrotic Cell Death | In some cellular contexts, such as in Acanthamoeba, this compound has been observed to induce necrotic cell death rather than apoptosis.[2][3] Be sure to use assays that can distinguish between different modes of cell death (e.g., Annexin V/Propidium Iodide staining). |
Quantitative Data Summary
| Parameter | Value | Cell Line / System |
| IC50 (PARP1) | 1 nM | In vitro enzymatic assay |
| IC50 (PARP2) | 1 nM | In vitro enzymatic assay |
| IC50 (PARP6) | 640 nM | In vitro enzymatic assay |
| EC50 | 24 nM | MDA-MB-468 cells |
Experimental Protocols & Methodologies
Western Blot for PARP Cleavage
A common method to assess the induction of apoptosis by this compound is to detect the cleavage of PARP1 by caspases.
-
Cell Seeding and Treatment: Seed cells at a density that allows them to reach 70-80% confluency at the time of harvest. Treat cells with a range of this compound concentrations (e.g., 0.1, 1, 10 µM) for a predetermined time (e.g., 24, 48 hours). Include a vehicle-only control (DMSO).
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blot: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and then incubate with a primary antibody that recognizes both full-length PARP1 (116 kDa) and the cleaved fragment (89 kDa). After washing, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the bands using a chemiluminescent substrate. A decrease in the full-length PARP1 band and a corresponding increase in the 89 kDa fragment indicate apoptosis.
Immunoprecipitation (IP) with this compound-Treated Cells
To study the interaction of PARP with other proteins in the presence of this compound, you can perform an immunoprecipitation experiment.
-
Cell Treatment and Lysis: Treat cells with this compound or vehicle control. Lyse the cells in a non-denaturing IP lysis buffer (e.g., containing NP-40) with protease and phosphatase inhibitors.
-
Pre-clearing Lysates: Incubate the cell lysates with protein A/G-agarose beads for 30-60 minutes at 4°C to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with a primary antibody against your protein of interest (e.g., PARP1) or a control IgG overnight at 4°C.
-
Capture of Immune Complexes: Add fresh protein A/G-agarose beads and incubate for 1-3 hours at 4°C to capture the antibody-antigen complexes.
-
Washing: Pellet the beads and wash them several times with cold IP lysis buffer to remove non-specifically bound proteins.
-
Elution and Analysis: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer and analyze by western blot.
Visualizations
Caption: Signaling pathway of PARP in DNA repair and its inhibition by this compound.
Caption: Troubleshooting workflow for experiments involving this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Novel anti-Acanthamoeba effects elicited by a repurposed poly (ADP-ribose) polymerase inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel anti- Acanthamoeba effects elicited by a repurposed poly (ADP-ribose) polymerase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of PARP Inhibitors: AZ9482 vs. Olaparib
In the landscape of targeted cancer therapy, poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a pivotal class of drugs, particularly for cancers with deficiencies in DNA damage repair pathways. Olaparib (B1684210), a first-generation PARP inhibitor, has set a clinical benchmark. This guide provides a detailed comparison of olaparib with AZ9482, a newer generation PARP inhibitor with a distinct inhibitory profile, aimed at researchers, scientists, and drug development professionals.
Mechanism of Action and Signaling Pathway
Both olaparib and this compound function by inhibiting PARP enzymes, which are crucial for the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway. Inhibition of PARP leads to the accumulation of unrepaired SSBs, which, during DNA replication, are converted into more lethal double-strand breaks (DSBs). In cancer cells with homologous recombination repair (HRR) deficiencies, such as those with BRCA1/2 mutations, these DSBs cannot be efficiently repaired, leading to genomic instability and cell death through a process known as synthetic lethality.[1][2][3][4]
Olaparib primarily inhibits PARP1 and PARP2.[2][5] Its mechanism involves not only the catalytic inhibition of these enzymes but also the trapping of PARP-DNA complexes, which is a significant contributor to its cytotoxicity.[6][7]
This compound, on the other hand, is a triple inhibitor of PARP1, PARP2, and PARP6.[8][9] In addition to its PARP inhibitory activity, this compound is noted for its ability to induce a multipolar spindle (MPS) phenotype in cancer cells, a distinct mechanism that can also lead to cell death.[9][10] This suggests a broader or different spectrum of activity compared to olaparib.
Comparative Efficacy and Potency
Direct head-to-head clinical comparisons between this compound and olaparib are not yet available. However, preclinical data provides insights into their relative potencies.
| Parameter | This compound | Olaparib | Reference |
| Target Enzymes | PARP1, PARP2, PARP6 | PARP1, PARP2 | [5][8][9] |
| IC50 (PARP1) | 1 nM | ~1-5 nM (Assay dependent) | [8][11] |
| IC50 (PARP2) | 1 nM | ~1-5 nM (Assay dependent) | [5][8] |
| IC50 (PARP6) | 640 nM | Not a primary target | [8][9] |
| Cellular Potency (EC50) | 24 nM (MDA-MB-468 cells) | Varies by cell line | [8] |
| Cellular Potency (GI50) | 3 nM (OCI-LY19 cells) | Varies by cell line | [12] |
| Centrosome Declustering (EC50) | <18 nM (HeLa cells) | Not a primary reported mechanism | [12][13] |
Note: IC50 and EC50/GI50 values can vary depending on the specific assay conditions and cell lines used.
Experimental Workflows
The evaluation of PARP inhibitors typically involves a series of in vitro and in vivo experiments to determine their efficacy and mechanism of action.
Experimental Protocols
Below are representative protocols for key experiments used to evaluate and compare PARP inhibitors like this compound and olaparib.
PARP Inhibition Assay (Biochemical)
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds against purified PARP enzymes.
Methodology:
-
Reaction Setup: A reaction mixture is prepared containing recombinant human PARP enzyme, a histone-coated plate (or other substrate), and biotinylated NAD+.
-
Compound Addition: Serial dilutions of the test compound (this compound or olaparib) are added to the reaction mixture.
-
Incubation: The reaction is incubated at room temperature to allow for the PARylation of histones.
-
Detection: The plate is washed, and streptavidin-horseradish peroxidase (HRP) is added to bind to the biotinylated PAR chains.
-
Signal Measurement: A chemiluminescent substrate is added, and the resulting signal, proportional to PARP activity, is measured using a luminometer.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of PARP inhibition against the log concentration of the inhibitor.
Cell Viability Assay (MTT Assay)
Objective: To assess the cytotoxic effect of the inhibitors on cancer cell lines.
Methodology:
-
Cell Seeding: Cancer cells (e.g., BRCA-mutant ovarian or breast cancer cell lines) are seeded in 96-well plates and allowed to adhere overnight.
-
Drug Treatment: The cells are treated with a range of concentrations of this compound or olaparib for a specified period (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert MTT into a purple formazan (B1609692) product.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a detergent-based solution).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the EC50 or GI50 values are determined.
Immunofluorescence for γH2AX (DNA Damage)
Objective: To visualize and quantify DNA double-strand breaks as a marker of drug-induced DNA damage.
Methodology:
-
Cell Culture and Treatment: Cells are grown on coverslips and treated with the PARP inhibitors for a defined time.
-
Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with a detergent (e.g., Triton X-100).
-
Immunostaining: Cells are incubated with a primary antibody against phosphorylated H2AX (γH2AX), followed by a fluorescently labeled secondary antibody.
-
Nuclear Staining: The cell nuclei are counterstained with a DNA dye such as DAPI.
-
Imaging: The coverslips are mounted on slides and imaged using a fluorescence microscope.
-
Quantification: The number and intensity of γH2AX foci per nucleus are quantified using image analysis software.
Clinical and Preclinical Summary
Olaparib is a well-established PARP inhibitor with extensive clinical data supporting its use. It has demonstrated significant improvements in progression-free survival (PFS) and, in some cases, overall survival (OS) in patients with BRCA-mutated ovarian, breast, pancreatic, and prostate cancers.[14][15][16] Its safety profile is well-characterized, with common adverse events including nausea, fatigue, and anemia.[17]
This compound is currently in the preclinical stage of development.[10] Its unique triple inhibitory profile (PARP1/2/6) and its ability to induce multipolar spindle formation suggest it may have a different spectrum of activity and potentially overcome some resistance mechanisms to first-generation PARP inhibitors. However, it has been noted to have poor pharmacokinetic properties, which may present a challenge for its clinical development.[10] A recent study also explored its potential as an anti-Acanthamoeba agent, where it showed a dose- and time-dependent anti-trophozoite effect, unlike olaparib in the same study.[18][19]
Conclusion
Olaparib is the current standard-of-care PARP inhibitor with proven clinical efficacy and a well-understood mechanism of action centered on synthetic lethality in HRR-deficient tumors. This compound represents a novel investigational agent with a broader PARP inhibitory profile and a distinct cellular phenotype. While preclinical data for this compound is promising in terms of potency, further studies are required to address its pharmacokinetic limitations and to fully elucidate its therapeutic potential and how it compares to established inhibitors like olaparib in a clinical context. The development of next-generation PARP inhibitors like this compound highlights the ongoing efforts to expand the utility and overcome resistance to this important class of cancer therapeutics.
References
- 1. Olaparib - Wikipedia [en.wikipedia.org]
- 2. Olaparib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Olaparib - NCI [cancer.gov]
- 4. Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
- 6. Mechanism of Action for Advanced Ovarian Cancer – LYNPARZA® (olaparib) [lynparzahcp.com]
- 7. Mechanism of Action for gBRCAm, HER2-Negative, Breast Cancer - LYNPARZA® (olaparib) [lynparzahcp.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. cancer-research-network.com [cancer-research-network.com]
- 10. Structure-Guided Design and In-Cell Target Profiling of a Cell-Active Target Engagement Probe for PARP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound | PARP inhibitor | Probechem Biochemicals [probechem.com]
- 12. This compound, 5MG | Labscoop [labscoop.com]
- 13. amsbio.com [amsbio.com]
- 14. onclive.com [onclive.com]
- 15. Olaparib as treatment for platinum‐sensitive relapsed ovarian cancer by BRCA mutation and homologous recombination deficiency: Phase 2 LIGHT study final overall survival analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ascopubs.org [ascopubs.org]
- 17. fda.gov [fda.gov]
- 18. Novel anti- Acanthamoeba effects elicited by a repurposed poly (ADP-ribose) polymerase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Novel anti-Acanthamoeba effects elicited by a repurposed poly (ADP-ribose) polymerase inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to PARP Inhibitors: AZ9482 vs. AZ0108
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two prominent poly (ADP-ribose) polymerase (PARP) inhibitors, AZ9482 and AZ0108. Both compounds are noted for their potent inhibition of PARP1, PARP2, and PARP6, and their investigation has yielded significant insights into the role of these enzymes in cellular processes, particularly mitotic spindle formation. This document summarizes their performance based on available experimental data, outlines detailed experimental protocols, and visualizes key biological pathways and workflows.
Performance and Specifications
This compound and AZ0108 are closely related phthalazinone-based PARP inhibitors. AZ0108 was developed as a result of lead optimization from this compound to improve pharmacokinetic properties for in vivo studies.[1] Both molecules potently inhibit PARP1 and PARP2, with additional activity against PARP6. Their primary mechanism of action in inducing cancer cell death is linked to the disruption of centrosome clustering, leading to multipolar spindle (MPS) formation and mitotic catastrophe.[2][3][4]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and AZ0108 based on published literature. It is important to note that direct head-to-head comparisons in single studies are limited, and thus, data may be compiled from different sources where experimental conditions could vary.
Table 1: In Vitro Inhibitory Activity
| Compound | Target | IC50 (nM) | Source |
| This compound | PARP1 | 1 | [5] |
| PARP2 | 1 | [5] | |
| PARP6 | 640 | [5] | |
| AZ0108 | PARP1 | <30 | [6][7] |
| PARP2 | <30 | [6][7] | |
| PARP3 | 2800 | [6] | |
| PARP6 | 83 | [6][7] | |
| TNKS1 | 3200 | [6] | |
| TNKS2 | >3000 | [6] |
Table 2: Cellular Activity
| Compound | Cell Line | Assay | EC50 / GI50 (nM) | Source |
| This compound | MDA-MB-468 | Cell Viability (3 days) | 24 | [5] |
| AZ0108 | MDA-MB-468 | Cell Viability (3 days) | 140 | [8] |
| OCI-LY-19 | Cytotoxicity | 17 | [6] | |
| HeLa | Centrosome Clustering | 53 | [6] |
Mechanism of Action: Signaling Pathway
Both this compound and AZ0108 induce a multipolar spindle (MPS) phenotype in cancer cells by inhibiting PARP6. This inhibition is believed to prevent the mono-ADP-ribosylation (MARylation) of Checkpoint Kinase 1 (CHK1).[3] The lack of CHK1 MARylation leads to its hyperphosphorylation, which in turn disrupts the normal process of centrosome clustering, resulting in the formation of multipolar spindles during mitosis and subsequent cell death.[3][4]
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of findings. Below are representative protocols for assays used to characterize this compound and AZ0108.
PARP Enzymatic Activity Assay (AlphaLISA)
This protocol is based on the principles of the AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay) technology, commonly used for studying protein-protein interactions and enzyme activity. BPS Bioscience provides kits for such assays.[9][10]
Objective: To determine the in vitro inhibitory activity (IC50) of compounds against PARP enzymes.
Materials:
-
Recombinant PARP enzyme (e.g., PARP1, PARP2, PARP6)
-
Biotinylated histone substrate
-
Nicotinamide adenine (B156593) dinucleotide (NAD+)
-
AlphaLISA® acceptor beads conjugated to an anti-ADP-ribose antibody
-
Streptavidin-coated donor beads
-
Assay buffer
-
Test compounds (this compound, AZ0108) serially diluted in DMSO
-
384-well white microplate
Procedure:
-
Prepare the PARP enzyme, biotinylated histone substrate, and NAD+ in assay buffer.
-
Add a small volume of the serially diluted test compounds to the wells of the microplate.
-
Add the PARP enzyme to the wells containing the test compounds and incubate for a short period.
-
Initiate the enzymatic reaction by adding a mixture of the biotinylated histone substrate and NAD+.
-
Incubate the reaction mixture for 1 hour at room temperature to allow for PARylation of the histone substrate.
-
Stop the reaction by adding a mixture of the acceptor beads and anti-ADP-ribose antibody.
-
Add the streptavidin-coated donor beads.
-
Incubate the plate in the dark for 30-60 minutes.
-
Read the plate on an AlphaScreen-capable microplate reader.
Data Analysis: The AlphaLISA signal is inversely proportional to the level of PARP inhibition. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability Assay (MTS Assay)
The MTS assay is a colorimetric method for assessing cell viability. The reduction of the MTS tetrazolium compound by viable cells produces a colored formazan (B1609692) product that is soluble in the cell culture medium.
Objective: To determine the cytotoxic effect (EC50) of the compounds on a cancer cell line.
Materials:
-
MDA-MB-468 breast cancer cell line
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds (this compound, AZ0108) serially diluted
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
96-well clear-bottom microplate
Procedure:
-
Seed MDA-MB-468 cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound or AZ0108 for 72 hours. Include a vehicle control (DMSO).
-
After the incubation period, add the MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
Data Analysis: The absorbance is directly proportional to the number of viable cells. The EC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Experimental Workflow
The following diagram illustrates a typical workflow for the discovery and characterization of PARP inhibitors like this compound and AZ0108.
Conclusion
This compound and AZ0108 are potent triple inhibitors of PARP1, PARP2, and PARP6. AZ0108 represents a pharmacokinetically optimized version of this compound, making it more suitable for in vivo investigations. Both compounds have been instrumental in elucidating the role of PARP6 in mitotic spindle regulation and have demonstrated anti-tumor activity by inducing multipolar spindle formation. While the available data provides a strong basis for comparison, researchers should consider the specific experimental contexts when evaluating these inhibitors for their studies. The detailed protocols and workflow provided in this guide aim to support the design and execution of further research in this area.
References
- 1. Pharmacological Inhibition of PARP6 Triggers Multipolar Spindle Formation and Elicits Therapeutic Effects in Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PARP6 inhibition as a strategy to exploit centrosome clustering in cancer cells? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. digitalcollections.ohsu.edu [digitalcollections.ohsu.edu]
- 4. PARP6 inhibition as a strategy to exploit centrosome clustering in cancer cells? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. AZ0108 | PARP inhibitor | Probechem Biochemicals [probechem.com]
- 8. Novel anti-Acanthamoeba effects elicited by a repurposed poly (ADP-ribose) polymerase inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. PARP1 Homogenous Assay Kit - BPS Bioscience [bioscience.co.uk]
Comparative Analysis of AZ9482: PARP1 vs. PARP6 Inhibition
This guide provides an objective comparison of the inhibitory activity of AZ9482 against Poly (ADP-ribose) Polymerase 1 (PARP1) and Poly (ADP-ribose) Polymerase 6 (PARP6). The data and experimental protocols presented are intended for researchers, scientists, and drug development professionals to facilitate informed decisions in their research. This compound is characterized as a potent triple inhibitor of PARP1, PARP2, and PARP6.[1][2]
Data Presentation: Inhibitory Activity
The selectivity of a PARP inhibitor is quantified by its half-maximal inhibitory concentration (IC50), where a lower value indicates higher potency.[3] The following table summarizes the biochemical IC50 values for this compound against PARP1 and PARP6, with PARP2 included for additional context.
| Target Enzyme | This compound IC50 (nM) |
| PARP1 | 1 |
| PARP2 | 1 |
| PARP6 | 640 |
| Data sourced from MedchemExpress and a study published in PubMed Central.[1][2] |
This data demonstrates that this compound is a highly potent inhibitor of PARP1, being 640 times more selective for PARP1 than for PARP6 in biochemical assays.
Signaling Pathway and Mechanism of Action
PARP1 is a critical enzyme in the DNA damage response, particularly in the repair of single-strand breaks (SSBs) through the Base Excision Repair (BER) pathway.[3][4] Upon detecting a DNA break, PARP1 binds to the damaged site and, using NAD+ as a substrate, synthesizes long chains of poly(ADP-ribose) (PAR).[4] This PARylation process acts as a scaffold to recruit other DNA repair proteins, leading to the resolution of the break. PARP inhibitors like this compound exert their effect by binding to the catalytic site of PARP1, preventing PAR synthesis and "trapping" the PARP1 enzyme on the DNA.[5][6] This obstruction of DNA repair is particularly cytotoxic to cancer cells with deficiencies in other repair pathways, such as those with BRCA1/2 mutations, a concept known as synthetic lethality.[3][4]
Caption: PARP1 signaling in DNA repair and the mechanism of this compound inhibition.
Experimental Protocols
The determination of IC50 values relies on robust and reproducible experimental methods. The values for this compound were determined using biochemical assays.
Biochemical PARP Inhibition Assay
This assay directly measures the enzymatic activity of a purified PARP enzyme in the presence of an inhibitor to determine the concentration required to reduce its activity by 50% (IC50).[3]
Objective: To determine the IC50 value of this compound for PARP1 and PARP6.
Materials:
-
Purified, recombinant full-length human PARP1 or PARP6 (often expressed in Sf9 insect cells).[1]
-
Activated DNA (as a substrate to stimulate PARP activity).[1]
-
Histone proteins (acceptors for PARylation).
-
Biotinylated NAD+ (co-factor and label).
-
This compound at various concentrations.
-
Assay buffer.
-
Streptavidin-conjugated Horseradish Peroxidase (Streptavidin-HRP).[1][7]
-
96-well microplates.
-
Microplate reader capable of detecting luminescence or absorbance.[7]
Methodology:
-
Coating: Histone proteins are coated onto the wells of a 96-well plate.
-
Reaction Setup: Purified PARP enzyme (PARP1 or PARP6) and activated DNA are added to the wells.
-
Inhibitor Addition: A range of concentrations of this compound is added to the wells, along with a vehicle control (e.g., DMSO).
-
Reaction Initiation: The enzymatic reaction is initiated by adding biotinylated NAD+. The plate is incubated to allow for the PARylation of histone proteins.
-
Detection: The wells are washed, and Streptavidin-HRP is added, which binds to the biotinylated PAR chains attached to the histones.
-
Signal Generation: After another wash step, a chemiluminescent or colorimetric substrate is added. The HRP catalyzes a reaction that produces a detectable signal.
-
Data Acquisition: The signal intensity, which is directly proportional to PARP activity, is measured using a microplate reader.
-
IC50 Calculation: The data is plotted as percent inhibition versus the logarithm of the inhibitor concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value.
Caption: Workflow for a biochemical PARP inhibition assay to determine IC50 values.
Cellular PARP Inhibition Assay
While the primary data for this compound's selectivity comes from biochemical assays, cellular assays are crucial for validating an inhibitor's activity in a biological context.[3] These assays assess the ability of a compound to engage and inhibit its target within living cells.
Objective: To confirm the ability of this compound to inhibit PARP1 activity inside cancer cells.
Materials:
-
Cancer cell line of interest (e.g., a line with BRCA mutations).
-
Cell culture medium and reagents.
-
DNA damaging agent (e.g., hydrogen peroxide).[3]
-
This compound at various concentrations.
-
Lysis buffer.
-
Antibodies for Western blotting or ELISA (e.g., anti-PAR, anti-PARP1).[3]
Methodology:
-
Cell Culture: Cells are seeded in plates and allowed to adhere.
-
Inhibitor Treatment: Cells are pre-treated with a range of this compound concentrations.
-
DNA Damage Induction: A DNA damaging agent is added to stimulate PARP activity.
-
Cell Lysis: Cells are harvested and lysed to release cellular proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading for analysis.
-
Detection of PAR: The level of PARylation (a direct measure of PARP activity) is quantified using methods like Western Blot or ELISA with an anti-PAR antibody.
-
Data Analysis: A decrease in the PAR signal with increasing concentrations of this compound indicates cellular PARP inhibition. The EC50 (half-maximal effective concentration) can be calculated. This compound has a reported EC50 of 24 nM in MDA-MB-468 cells.[1]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Novel anti-Acanthamoeba effects elicited by a repurposed poly (ADP-ribose) polymerase inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. PARP Inhibitor Applicability: Detailed Assays for Homologous Recombination Repair Pathway Components - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identifying and Overcoming Mechanisms of PARP Inhibitor Resistance in Homologous Recombination Repair-Deficient and Repair-Proficient High Grade Serous Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. bmglabtech.com [bmglabtech.com]
- 8. bpsbioscience.com [bpsbioscience.com]
AZ9482: A Comparative Guide to a Novel PARP Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of AZ9482 with other prominent poly(ADP-ribose) polymerase (PARP) inhibitors (PARPis). The information presented is based on available preclinical data and is intended to assist researchers and drug development professionals in evaluating the specificity and potential applications of this compound.
Executive Summary
This compound is a potent triple inhibitor of PARP1, PARP2, and PARP6.[1][2][3] Its unique inhibitory profile, particularly against PARP6, distinguishes it from many other clinically approved and investigational PARPis, which primarily target PARP1 and PARP2. This distinct specificity may translate to a novel mechanism of action and different therapeutic opportunities. This guide summarizes the enzymatic and cellular activities of this compound in comparison to other well-characterized PARP inhibitors, provides an overview of the experimental protocols used to generate this data, and visualizes the key signaling pathways involved.
Data Presentation
Table 1: Comparative Enzymatic Activity of PARP Inhibitors (IC50, nM)
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and other PARP inhibitors against various PARP enzymes. Lower values indicate greater potency.
| Inhibitor | PARP1 IC50 (nM) | PARP2 IC50 (nM) | PARP6 IC50 (nM) | Other PARPs IC50 (nM) |
| This compound | 1 [1][2][3] | 1 [1][2][3] | 640 [1][2][3] | - |
| Olaparib | 1.1 - 5 | 0.9 - 1 | - | PARP3 (>1000) |
| Rucaparib (B1680265) | 0.8 | 0.5 | - | PARP3 (>1000) |
| Talazoparib | 0.57[4][5][6] | - | - | - |
| Veliparib | 5.2 (Ki) | 2.9 (Ki) | - | - |
| Niraparib | - | - | - | - |
| Pamiparib | 0.9 - 1.3[7][8][9] | 0.5[7] | >50-100 fold higher vs PARP1/2[8] | PARP3 (>50-100 fold higher)[8] |
| Fluzoparib (B607573) | 1.46 - 2.0[10][11] | - | - | - |
Data for competitors is compiled from various sources and may have been generated using different assay conditions. Direct comparison should be made with caution.
Table 2: Comparative Cellular Activity of PARP Inhibitors (EC50, nM)
This table presents the half-maximal effective concentrations (EC50) of this compound and other PARPis in different cancer cell lines, reflecting their potency in a cellular context.
| Inhibitor | Cell Line | EC50 (nM) |
| This compound | MDA-MB-468 | 24 [2][3] |
| This compound | MCF7 | 123 [3] |
| Olaparib | Pediatric Solid Tumors (Median) | 3600[2] |
| Olaparib | SKOV3 BRCA2 KO | 51[12] |
| Olaparib | DU145 BRCA1 KO | 67[12] |
| Talazoparib | Pediatric Cell Lines (Median) | 26[4] |
| Niraparib | PEO1 | 7487[13] |
| Niraparib | UWB1.289 | 21340[13] |
| Pamiparib | H2O2-treated HeLa (Cellular PARylation) | 0.24[8] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in this guide.
Biochemical PARP Inhibition Assay (IC50 Determination)
This assay quantifies the ability of an inhibitor to block the enzymatic activity of a specific PARP isoform.
-
Principle: A common method is a chemiluminescent assay. Recombinant PARP enzyme is incubated with a histone-coated plate, biotinylated NAD+, and the test inhibitor. The PARP enzyme utilizes NAD+ to poly(ADP-ribosyl)ate (PARylate) the histones. The incorporated biotinylated ADP-ribose is then detected using streptavidin conjugated to horseradish peroxidase (HRP), which generates a chemiluminescent signal upon the addition of a substrate. The signal intensity is proportional to PARP activity.
-
Protocol Outline:
-
Plate Coating: 96-well plates are coated with histones.
-
Inhibitor Preparation: A serial dilution of the PARP inhibitor (e.g., this compound) is prepared in an appropriate buffer (e.g., PBS with 0.05% Tween 20).
-
Enzyme Reaction: Recombinant PARP enzyme (e.g., PARP1, PARP2, or PARP6) and biotinylated NAD+ are added to the wells containing the inhibitor. The reaction is incubated at room temperature for a specified time (e.g., 1 hour).
-
Detection: The plate is washed, and streptavidin-HRP is added to each well and incubated. After another wash, a chemiluminescent substrate is added.
-
Data Acquisition: Luminescence is measured using a microplate reader.
-
Data Analysis: The percentage of inhibition is calculated relative to a vehicle control (DMSO). The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic curve.
-
Cell Viability/Cytotoxicity Assay (EC50 Determination)
These assays measure the effect of a compound on cell proliferation and viability.
-
Principle: Assays like the MTS or SRB assay are commonly used. The MTS assay relies on the reduction of a tetrazolium salt by metabolically active cells to a colored formazan (B1609692) product. The amount of formazan is proportional to the number of viable cells. The SRB assay is based on the ability of the sulforhodamine B dye to bind to protein components of cells, providing a measure of cell mass.
-
Protocol Outline (MTS Assay):
-
Cell Seeding: Cancer cells (e.g., MDA-MB-468) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of the PARP inhibitor for a specific duration (e.g., 72 hours).
-
MTS Reagent Addition: MTS reagent is added to each well and incubated for 1-4 hours.
-
Data Acquisition: The absorbance at 490 nm is measured using a microplate reader.
-
Data Analysis: Background absorbance is subtracted, and the data is normalized to vehicle-treated control cells. The EC50 value is calculated by plotting the percentage of cell viability against the log concentration of the inhibitor.
-
PARP Trapping Assay
This assay measures the ability of a PARP inhibitor to trap PARP enzymes on DNA.
-
Principle: A fluorescence polarization (FP)-based assay is often employed. A fluorescently labeled DNA probe is used. When PARP binds to the probe, the larger complex tumbles more slowly in solution, resulting in a high FP signal. In the presence of NAD+, PARP auto-PARylates, leading to its dissociation from the DNA and a low FP signal. A trapping inhibitor will prevent this dissociation even in the presence of NAD+, thus maintaining a high FP signal.
-
Protocol Outline:
-
Reaction Setup: In a microplate, purified PARP enzyme and a fluorescently labeled DNA probe are combined in an assay buffer.
-
Inhibitor Addition: Serial dilutions of the PARP inhibitor are added.
-
Reaction Initiation: NAD+ is added to initiate the PARylation reaction.
-
Data Acquisition: Fluorescence polarization is measured using a microplate reader.
-
Data Analysis: An increase in the FP signal in the presence of the inhibitor compared to the control (with NAD+ but no inhibitor) indicates PARP trapping.
-
Mandatory Visualization
Signaling Pathway of PARP Inhibition by this compound
The following diagram illustrates the established roles of PARP1 and PARP2 in the DNA damage response and the proposed unique mechanism of this compound through the inhibition of PARP6.
Caption: this compound inhibits PARP1/2 and PARP6 pathways.
Experimental Workflow for PARP Inhibitor Comparison
The following diagram outlines a typical workflow for comparing the specificity and potency of different PARP inhibitors.
Caption: Workflow for comparing PARP inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. Preclinical Evaluation of the PARP Inhibitor, Olaparib, in Combination with Cytotoxic Chemotherapy in Pediatric Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Synergistic Activity of PARP Inhibition by Talazoparib (BMN 673) with Temozolomide in Pediatric Cancer Models in the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of rucaparib and companion diagnostics in the PARP inhibitor landscape for recurrent ovarian cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Poly (ADP-Ribose) Polymerase Inhibitors: Talazoparib in Ovarian Cancer and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Pamiparib is a potent and selective PARP inhibitor with unique potential for the treatment of brain tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of Pamiparib (BGB-290), a Potent and Selective Poly (ADP-ribose) Polymerase (PARP) Inhibitor in Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacologic characterization of fluzoparib, a novel poly(ADP‐ribose) polymerase inhibitor undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phase I dose-escalation and expansion study of PARP inhibitor, fluzoparib (SHR3162), in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. Pharmacological effects of Niraparib and its combination with angiogenic inhibitor in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Cytotoxicity of AZ9482 and Talazoparib
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cytotoxic properties of two distinct Poly (ADP-ribose) polymerase (PARP) inhibitors: AZ9482 and talazoparib (B560058). While both compounds target the PARP family of enzymes, they exhibit different specificities and mechanisms of action, leading to varied cytotoxic profiles. This document summarizes available quantitative data, details experimental methodologies, and visualizes the underlying cellular pathways to offer a comprehensive resource for researchers in oncology and drug development.
At a Glance: Key Differences in Cytotoxicity and Mechanism
| Feature | This compound | Talazoparib |
| Primary Target | PARP1, PARP2, PARP6[1] | PARP1, PARP2[2] |
| Mechanism of Action | Triple PARP1/2/6 inhibitor, inducing a multipolar spindle phenotype.[1] | Dual-action PARP1/2 inhibitor and potent PARP trapper, leading to DNA damage and apoptosis.[3][4][5][6] |
| Potency | High potency against PARP1 and PARP2, with lower activity against PARP6.[1] | Considered one of the most potent PARP inhibitors, largely due to its efficient PARP trapping ability.[7] |
Quantitative Cytotoxicity Data
The following tables summarize the available in vitro cytotoxicity data for this compound and talazoparib across various cancer cell lines. It is important to note that the absence of head-to-head comparative studies necessitates the presentation of data from different sources, which may employ varied experimental protocols.
Table 1: Cytotoxicity of this compound
| Cell Line | Cancer Type | Assay | Endpoint | IC50/EC50 | Source |
| MDA-MB-468 | Breast Cancer | Not Specified | Cell Viability | EC50: 24 nM | [1][8] |
| OCI-LY19 | Lymphoma | Alamar Blue | Growth Inhibition | Not Specified | [1] |
| Acanthamoeba castellanii (trophozoites) | - | MTS Assay | Viability | - | [8] |
Enzymatic Inhibition by this compound
| Target | IC50 |
| PARP1 | 1 nM |
| PARP2 | 1 nM |
| PARP6 | 640 nM |
Source:[1]
Table 2: Cytotoxicity of Talazoparib
| Cell Line | Cancer Type | Assay | Endpoint | IC50/EC50 | Source |
| MX-1 | Breast Cancer | Not Specified | Cell Viability | EC50: 0.3 nM | [9] |
| Capan-1 | Pancreatic Cancer | Not Specified | Cell Viability | EC50: 5 nM | [9] |
| MDA-MB-231 | Breast Cancer | CellTiter-Blue | Cell Viability | IC50: 0.4852 µM (48h), 1.351 µM (72h) | [9] |
| SKOV-3 | Ovarian Cancer | CellTiter-Blue | Cell Viability | IC50: 1.757 µM (48h), 0.4696 µM (72h) | [9] |
| NCI/ADR-RES | Ovarian Cancer (drug-resistant) | CellTiter-Blue | Cell Viability | IC50: 1.169 µM (48h), 0.7235 µM (72h) | [9] |
| 2008 C13 | Ovarian Cancer (cisplatin-resistant) | CellTiter-Blue | Cell Viability | IC50: 0.30 µM (48h), 0.12 µM (72h) | [9] |
| CP-70 | Ovarian Cancer (cisplatin-resistant) | CellTiter-Blue | Cell Viability | IC50: 0.06 µM (48h), 0.14 µM (72h) | [9] |
| SUP-B15 | Acute Lymphoblastic Leukemia | Not Specified | Cell Viability | IC50: 24 nM (24h) | [10] |
| MV4-11 | Acute Myeloid Leukemia | Not Specified | Cell Viability | IC50: 52 µM (72h) | [10] |
| MIA PaCa-2 | Pancreatic Cancer | Not Specified | Cell Viability | Not Specified | [11] |
| C1 | Pancreatic Cancer | Not Specified | Cell Viability | Not Specified | [11] |
| C1/OLA | Pancreatic Cancer (olaparib-resistant) | Not Specified | Cell Viability | Not Specified | [11] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of cytotoxicity data. Below are generalized protocols for the assays mentioned in the data tables.
Alamar Blue Assay (used for this compound)
The Alamar Blue assay is a colorimetric method that quantitatively measures cell proliferation and cytotoxicity. The assay is based on the reduction of the blue, non-fluorescent indicator dye, resazurin (B115843), to the pink, highly fluorescent resorufin (B1680543) by metabolically active cells.
-
Cell Seeding: Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound). Control wells with vehicle (e.g., DMSO) and untreated cells are included.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours).
-
Alamar Blue Addition: Alamar Blue reagent is added to each well, typically at 10% of the total volume, and the plates are incubated for an additional 1-4 hours.[12]
-
Data Acquisition: The fluorescence or absorbance is measured using a microplate reader. Fluorescence is typically measured with an excitation wavelength of 560 nm and an emission wavelength of 590 nm. Absorbance is measured at 570 nm with a reference wavelength of 600 nm.[13]
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control, and IC50/EC50 values are determined by plotting a dose-response curve.
MTT Assay (used for Talazoparib)
The MTT assay is another colorimetric method for assessing cell metabolic activity. Viable cells with active metabolism can reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product.
-
Cell Seeding: Cells are plated in 96-well plates and incubated overnight to allow for attachment.
-
Compound Exposure: The cells are then treated with a range of concentrations of the test substance (e.g., talazoparib) for the desired exposure time (e.g., 48 or 72 hours).
-
MTT Addition: After the treatment period, the medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plates are then incubated for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.[14]
-
Absorbance Reading: The absorbance of the solubilized formazan is measured using a spectrophotometer, usually at a wavelength of 570 nm.[15]
-
Analysis: Cell viability is expressed as a percentage of the control, and dose-response curves are generated to calculate IC50 values.
CellTiter-Blue® Cell Viability Assay (used for Talazoparib)
This assay is similar to the Alamar Blue assay, also utilizing the conversion of resazurin to the fluorescent resorufin by live cells.
-
Cell Plating and Treatment: Similar to the other assays, cells are seeded in 96-well plates and treated with the compound for the specified duration.
-
Reagent Addition: The CellTiter-Blue® reagent is added to each well.
-
Incubation: The plates are incubated for 1-4 hours at 37°C.
-
Fluorescence Measurement: The fluorescence is recorded using a plate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
-
Data Interpretation: The fluorescence signal is proportional to the number of viable cells.
Signaling Pathways and Mechanisms of Action
The distinct cytotoxic effects of this compound and talazoparib stem from their different molecular targets and mechanisms of action.
This compound: Triple PARP1/2/6 Inhibition and Mitotic Catastrophe
This compound inhibits PARP1 and PARP2, which are involved in DNA single-strand break repair. Additionally, it inhibits PARP6. This unique triple inhibition profile leads to a cytotoxic multipolar spindle (MPS) phenotype in cancer cells, ultimately resulting in mitotic catastrophe and cell death.[1]
Caption: this compound inhibits PARP1/2/6, leading to mitotic catastrophe.
Talazoparib: Dual PARP Inhibition and Potent PARP Trapping
Talazoparib is a potent inhibitor of PARP1 and PARP2. Its primary cytotoxic mechanism is "PARP trapping," where it locks the PARP enzyme onto the DNA at the site of a single-strand break. This trapped PARP-DNA complex is highly cytotoxic as it obstructs DNA replication, leading to the formation of double-strand breaks. In cancer cells with deficiencies in homologous recombination repair (e.g., BRCA1/2 mutations), these double-strand breaks cannot be efficiently repaired, resulting in synthetic lethality and apoptosis.[3][4][5][6]
Caption: Talazoparib's dual mechanism of PARP inhibition and trapping.
Experimental Workflow: In Vitro Cytotoxicity Assay
The following diagram illustrates a generalized workflow for assessing the cytotoxicity of a compound in cancer cell lines.
Caption: Generalized workflow for in vitro cytotoxicity testing.
Conclusion
This guide provides a comparative overview of the cytotoxic properties of this compound and talazoparib. While both are potent PARP inhibitors, their distinct target specificities and mechanisms of action likely result in different efficacy and toxicity profiles across various cancer types. This compound's unique PARP6 inhibition and induction of mitotic catastrophe warrant further investigation. Talazoparib's high potency is well-established and is largely attributed to its superior PARP trapping ability.
The lack of direct comparative studies highlights a gap in the current literature. Future research directly comparing these two agents in a panel of well-characterized cancer cell lines under standardized conditions would be invaluable for elucidating their relative therapeutic potential and for guiding the selection of appropriate candidates for further preclinical and clinical development. Researchers are encouraged to consider the specific genetic background of their cancer models when interpreting the cytotoxicity data of these compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mednexus.org [mednexus.org]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Human PARP1 substrates and regulators of its catalytic activity: An updated overview [frontiersin.org]
- 6. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Novel anti-Acanthamoeba effects elicited by a repurposed poly (ADP-ribose) polymerase inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ar.iiarjournals.org [ar.iiarjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. alamarBlue Assays for Cell Viability Protocol, for Microplates | Thermo Fisher Scientific - CA [thermofisher.com]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. MTT (Assay protocol [protocols.io]
- 15. MTT assay protocol | Abcam [abcam.com]
Validating AZ9482-Induced Apoptosis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating apoptosis induced by the novel PARP1/2/6 inhibitor, AZ9482. Given the context-dependent nature of cell death mechanisms, this guide also compares this compound with other well-characterized apoptosis-inducing agents, offering supporting experimental data and detailed protocols to aid in the design and interpretation of validation studies.
Introduction to this compound and Apoptosis Validation
This compound is a potent triple inhibitor of Poly (ADP-ribose) polymerase (PARP) 1, 2, and 6, with IC50 values of 1 nM, 1 nM, and 640 nM, respectively. PARP inhibitors are a class of targeted cancer drugs that exploit deficiencies in DNA damage repair pathways, most notably in tumors with BRCA1/2 mutations, leading to a synthetic lethal induction of apoptosis. In MDA-MB-468 breast cancer cells, this compound exhibits a potent EC50 of 24 nM.
However, the validation of the specific mode of cell death is crucial. For instance, in the protozoan Acanthamoeba, this compound was found to induce necrotic cell death rather than apoptosis[1]. This highlights the importance of rigorous, cell-context-specific validation. This guide will focus on the validation of apoptosis in human cancer cell lines, the intended target for PARP inhibitors.
Due to the limited availability of public data quantifying apoptosis specifically for this compound, this guide will draw comparisons with other potent and clinically relevant PARP inhibitors, Olaparib (B1684210) and Talazoparib , which operate under a similar mechanism of action. Furthermore, we will compare its potential apoptotic efficacy with other classes of apoptosis inducers, namely the BCL-2 inhibitor Venetoclax (B612062) and SMAC mimetics (e.g., Birinapant).
Comparative Analysis of Apoptosis Induction
The following tables summarize quantitative data on the apoptotic effects of various agents across different cancer cell lines. It is important to note that experimental conditions such as drug concentration and incubation time vary between studies, which should be considered when making direct comparisons.
Table 1: Induction of Apoptosis by PARP Inhibitors
| Compound | Cell Line | Cancer Type | Treatment | % Apoptotic Cells (Early + Late) | Data Source |
| Olaparib | SKOV3 | Ovarian Cancer | 10 µM for 48h | 13.29% | [2] |
| SKOV3 | Ovarian Cancer | 20 µM for 48h | 12.51% | [2] | |
| A2780 | Ovarian Cancer | 10 µM for 48h | ~10.0% (vs 4% control) | [2] | |
| Bcap37 (with Paclitaxel) | Breast Cancer | 100 mg for 48h | 18.3% (vs 10.2% Paclitaxel alone) | [3][4] | |
| Talazoparib | OVCAR8 (with ABT-263) | Ovarian Cancer | 25 nM for 48h | >20% (vs <5% alone) | [1] |
Table 2: Induction of Apoptosis by Alternative Agents
| Compound Class | Compound | Cell Line | Cancer Type | Treatment | % Apoptotic Cells (Early + Late) | Data Source |
| BCL-2 Inhibitor | Venetoclax | OCI-AML2 | Acute Myeloid Leukemia | 100 nM for 4h | ~40% (Early Apoptosis) | [5] |
| HL-60 | Acute Myeloid Leukemia | 100 nM for 4h | ~30% (Early Apoptosis) | [5] | ||
| Primary T-ALL blasts | T-cell ALL | Not Specified | Significant increase vs. control | [6] | ||
| Primary B-ALL blasts | B-cell ALL | Not Specified | Significant increase vs. control | [6] | ||
| SMAC Mimetic | Birinapant | N/A | Solid Tumors | 47 mg/m² (in vivo) | Increased cleaved caspase-3 in tumors | [7][8] |
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological processes and experimental designs is crucial for understanding and replicating apoptosis validation studies.
Signaling Pathway of PARP Inhibitor-Induced Apoptosis
Caption: Simplified signaling pathway for PARP inhibitor-induced apoptosis.
General Workflow for Apoptosis Validation
Caption: A typical experimental workflow for the validation of drug-induced apoptosis.
Experimental Protocols
Detailed methodologies are essential for the reproducibility of apoptosis validation experiments. Below are protocols for three key assays.
Annexin V & Propidium Iodide (PI) Staining for Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is fluorescently labeled (e.g., FITC) to detect these cells. PI is a fluorescent nucleic acid stain that cannot cross the intact membrane of live or early apoptotic cells, thus it is used to identify late-stage apoptotic and necrotic cells with compromised membranes.
-
Protocol:
-
Cell Preparation: Seed and treat cells with the compound of interest (e.g., this compound) for the desired time.
-
Harvesting: Collect both floating and adherent cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet with cold 1X PBS. Centrifuge again and discard the PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[6][9][10]
-
-
Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Caspase-Glo® 3/7 Assay
This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.
-
Principle: The assay reagent contains a proluminescent caspase-3/7 substrate (containing the DEVD tetrapeptide sequence) in a buffer optimized for cell lysis and caspase activity. Upon cleavage by active caspase-3/7, a substrate for luciferase (aminoluciferin) is released, which in turn generates a luminescent signal proportional to the amount of caspase activity.
-
Protocol ("Add-Mix-Measure" format):
-
Plate Preparation: Seed cells in a 96-well white-walled plate and treat with the test compound.
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Substrate with the provided buffer. Allow the reagent to equilibrate to room temperature.
-
Assay: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well containing 100 µL of cell culture medium.
-
Incubation: Mix the plate on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 3 hours.
-
Measurement: Measure the luminescence of each well using a plate-reading luminometer.[5][7]
-
-
Interpretation: An increase in luminescence compared to untreated control cells indicates an activation of executioner caspases and induction of apoptosis.
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
The TUNEL assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.
-
Principle: The enzyme Terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl ends of fragmented DNA with fluorescently labeled dUTPs. These labeled DNA fragments can then be visualized and quantified by fluorescence microscopy or flow cytometry.[11][12]
-
Protocol (for adherent cells):
-
Cell Culture and Fixation: Grow and treat cells on coverslips or in chamber slides. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells and then permeabilize with 0.25% Triton™ X-100 in PBS for 20 minutes.
-
TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture, containing TdT and a labeled dUTP (e.g., BrdUTP), for 60 minutes at 37°C in a humidified chamber.
-
Detection: If using a hapten-labeled dUTP (like BrdUTP), follow with an incubation step with a corresponding fluorescently labeled antibody (e.g., Alexa Fluor™ 488 anti-BrdU).
-
Counterstaining & Mounting: Counterstain the nuclei with a DNA stain like DAPI. Mount the coverslips onto microscope slides.
-
Analysis: Visualize the cells using a fluorescence microscope. TUNEL-positive cells will exhibit bright nuclear fluorescence.[2][8]
-
-
Interpretation: A higher number of fluorescently labeled nuclei in the treated sample compared to the control indicates an increase in DNA fragmentation and apoptosis.
Conclusion
Validating the apoptotic activity of a novel compound like this compound is a multi-faceted process that requires a combination of assays to confirm the key hallmarks of programmed cell death. While direct quantitative apoptosis data for this compound in cancer cells is still emerging, its classification as a potent PARP inhibitor places it within a well-understood mechanistic framework. By comparing its performance with established PARP inhibitors like Olaparib and Talazoparib, as well as other apoptosis inducers such as Venetoclax and SMAC mimetics, researchers can effectively benchmark its activity. The use of standardized and robust experimental protocols, such as those detailed in this guide, is paramount for generating reliable and reproducible data to support the development of new and effective cancer therapeutics.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. researchgate.net [researchgate.net]
- 3. PARP inhibitor reduces proliferation and increases apoptosis in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PARP inhibitor reduces proliferation and increases apoptosis in breast cancer cells - Shi - Chinese Journal of Cancer Research [cjcr.amegroups.org]
- 5. AMP-Activated Protein Kinase Contributes to Apoptosis Induced by the Bcl-2 Inhibitor Venetoclax in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Venetoclax Drug Increases the Apoptosis of T and B Acute Lymphoblastic Leukemia Cells by Reducing the Expression of BCL-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Phase I Study of the SMAC-Mimetic Birinapant in Adults with Refractory Solid Tumors or Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Phase 1 Study of the SMAC-Mimetic Birinapant in Adults with Refractory Solid Tumors or Lymphoma [en-cancer.fr]
- 9. Concomitant targeting of BCL2 with venetoclax and MAPK signaling with cobimetinib in acute myeloid leukemia models | Haematologica [haematologica.org]
- 10. Frontiers | Hymeglusin Enhances the Pro-Apoptotic Effects of Venetoclax in Acute Myeloid Leukemia [frontiersin.org]
- 11. Proguanil synergistically sensitizes ovarian cancer cells to olaparib by increasing DNA damage and inducing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of a Smac Mimetic (TL32711, Birinapant) on the Apoptotic Program and Apoptosis Biomarkers Examined with Validated Multiplex Immunoassays Fit for Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Novel PARP Inhibitors: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer therapy has been significantly reshaped by the advent of Poly (ADP-ribose) polymerase (PARP) inhibitors, a class of targeted agents that exploit the concept of synthetic lethality in tumors with deficiencies in homologous recombination repair (HRR). While first-generation PARP inhibitors like olaparib (B1684210), niraparib (B1663559), rucaparib, and talazoparib (B560058) have established their clinical utility, the development of novel, next-generation inhibitors aims to improve upon their efficacy, safety, and therapeutic window. This guide provides an objective, data-driven comparison of these established agents with emerging novel PARP inhibitors, focusing on the highly selective PARP1 inhibitor, saruparib (formerly AZD5305).
Introduction to PARP Inhibition and Synthetic Lethality
PARP enzymes, particularly PARP1 and PARP2, are critical for the repair of DNA single-strand breaks (SSBs). When these breaks are not repaired, they can lead to the collapse of replication forks and the formation of more cytotoxic double-strand breaks (DSBs). In healthy cells, these DSBs are efficiently repaired by the HRR pathway, which relies on proteins such as BRCA1 and BRCA2. However, in cancer cells with mutations in HRR genes, the repair of these DSBs is compromised.
PARP inhibitors exploit this vulnerability through a mechanism known as synthetic lethality. By inhibiting PARP's catalytic activity and, crucially, by "trapping" the PARP enzyme on the DNA at the site of the break, these drugs lead to an accumulation of unrepaired SSBs, which are subsequently converted to DSBs. In HRR-deficient cancer cells, the inability to repair these DSBs results in genomic instability and, ultimately, cell death. First-generation PARP inhibitors target both PARP1 and PARP2. However, emerging evidence suggests that the inhibition of PARP2 may contribute to hematological toxicity, which has spurred the development of PARP1-selective inhibitors like saruparib to potentially offer a better-tolerated therapeutic option.
Comparative Analysis of PARP Inhibitors
The following tables summarize key quantitative data for the novel PARP1-selective inhibitor saruparib and the first-generation PARP inhibitors.
Table 1: Biochemical Potency and PARP Trapping
This table outlines the half-maximal inhibitory concentrations (IC50) for PARP1 and PARP2 catalytic activity, providing a measure of selectivity. It also includes data on the relative potency of each inhibitor to trap PARP enzymes on DNA, a key driver of cytotoxicity.
| Inhibitor | Target(s) | PARP1 IC50 (nM) | PARP2 IC50 (nM) | PARP1/PARP2 Selectivity | Relative PARP Trapping Potency |
| Saruparib (AZD5305) | PARP1 | 1.55 | 653 | ~421-fold | Potent |
| Olaparib | PARP1/2 | ~0.5 - 1 | ~0.2 - 0.3 | Lower | Moderate |
| Niraparib | PARP1/2 | ~4 - 5 | ~2 - 4 | Lower | High > Olaparib |
| Rucaparib | PARP1/2 | ~0.5 - 1 | ~0.2 - 0.3 | Lower | Moderate ≈ Olaparib |
| Talazoparib | PARP1/2 | ~0.5 - 1 | ~0.2 | Lower | Very High (100-1000x > Olaparib)[1] |
Data compiled from multiple sources. IC50 values can vary based on assay conditions.[1][2][3][4][5][6][7]
Table 2: Clinical Efficacy of Saruparib (PETRA Trial - Phase I/II)
This table presents key efficacy data for saruparib in patients with HRR-deficient breast cancer from the dose-expansion part of the PETRA trial.
| Dose | Objective Response Rate (ORR) | Median Duration of Response (DOR) | Median Progression-Free Survival (PFS) |
| 60 mg daily | 48.4% | 7.3 months | 9.1 months |
Data from the PETRA trial presented at the AACR Annual Meeting 2024.
Table 3: Comparative Safety Profile - Common Hematological Adverse Events (All Grades)
This table provides a comparison of the incidence of common hematological adverse events observed in clinical trials for each PARP inhibitor. Note that direct cross-trial comparisons should be interpreted with caution due to differences in patient populations and trial designs.
| Adverse Event | Saruparib (60 mg) | Olaparib | Niraparib | Rucaparib | Talazoparib |
| Anemia | ~11.3% (Grade ≥3) | 21-46% | 49.7-53.1% | 30.8% | 52.8% |
| Neutropenia | Low | ~20% | ~30% | ~10% | 34.6% |
| Thrombocytopenia | Low | ~10% | 14-61% | ~15% | 26.9% |
Data compiled from various clinical trial reports.[8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24]
Table 4: Comparative Safety Profile - Common Non-Hematological Adverse Events (All Grades)
This table compares the incidence of common non-hematological adverse events.
| Adverse Event | Saruparib | Olaparib | Niraparib | Rucaparib | Talazoparib |
| Fatigue/Asthenia | Reported | 63-66% | 59% | 52.6% | High |
| Nausea | Reported | 71-77% | 74% | 44.9% | High |
| Vomiting | Reported | 35-40% | Reported | 23.1% | High |
| Diarrhea | Reported | 27-34% | Reported | 21.8% | High |
Data compiled from various clinical trial reports.[8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24]
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of PARP inhibitors are provided below.
PARP Catalytic Activity Assay (Biochemical)
This assay quantifies the ability of an inhibitor to block the enzymatic activity of PARP.
Materials:
-
96-well microplate
-
Recombinant human PARP1 and PARP2 enzymes
-
Histones
-
Activated DNA
-
Biotinylated NAD+
-
PARP inhibitor compounds
-
Blocking buffer
-
Wash buffer (e.g., PBST)
-
Streptavidin-HRP conjugate
-
Colorimetric HRP substrate (e.g., TMB)
-
Stop solution (e.g., sulfuric acid)
-
Microplate reader
Method:
-
Plate Coating: Coat the wells of a 96-well plate with histones and incubate overnight at 4°C.
-
Washing: Wash the plate multiple times with wash buffer to remove unbound histones.
-
Blocking: Add blocking buffer to each well and incubate to prevent non-specific binding.
-
Inhibitor Addition: Add serial dilutions of the PARP inhibitor to the wells.
-
Reaction Initiation: Prepare a master mix containing PARP enzyme, biotinylated NAD+, and activated DNA. Add this mix to the wells to start the reaction.
-
Incubation: Incubate the plate at room temperature to allow for the PARylation of histones.
-
Detection: Wash the plate and add Streptavidin-HRP conjugate, which binds to the biotinylated PAR chains. After another incubation and wash step, add the colorimetric HRP substrate.
-
Measurement: Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Plot the absorbance values against the inhibitor concentrations and fit the data to a dose-response curve to determine the IC50 value.
PARP Trapping Assay (Fluorescence Polarization)
This assay measures the ability of an inhibitor to trap PARP on a DNA substrate.
Materials:
-
Black, low-volume 384-well microplate
-
Recombinant human PARP1 and PARP2 enzymes
-
Fluorescently labeled DNA oligonucleotide duplex
-
NAD+
-
PARP inhibitor compounds
-
Assay buffer
-
Microplate reader capable of measuring fluorescence polarization
Method:
-
Reaction Setup: In the wells of a microplate, combine the PARP enzyme and the fluorescently labeled DNA probe in the assay buffer. The binding of the large PARP enzyme to the small DNA probe results in a high fluorescence polarization (FP) signal.
-
Inhibitor Addition: Add serial dilutions of the PARP inhibitor to the wells and pre-incubate.
-
Reaction Initiation: Add NAD+ to the wells. In the absence of an inhibitor, PARP will auto-PARylate, leading to its dissociation from the DNA probe and a decrease in the FP signal.
-
Incubation: Incubate the plate at room temperature.
-
Measurement: Measure the fluorescence polarization of each well. A potent trapping inhibitor will prevent the dissociation of PARP from the DNA, resulting in a sustained high FP signal.
-
Data Analysis: Plot the FP values against the inhibitor concentrations and fit the data to a dose-response curve to determine the EC50 value for PARP trapping.
Cell Viability Assay (MTT Assay)
This assay assesses the cytotoxic effect of PARP inhibitors on cancer cells.
Materials:
-
96-well cell culture plates
-
Cancer cell lines (e.g., with and without HRR mutations)
-
Cell culture medium
-
PARP inhibitor compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilizing agent (e.g., DMSO or SDS solution)
-
Microplate reader
Method:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Replace the medium with fresh medium containing serial dilutions of the PARP inhibitor.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis: Plot the absorbance values against the inhibitor concentrations and fit the data to a dose-response curve to determine the IC50 value for cell viability.
Conclusion
The development of novel PARP inhibitors, exemplified by the PARP1-selective agent saruparib, represents a significant advancement in the field of targeted cancer therapy. Preclinical and early clinical data suggest that by selectively targeting PARP1, saruparib may offer an improved therapeutic window with reduced hematological toxicity compared to first-generation PARP1/2 inhibitors. This enhanced safety profile could potentially allow for more effective combination therapies and broader clinical applications. The superior preclinical efficacy of saruparib compared to olaparib in some models highlights the potential of this next-generation inhibitor.[14] However, further head-to-head clinical trials are necessary to definitively establish the comparative efficacy and safety of these novel agents against the current standards of care. The experimental protocols provided herein offer a standardized framework for the continued evaluation and comparison of this promising class of drugs.
References
- 1. pnas.org [pnas.org]
- 2. Poly (ADP-Ribose) Polymerase Inhibitors: Talazoparib in Ovarian Cancer and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical Pharmacokinetics and Pharmacodynamics of Rucaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 9. ascopubs.org [ascopubs.org]
- 10. Real-world adverse events with niraparib 200 mg/day maintenance therapy in ovarian cancer: a retrospective study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Management of Adverse Events During Rucaparib Treatment for Relapsed Ovarian Cancer: A Review of Published Studies and Practical Guidance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pharmacytimes.com [pharmacytimes.com]
- 13. oncnursingnews.com [oncnursingnews.com]
- 14. researchgate.net [researchgate.net]
- 15. tandfonline.com [tandfonline.com]
- 16. researchgate.net [researchgate.net]
- 17. Study Investigates Risk of Hematological AEs After Talazoparib Regimen for mCRPC | Docwire News [docwirenews.com]
- 18. Talazoparib in Patients with a Germline BRCA‐Mutated Advanced Breast Cancer: Detailed Safety Analyses from the Phase III EMBRACA Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 19. dovepress.com [dovepress.com]
- 20. urotoday.com [urotoday.com]
- 21. Hematologic Adverse Events Observed with Niraparib in Advanced Ovarian Cancer - Conference Correspondent [conference-correspondent.com]
- 22. Exposure-Safety Analyses of Talazoparib in Patients With Advanced Breast Cancer and Germline BRCA1/2 Mutations in the EMBRACA and ABRAZO Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. tandfonline.com [tandfonline.com]
- 24. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of AZ9482: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of the PARP inhibitor AZ9482 is critical for maintaining a secure laboratory environment and adhering to regulatory standards. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to manage this compound waste effectively. The following protocols are designed to minimize environmental impact and protect personnel from potential hazards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. While specific details may vary by supplier, the compound is generally handled as a potent research chemical. Standard personal protective equipment (PPE) should be worn at all times when handling this compound in any form.
| Personal Protective Equipment (PPE) for this compound Handling |
| Eye Protection |
| Hand Protection |
| Body Protection |
| Respiratory Protection |
Step-by-Step Disposal Procedures
The proper disposal route for this compound depends on the nature of the waste—whether it is the pure compound, a solution, or contaminated labware.
1. Unused or Expired this compound (Solid Form):
-
Do not dispose of solid this compound down the drain or in regular trash.
-
The compound should be collected in a clearly labeled, sealed, and chemically compatible waste container.
-
The container must be marked as "Hazardous Chemical Waste" and should include the full chemical name ("this compound") and any relevant hazard symbols.
-
Arrange for pickup and disposal by a licensed chemical waste management company.
2. This compound Solutions:
-
Aqueous Solutions: Collect in a designated, sealed container labeled "Aqueous Hazardous Waste" with the chemical name and approximate concentration.
-
Organic Solvent Solutions: Collect in a separate, sealed container labeled "Organic Hazardous Waste," specifying the solvent and this compound. Never mix incompatible solvents.
-
Do not dispose of solutions down the sink.
3. Contaminated Labware and Materials:
-
Sharps: Needles, syringes, and other contaminated sharps must be placed in a designated sharps container.
-
Glassware: Rinse contaminated glassware three times with a suitable solvent (e.g., ethanol (B145695) or acetone). Collect the rinsate as hazardous waste. The cleaned glassware can then be washed normally.
-
Consumables: Gloves, bench paper, and other solid materials contaminated with this compound should be double-bagged in clearly labeled hazardous waste bags for incineration.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the proper segregation and disposal of different forms of this compound waste.
Experimental Protocols Cited
This guidance is based on standard laboratory safety protocols and does not cite specific experimental results. The procedures outlined are derived from best practices in chemical hygiene and waste management. It is the responsibility of the user to comply with all local, state, and federal regulations regarding chemical waste disposal. Always refer to your institution's specific safety guidelines and the manufacturer's Safety Data Sheet (SDS) for the most accurate and comprehensive information.
Essential Safety and Operational Guide for Handling AZ9482
This guide provides immediate and essential safety protocols, operational handling procedures, and disposal plans for AZ9482, a potent triple PARP1/2/6 inhibitor.[1][2][3] The information herein is intended for researchers, scientists, and drug development professionals to ensure personnel safety and maintain experimental integrity.
Hazard Identification and Personal Protective Equipment (PPE)
While a specific, detailed Safety Data Sheet (SDS) for this compound is available for download from suppliers, general safety precautions for potent small molecule inhibitors should be strictly followed. The primary routes of exposure are inhalation, ingestion, and skin/eye contact.
Minimum PPE Requirements:
A summary of the minimum personal protective equipment required for handling this compound is provided in the table below. For procedures with a higher risk of aerosol generation or splashing, enhanced protective measures are necessary.
| Task | Glove Type | Eye Protection | Lab Coat/Gown | Respiratory Protection |
| Handling Solid (Powder) | Double-gloved Nitrile | Safety Goggles with Side-Shields | Impervious Clothing/Gown | Required (use in a certified chemical fume hood or ventilated enclosure) |
| Preparing Solutions | Double-gloved Nitrile | Safety Goggles with Side-Shields | Impervious Clothing/Gown | Required if not performed in a fume hood |
| Cell Culture Applications | Nitrile | Safety Glasses | Standard Lab Coat | Not required in a biosafety cabinet |
Note: Always wash hands thoroughly with soap and water after handling the compound, even when gloves have been worn.
Operational Handling Protocols
Adherence to the following procedures is critical to prevent accidental exposure and contamination.
Reconstitution and Solution Preparation:
This compound is a solid powder.[3] All stock solutions should be prepared within a certified chemical fume hood to minimize inhalation risk.
Solubility Data:
| Solvent | Maximum Concentration |
| DMSO | 10 mM[3] |
Protocol for Preparing a 10 mM DMSO Stock Solution:
-
Ensure all required PPE is correctly worn.
-
Weigh the necessary amount of this compound powder in a chemical fume hood.
-
Add the appropriate volume of DMSO to achieve a 10 mM concentration.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Clearly label the vial with the compound name, concentration, solvent, and date of preparation.
Storage and Stability:
Proper storage is crucial for maintaining the integrity of this compound.
| Form | Storage Temperature | Duration |
| Solid Powder | -20°C | 12 Months |
| 4°C | 6 Months | |
| In Solvent | -80°C | 6 Months |
| -20°C | 1 Month[1] |
Note: To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into single-use volumes.[1]
Experimental Workflow
The following diagram illustrates a general workflow for an in vitro cell-based assay using this compound.
Caption: A typical experimental workflow for evaluating the in vitro efficacy of this compound.
Spill and Exposure Response
Immediate and appropriate action is crucial in the event of a spill or personnel exposure.
Spill Response:
-
Small Spills (Solid or Liquid): Evacuate the immediate area. Wearing appropriate PPE, cover the spill with an absorbent material. Clean the area with a suitable decontaminating solution. Collect all contaminated materials in a sealed container for chemical waste disposal.
-
Large Spills: Evacuate the laboratory and notify safety personnel immediately.
Exposure Response:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.
-
Eye Contact: Immediately flush eyes with a large amount of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Disposal Plan
All waste containing this compound is considered hazardous chemical waste and must be disposed of following institutional and local regulations.
Waste Segregation and Containment:
Caption: A logical flow for the segregation and disposal of this compound hazardous waste.
-
Solid Waste: Collect all contaminated disposable items, including gloves, gowns, weigh boats, and other consumables, in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all unused solutions and contaminated media in a sealed, leak-proof, and clearly labeled hazardous waste container.
-
Do not mix this compound waste with other waste streams. All waste must be disposed of through a licensed hazardous waste management company.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
